Methyl acetyl-L-cysteinate
Beschreibung
The exact mass of the compound N-Acetyl-L-cysteine methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl (2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKAQJWFVXPIFV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227330 | |
| Record name | L-Cysteine, N-acetyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-46-2 | |
| Record name | L-Cysteine, N-acetyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl acetyl-L-cysteinate
An In-depth Technical Guide to the Synthesis of Methyl acetyl-L-cysteinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for this compound, a derivative of the amino acid L-cysteine. The methodologies, quantitative data, and experimental protocols are detailed to assist researchers in the effective synthesis of this compound.
Introduction
This compound, also known as N-acetyl-L-cysteine methyl ester, is a valuable compound in various research and development applications, including its use in peptide synthesis and as a precursor for other derivatives.[1][2] Its synthesis is a fundamental procedure for laboratories working with cysteine-containing molecules. This document outlines three primary methods for its preparation: Fischer esterification of N-acetyl-L-cysteine, reaction with diazomethane (B1218177), and a multi-step synthesis from S-trityl-L-cysteine.
Synthetic Routes and Quantitative Data
The selection of a synthetic route for this compound depends on factors such as desired yield, scale, and the availability of hazardous reagents. The following table summarizes the quantitative data associated with the most common synthetic methods.
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Melting Point (°C) | References |
| Fischer Esterification | N-acetyl-L-cysteine | Methanol (B129727), Sulfuric Acid | 68% | - | [3][4] |
| Diazomethane Reaction | N-acetyl-L-cysteine | Diazomethane, Ether | Not specified in % | 73-76 | [5] |
| Multi-step Synthesis | (R)-S-trityl-cysteine | SOCl₂, Ac₂O, Et₃SiH, TFA | Good | - | [6] |
Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H) | [3][4] |
| LRMS (M+H)⁺ | 178.13 | [3][4] |
| Optical Activity [α]²⁰/D | -24.0 ± 3° (c = 1% in methanol) | [1] |
| Melting Point | 77-81 °C | [1] |
Experimental Protocols
Method 1: Fischer Esterification of N-acetyl-L-cysteine
This method is a classic and straightforward approach for the esterification of a carboxylic acid.
Experimental Workflow:
Caption: Fischer Esterification Workflow.
Protocol:
-
Suspend N-acetyl-L-cysteine (32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere and stir for 15 minutes.[3][4]
-
Add concentrated sulfuric acid (0.8 mL) dropwise to the suspension at room temperature with vigorous stirring.[3][4]
-
Remove the volatile components under reduced pressure.[3][4]
-
Dilute the resulting residue with ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (150 mL).[3][4]
-
Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 100 mL).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[3][4]
Method 2: Synthesis using Diazomethane
This method utilizes diazomethane for the methylation of the carboxylic acid. Note: Diazomethane is a toxic and explosive gas and should be handled with extreme caution by experienced personnel in a well-ventilated fume hood.
Experimental Workflow:
Caption: Diazomethane Synthesis Workflow.
Protocol:
-
Treat N-acetyl-L-cysteine (5 g, 30.6 mM) with an excess of diazomethane (generated from N-nitrosomethyl urea) in ether.[5]
-
Allow the reaction to proceed for 6 hours at room temperature.[5]
-
Remove any unreacted starting material by filtration.[5]
-
Let the resulting yellow filtrate stand overnight.[5]
-
Remove the solvent in vacuo.[5]
-
Crystallize the residue from a mixture of diethyl ether and petroleum ether to obtain pure N-acetyl-L-cysteine methyl ester.[5]
Method 3: Multi-step Synthesis from (R)-S-trityl-cysteine
This route involves the use of protecting groups, which can be advantageous in more complex syntheses.
Logical Relationship of Synthesis Steps:
Caption: Multi-step Synthesis Pathway.
Protocol:
-
Esterification: To a solution of (R)-S-trityl-cysteine in methanol, add thionyl chloride (SOCl₂) and reflux the mixture.[6]
-
N-acetylation: After removing the solvent from the previous step, dissolve the residue in chloroform (B151607) and treat with sodium acetate and acetic anhydride.[6]
-
Detritylation: Purify the N-acetyl-S-trityl-L-cysteine methyl ester by flash chromatography. Then, dissolve the purified product in dichloromethane (B109758) at 0 °C and treat with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) for 3 hours to afford the final product.[6]
Comparison of Synthetic Routes
| Method | Advantages | Disadvantages |
| Fischer Esterification | - Uses readily available and relatively inexpensive reagents. - Straightforward procedure. | - Requires a strong acid catalyst which may not be suitable for sensitive substrates. - Long reaction time. |
| Diazomethane Reaction | - High yielding for methylation. - Mild reaction conditions. | - Diazomethane is highly toxic and explosive, requiring special handling procedures. |
| Multi-step Synthesis | - Suitable for substrates where protection of the thiol group is necessary. - Can be adapted for solid-phase synthesis. | - Longer reaction sequence. - Requires chromatographic purification. |
Conclusion
The can be accomplished through several effective methods. The choice of method will be guided by the specific requirements of the research, including scale, purity needs, and safety considerations. For general laboratory-scale synthesis, the Fischer esterification method offers a balance of simplicity and efficiency. When higher yields are critical and appropriate safety measures are in place, the diazomethane method is a viable option. The multi-step synthesis from S-trityl-L-cysteine provides a more controlled approach, particularly when orthogonal protection strategies are required for more complex molecular targets.
References
- 1. N-乙酰基-L-半胱氨酸甲酯 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-ACETYL-L-CYSTEINE METHYL ESTER | 7652-46-2 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
Methyl Acetyl-L-Cysteinate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl acetyl-L-cysteinate, the methyl ester of N-acetyl-L-cysteine (NAC), is a sulfur-containing compound of significant interest in peptide synthesis and as a derivative of the widely studied antioxidant NAC.[1] This technical guide provides a detailed examination of its chemical properties, structural features, and relevant experimental methodologies. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white to faint yellow crystalline powder. Its physicochemical properties are crucial for its application in both research and synthetic processes. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃S | [2] |
| Molecular Weight | 177.22 g/mol | [2] |
| Melting Point | 77-81 °C | [3] |
| Boiling Point | 584.5±50.0 °C (Predicted) | [3] |
| Appearance | White to faint yellow powder or crystals | |
| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol (B129727) | |
| Assay | ≥90% (HPLC) |
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various chemical nomenclature and registration systems.
| Identifier | Value | Source |
| IUPAC Name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | [2] |
| CAS Number | 7652-46-2 | [2] |
| SMILES String | COC(=O)--INVALID-LINK--NC(C)=O | |
| InChI Key | QTKAQJWFVXPIFV-YFKPBYRVSA-N | |
| InChI | 1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
| PubChem CID | 6542158 | [2] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the esterification of N-acetyl-L-cysteine. The following protocol is a common method for its preparation.[4][5][6]
Materials:
-
N-acetyl-L-cysteine
-
Dry methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.[4][5]
-
Stir the suspension for 15 minutes at room temperature.[4][5]
-
With vigorous stirring, add concentrated sulfuric acid (e.g., 0.8 mL) dropwise.[4][5]
-
Continue stirring the reaction mixture at room temperature for approximately 22 hours.[4][5]
-
Dilute the resulting residue with ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).[4][5]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4][5]
-
Filter and concentrate the organic extract in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[4][5]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environment in the molecule.
-
¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm): 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 2.51 (s, 1H), 1.84 (s, 3H).[5][6]
This spectrum confirms the presence of the acetyl group, the methyl ester, and the cysteine backbone protons.
3.2.2 Infrared (IR) Spectroscopy
-
N-H stretching: around 3300 cm⁻¹
-
C=O stretching (ester and amide): in the range of 1650-1750 cm⁻¹
-
S-H stretching: around 2550 cm⁻¹, which can be weak.
3.2.3 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Low-Resolution Mass Spectrometry (LRMS): A common observation is the protonated molecule [M+H]⁺ at m/z 178.13.[5][6] This corresponds to the molecular weight of 177.22 g/mol .
Biological Context and Significance
This compound is a derivative of N-acetyl-L-cysteine (NAC), a compound with well-documented biological activities. NAC is a precursor to the amino acid L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH), the body's primary endogenous antioxidant.[7][8]
The esterification of NAC, to form derivatives like the methyl or ethyl ester, is a strategy to improve its lipophilicity and cell permeability.[9][10] For instance, N-acetylcysteine ethyl ester (NACET) has been shown to have superior properties over NAC in protecting retinal pigment epithelial cells from oxidative damage due to its enhanced ability to cross cell membranes and increase intracellular GSH levels.[9][10]
The core biological role of these compounds is to support the transsulfuration pathway, which helps to reduce homocysteine levels and replenish the glutathione pool.[7] This antioxidant activity is crucial for protecting cells against damage from reactive oxygen species (ROS).[7][11]
Conclusion
This compound is a key derivative of N-acetyl-L-cysteine with defined chemical and structural properties. Its synthesis is well-established, and its characterization relies on standard spectroscopic techniques. The primary significance of this compound lies in its role as a more cell-permeable precursor to L-cysteine, thereby supporting the synthesis of the critical antioxidant glutathione. This positions this compound and similar derivatives as compounds of high interest for applications in mitigating oxidative stress-related conditions.
References
- 1. scbt.com [scbt.com]
- 2. L-Cysteine, N-acetyl-, methyl ester | C6H11NO3S | CID 6542158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 32381-28-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. methyl-life.com [methyl-life.com]
- 8. mdpi.com [mdpi.com]
- 9. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-Cysteine Methyl Ester (NACME): A Technical Guide to its Presumed Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad spectrum of therapeutic applications. However, its clinical efficacy can be limited by low bioavailability. Esterification of NAC to derivatives like N-acetyl-L-cysteine ethyl ester (NACET) has been shown to significantly enhance its lipophilicity and cellular uptake. This technical guide explores the anticipated biological activities of N-acetyl-L-cysteine methyl ester (NACME), a closely related derivative. Drawing upon the extensive research on NAC and NACET, this document provides a comprehensive overview of the presumed antioxidant, anti-inflammatory, and neuroprotective mechanisms of NACME. It includes detailed experimental protocols for future investigations and summarizes relevant quantitative data from studies on its parent compound and ethyl ester analogue to guide further research and development.
Introduction: The Rationale for N-Acetyl-L-Cysteine Methyl Ester (NACME)
N-acetyl-L-cysteine (NAC) exerts its biological effects primarily through two mechanisms: by acting as a direct scavenger of reactive oxygen species (ROS) and by serving as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1][2] Despite its therapeutic benefits, the clinical use of NAC is often hampered by its hydrophilic nature, which limits its ability to cross cell membranes and the blood-brain barrier.[3]
Esterification of the carboxylic acid group of NAC to form N-acetyl-L-cysteine esters is a strategic approach to improve its pharmacokinetic profile. The resulting esters are more lipophilic, facilitating passive diffusion across cellular membranes. Once inside the cell, these esters are rapidly hydrolyzed by intracellular esterases to release NAC, thereby increasing the intracellular concentration of this active compound and, consequently, cysteine and GSH.[4] The ethyl ester derivative, NACET, has demonstrated superior bioavailability and cellular uptake compared to NAC.[3][5] This guide focuses on the methyl ester derivative, N-acetyl-L-cysteine methyl ester (NACME), postulating that it shares a similar, if not enhanced, profile of biological activity due to its increased lipophilicity.
Presumed Core Biological Activities of NACME
Based on the well-documented activities of NAC and its ethyl ester, NACME is anticipated to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity
The primary antioxidant function of NACME is expected to be mediated by its role as a robust precursor to intracellular cysteine and, subsequently, glutathione (GSH).[1]
-
Direct Radical Scavenging: While NAC itself is a moderate direct scavenger of certain reactive oxygen species, its primary antioxidant effect is indirect.
-
Glutathione (GSH) Synthesis: By efficiently delivering cysteine into the cell, NACME is predicted to significantly boost the synthesis of GSH.[4] GSH is a critical cofactor for antioxidant enzymes such as glutathione peroxidase and plays a central role in detoxifying electrophilic compounds and neutralizing free radicals.
dot
Caption: Putative antioxidant mechanism of NACME.
Anti-Inflammatory Activity
Chronic inflammation is often linked to oxidative stress. By mitigating oxidative damage, NACME is expected to exert significant anti-inflammatory effects. The proposed mechanisms include:
-
Inhibition of NF-κB Pathway: NAC has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] This inhibition is thought to occur through the prevention of IκB kinase (IKK) activation, which is sensitive to the cellular redox state.
-
Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are also involved in inflammatory responses. NAC has been demonstrated to modulate p38 MAPK and other related kinases, thereby reducing the production of inflammatory mediators.[8][9]
dot
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl cysteine inhibits induction of no production by endotoxin or cytokine stimulated rat peritoneal macrophages, C6 glial cells and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methyl Acetyl-L-Cysteinate: A Technical Review of its Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetyl-L-cysteinate, also known as N-acetyl-L-cysteine methyl ester (NACME), is a derivative of the well-established antioxidant and mucolytic agent N-acetylcysteine (NAC). By esterifying the carboxylic acid group of NAC to its methyl ester, NACME exhibits significantly enhanced lipophilicity. This structural modification leads to improved cell permeability and bioavailability, positioning NACME as a promising therapeutic agent with potentially superior efficacy compared to its parent compound. This technical guide provides a comprehensive review of the current research on this compound, focusing on its chemical synthesis, pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Synthesis
The synthesis of this compound is a critical step in its development as a therapeutic agent. Several methods have been reported, with the most common approach involving the esterification of N-acetyl-L-cysteine.
Experimental Protocol: Esterification of N-acetyl-L-cysteine
Materials:
-
N-acetyl-L-cysteine
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
-
Nitrogen gas
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension for 15 minutes at room temperature.
-
Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the suspension with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 22 hours.
-
After the reaction is complete, add water (25 mL) to the mixture.
-
Remove the volatile components (primarily methanol) under reduced pressure.
-
Dilute the resulting residue with ethyl acetate (200 mL).
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution (150 mL) to neutralize any remaining acid.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.
Alternative Synthesis using Diazomethane (B1218177): [3]
An alternative, though less commonly used due to the hazardous nature of diazomethane, involves the treatment of N-acetyl-L-cysteine with diazomethane in ether.
-
Treat N-acetyl-L-cysteine (5 g) with an excess of diazomethane (generated from N-nitrosomethyl urea) in ether for 6 hours at room temperature.
-
Remove any unreacted starting material by filtration.
-
Allow the resulting yellow filtrate to stand overnight.
-
Remove the solvent in vacuo.
-
Crystallize the residue from a mixture of diethyl ether and petroleum ether to obtain pure N-acetyl-L-cysteine methyl ester.
Pharmacokinetics
The primary rationale for the development of this compound is to improve upon the pharmacokinetic profile of NAC. The esterification of the carboxyl group increases lipophilicity, which is expected to enhance absorption and cell penetration.
While specific pharmacokinetic data for this compound is still emerging, studies on the closely related N-acetylcysteine ethyl ester (NACET) and NAC provide valuable insights. A clinical trial is currently underway to determine the pharmacokinetic profile of N-acetylcysteine ethyl ester.[4]
| Parameter | N-Acetylcysteine (NAC) - Oral | N-Acetylcysteine (NAC) - Intravenous | N-Acetylcysteine Ethyl Ester (NACET) - Oral (Projected) |
| Bioavailability | Low (4-10%) | 100% | Significantly higher than oral NAC |
| Cmax | ~1.5 - 2.9 mg/L (600 mg dose) | ~36.1 mg/L (600 mg dose) | Expected to be higher than oral NAC |
| Tmax | ~1 - 2 hours | ~10 minutes | To be determined |
| Half-life (t1/2) | ~6 hours | ~5.6 hours | To be determined |
| Cellular Uptake | Limited | Bypasses initial absorption barriers | Enhanced due to increased lipophilicity |
Table 1: Comparative Pharmacokinetic Parameters. Data for NAC is compiled from various studies.[5][6][7] Data for NACET is projected based on its chemical properties and preliminary findings.
Mechanism of Action
The primary mechanism of action of this compound is centered on its ability to serve as a more efficient intracellular delivery vehicle for L-cysteine, a precursor to the critical antioxidant glutathione (B108866) (GSH).
Glutathione Replenishment
Once inside the cell, this compound is rapidly hydrolyzed by intracellular esterases to release N-acetyl-L-cysteine, which is then deacetylated to L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione. By providing a sustained intracellular source of L-cysteine, this compound effectively replenishes and boosts intracellular glutathione levels. This enhanced glutathione synthesis is central to its antioxidant and cytoprotective effects.
Activation of the Nrf2 Signaling Pathway
Recent research has elucidated a more nuanced mechanism of action for N-acetylcysteine esters, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes.
It has been shown that N-acetyl-l-cysteine ethyl ester (NACET) activates Nrf2 through the direct cysteinylation of specific sensor cysteine residues (Cys226 and Cys613) on the Kelch-like ECH-associated protein 1 (Keap1).[8][9] Keap1 is a negative regulator of Nrf2, targeting it for ubiquitination and proteasomal degradation under basal conditions. The cysteinylation of Keap1 by cysteine derived from NACET disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Downstream Targets of Nrf2 Upregulated by N-acetylcysteine Esters:
-
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[10]
-
NAD(P)H quinone dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.[10]
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[11]
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous toxins.
-
xCT (cystine/glutamate antiporter): A component of the cystine/glutamate transport system, which is crucial for the uptake of cystine for glutathione synthesis.[12]
Caption: Signaling pathway of this compound.
Therapeutic Applications
The enhanced bioavailability and potent antioxidant activity of this compound suggest its potential utility in a range of clinical conditions characterized by oxidative stress and glutathione depletion.
Opioid Dependence
Preclinical studies have demonstrated that N-acetyl-L-cysteine methyl ester is more effective than NAC at preventing and overcoming physical dependence to fentanyl in rats. This superior efficacy is attributed to its greater ability to penetrate the blood-brain barrier and modulate intracellular signaling cascades, including redox-dependent processes, in brain regions associated with addiction.
Experimental Protocol: Fentanyl Withdrawal Model in Rats [13][14]
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration: Fentanyl is administered intermittently (e.g., twice daily injections) to induce dependence. This compound or NAC is co-administered with fentanyl.
-
Withdrawal Precipitation: Opioid withdrawal is precipitated by the administration of an opioid antagonist, such as naloxone.
-
Assessment of Withdrawal Signs: Both somatic (e.g., jumping, wet-dog shakes, teeth chattering) and affective (e.g., anxiety-like behaviors) signs of withdrawal are quantified by trained observers.
-
Data Analysis: The severity of withdrawal signs in the this compound-treated group is compared to that of the NAC-treated and vehicle control groups.
Caption: Experimental workflow for the fentanyl withdrawal model.
Retinal Diseases
Oxidative stress is a key pathological feature of several retinal diseases, including age-related macular degeneration (AMD) and diabetic retinopathy. The ability of N-acetylcysteine esters to cross the blood-retinal barrier and increase glutathione levels in the eye makes them attractive therapeutic candidates. Studies have shown that N-acetylcysteine ethyl ester protects retinal pigment epithelial cells from oxidative stress more effectively than NAC.[15]
Other Potential Applications
Given its potent antioxidant and anti-inflammatory properties, this compound may also have therapeutic potential in other conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer. Further research is needed to explore these possibilities.
In Vitro Antioxidant Assays
The antioxidant capacity of this compound can be assessed using various in vitro assays.
Experimental Protocol: Cellular Viability Assay under Oxidative Stress[15]
-
Cell Culture: Culture a relevant cell line (e.g., retinal pigment epithelial cells) to confluence in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound or NAC for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH), to the cell culture media.
-
Viability Assessment: Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound to those treated with NAC and control cells (no antioxidant treatment) under oxidative stress conditions.
Conclusion
This compound represents a promising advancement over N-acetylcysteine, with enhanced pharmacokinetic properties that translate into potentially greater therapeutic efficacy. Its ability to efficiently replenish intracellular glutathione and activate the protective Nrf2 signaling pathway underscores its potential in treating a variety of diseases characterized by oxidative stress. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of this novel compound and to establish its safety and efficacy in human populations. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to support and facilitate future research and development efforts in this exciting area.
References
- 1. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 7. mdpi.com [mdpi.com]
- 8. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Activation of Transcription Factor Nrf-2 and Its Downstream Targets in Response to Moloney Murine Leukemia Virus ts1-Induced Thiol Depletion and Oxidative Stress in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of Methyl Acetyl-L-Cysteinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl acetyl-L-cysteinate, the methyl ester of the well-established N-acetyl-L-cysteine (NAC), represents a significant derivative in the landscape of therapeutic agents. While the history of its parent compound, NAC, dates back to the mid-20th century, the specific synthesis and exploration of its esterified form are more recent developments, driven by the pursuit of enhanced bioavailability and novel therapeutic applications. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, alongside a detailed examination of the signaling pathways modulated by its parent compound, which are presumed to be the primary mechanisms of its biological activity.
Discovery and History
The journey of this compound is intrinsically linked to the history of N-acetyl-L-cysteine (NAC). NAC was first patented in 1960 and approved for medical use in 1968.[1] It was initially introduced as a mucolytic agent for respiratory conditions.[2][3] Its therapeutic applications later expanded significantly, most notably as an antidote for acetaminophen (B1664979) overdose, a role for which it gained FDA approval on September 14, 1963.[1][4][5]
The development of esterified forms of NAC, such as this compound, arose from the need to improve the pharmacokinetic properties of NAC. While effective, NAC has a relatively low oral bioavailability. Esterification of the carboxylic acid group to form this compound is a strategy to increase its lipophilicity, potentially enhancing its absorption and cellular uptake. The core concept is that the esterified compound can more readily cross cell membranes and is then hydrolyzed intracellularly by esterases to release the active NAC molecule.
The synthesis of N-acetyl-L-cysteine methyl ester is described in various chemical literature and patents, often as an intermediate in the synthesis of other molecules or as a standalone compound for research purposes.[6][7] These methods highlight the ongoing interest in modifying NAC to optimize its therapeutic potential.
Synthesis of this compound
Several synthetic routes for this compound (N-acetyl-L-cysteine methyl ester) have been documented. A common and straightforward method involves the Fischer esterification of N-acetyl-L-cysteine.
Fischer Esterification Method
This method utilizes an acid catalyst, typically sulfuric acid, in the presence of methanol (B129727).
Experimental Protocol:
-
Suspension: N-acetyl-L-cysteine is suspended in dry methanol under a nitrogen atmosphere.[7]
-
Acidification: Concentrated sulfuric acid is added dropwise to the stirred suspension at room temperature.[7]
-
Reaction: The mixture is stirred for an extended period (e.g., 22 hours) to allow for the esterification reaction to proceed.[7]
-
Work-up: The reaction is quenched with water, and the volatile components are removed under reduced pressure.[7]
-
Extraction: The resulting residue is diluted with an organic solvent, such as ethyl acetate (B1210297), and washed with an aqueous saturated sodium bicarbonate solution to neutralize the acid catalyst.[7]
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the N-Acetyl-L-cysteine methyl ester as a white crystalline solid.[7]
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| N-acetyl-L-cysteine | 163.19 | 32.6 g | 0.2 |
| Methanol | 32.04 | 120 mL | - |
| Sulfuric Acid | 98.08 | 0.8 mL | - |
| Product | Molar Mass ( g/mol ) | Yield | |
| N-Acetyl-L-cysteine methyl ester | 177.22 | 24.1 g (68%) |
Table 1: Quantitative data for the synthesis of N-Acetyl-L-cysteine methyl ester via Fischer Esterification.[7]
Synthesis from (R)-S-trityl-cysteine
Another synthetic approach starts from the commercially available (R)-S-trityl-cysteine.[6]
Experimental Protocol:
-
Esterification: (R)-S-trityl-cysteine is converted to its methyl ester by treatment with thionyl chloride (SOCl₂) in methanol under reflux.[6]
-
Acetylation: The resulting amine is then protected with an N-acetyl group using sodium acetate and acetic anhydride (B1165640) in chloroform.[6]
-
Deprotection: The trityl protecting group on the sulfur atom is removed using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (B109758) at 0°C to afford the final product, N-acetyl-L-cysteine methyl ester.[6]
Signaling Pathways and Mechanism of Action
The biological effects of this compound are primarily attributed to its intracellular conversion to N-acetyl-L-cysteine and subsequently to L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (B108866) (GSH), the body's master antioxidant.[1][8] Therefore, the signaling pathways modulated by NAC are considered central to the activity of its methyl ester.
Glutathione Synthesis and Antioxidant Activity
Upon cellular uptake and de-esterification, this compound provides L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[2] Glutathione plays a pivotal role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[2][8]
Caption: Intracellular conversion of this compound to Glutathione.
Modulation of the Nrf2-ARE Pathway
N-acetylcysteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, NAC can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of genes encoding for antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione S-transferases (GSTs).[3]
Caption: NAC-mediated activation of the Nrf2-ARE signaling pathway.
Influence on Inflammatory Pathways
NAC has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] By reducing oxidative stress, NAC can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.
Furthermore, NAC has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK.[4] The antioxidant activity of NAC can alter intracellular redox reactions, leading to decreased phosphorylation of EGFR and MAPK, which in turn reduces the transcription of the gene MUC5AC that produces mucin.[4]
References
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 8. methyl-life.com [methyl-life.com]
- 9. N-acetyl-L-cysteine modulates multiple signaling pathways to rescue male germ cells from apoptosis induced by chronic hCG administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Acetyl-L-Cysteinate: A Prodrug Approach to Enhance N-Acetylcysteine Bioavailability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad spectrum of therapeutic applications. However, its clinical efficacy is often hampered by low oral bioavailability due to extensive first-pass metabolism. To overcome this limitation, various prodrug strategies have been explored, including the esterification of the carboxyl group to enhance lipophilicity and cellular uptake. This technical guide provides a comprehensive overview of methyl acetyl-L-cysteinate, the methyl ester prodrug of NAC. We will delve into its presumed mechanism of action, comparative pharmacokinetic properties in the context of NAC and other prodrugs, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Introduction: The Rationale for NAC Prodrugs
N-acetylcysteine exerts its therapeutic effects primarily by replenishing intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system, and by directly scavenging reactive oxygen species (ROS).[1][2] Despite its wide therapeutic window, the clinical utility of NAC is constrained by its poor pharmacokinetic profile, characterized by low oral bioavailability, typically ranging from 6-10%. This is largely attributed to its hydrophilic nature and substantial first-pass metabolism in the liver.
To enhance its therapeutic potential, several prodrugs of NAC have been developed. These modifications aim to increase lipophilicity, thereby improving membrane permeability and cellular uptake. Two prominent examples are N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA).[3][4] this compound, the methyl ester of NAC, represents another such approach. By neutralizing the negative charge of the carboxyl group, esterification is expected to facilitate passive diffusion across cell membranes. Once inside the cell, it is anticipated that intracellular esterases hydrolyze the ester bond, releasing the parent compound, NAC, to exert its pharmacological effects.
Mechanism of Action and Cellular Uptake
The primary mechanism of action of this compound is to serve as a more efficient intracellular delivery vehicle for NAC. The increased lipophilicity of the methyl ester allows for enhanced passive diffusion across the lipid bilayers of cell membranes.
Upon entering the cell, it is hypothesized that ubiquitous intracellular esterases rapidly hydrolyze this compound to yield N-acetylcysteine and methanol (B129727). The liberated NAC is then deacetylated to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1] The replenished GSH pools enhance the cell's capacity to neutralize reactive oxygen species and detoxify electrophilic compounds.
Diagram: Proposed Intracellular Activation of this compound
Caption: Intracellular conversion of this compound to NAC and subsequently GSH.
Comparative Pharmacokinetics
While specific pharmacokinetic data for this compound is limited in publicly available literature, we can infer its likely profile based on studies of NAC and its other esterified or amidated prodrugs. The primary advantage of this compound is expected to be its enhanced bioavailability compared to NAC.
Studies on the ethyl ester derivative, NACET, have shown that it is rapidly absorbed after oral administration in rats but maintains very low plasma concentrations.[3][5] This is attributed to its rapid entry into cells where it is trapped and converted to NAC and cysteine.[3] This intracellular accumulation leads to a significant increase in GSH content in most tissues, including the brain.[3][5] Similarly, N-acetylcysteine amide (NACA) has demonstrated significantly higher bioavailability (67%) compared to NAC (15%) in mice.[4][6]
It is plausible that this compound would exhibit a similar pharmacokinetic profile, characterized by rapid absorption, low plasma levels of the prodrug itself, and efficient intracellular conversion to NAC, leading to enhanced systemic and tissue-specific bioavailability of the active compound.
Table 1: Comparative Pharmacokinetic Properties of NAC and its Prodrugs
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | N-Acetylcysteine Ethyl Ester (NACET) | This compound |
| Oral Bioavailability | Low (6-10%) | ~67% (in mice)[4][6] | High cellular uptake, low plasma conc.[3][5] | Expected to be higher than NAC |
| Lipophilicity | Low | Higher than NAC[6] | High[7] | Expected to be higher than NAC |
| Cellular Permeability | Poor | High[6] | High[8] | Expected to be high |
| Primary Advantage | Established clinical use | Improved bioavailability[4] | Enhanced cell penetration and GSH repletion[3][5] | Potentially improved bioavailability and cell penetration |
| Key Metabolites | L-cysteine, GSH | NAC, L-cysteine, GSH[4] | NAC, L-cysteine, GSH[3] | NAC, L-cysteine, GSH (presumed) |
Signaling Pathways Modulated by N-Acetylcysteine
Upon intracellular delivery and conversion, the resulting NAC and subsequent increase in GSH can modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.
-
NF-κB Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB) signaling pathway, which upregulates the expression of pro-inflammatory cytokines. NAC has been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[2]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cellular responses to stress. NAC has been observed to differentially affect the activation of these pathways, often inhibiting their pro-inflammatory signaling cascades.
-
Nrf2-ARE Pathway: NAC can stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes, further enhancing the cell's defense against oxidative stress.
Diagram: Key Signaling Pathways Influenced by NAC
Caption: NAC, delivered via its methyl ester prodrug, modulates key cellular signaling pathways.
Experimental Protocols
The evaluation of this compound as a prodrug of NAC involves a series of in vitro and in vivo experiments to characterize its synthesis, stability, pharmacokinetics, and efficacy.
Synthesis of N-Acetyl-L-cysteine Methyl Ester
A common method for the synthesis of N-acetyl-L-cysteine methyl ester involves the esterification of N-acetyl-L-cysteine in the presence of an acid catalyst.
Materials:
-
N-acetyl-L-cysteine
-
Dry methanol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere.
-
Stir the suspension and add concentrated sulfuric acid dropwise at room temperature.
-
Continue stirring for approximately 22 hours.
-
Quench the reaction with water and remove volatile components under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[9][10]
Diagram: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of N-acetyl-L-cysteine methyl ester.
In Vitro Stability and Cellular Uptake
Objective: To assess the stability of this compound in physiological buffers and its ability to penetrate cells and increase intracellular NAC and GSH levels.
Protocol:
-
Stability Assay: Incubate this compound in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) at 37°C. Collect aliquots at various time points and analyze for the presence of the prodrug and NAC by HPLC.
-
Cellular Uptake: Culture a relevant cell line (e.g., hepatocytes, neurons). Treat the cells with equimolar concentrations of NAC and this compound. At designated time points, lyse the cells and measure intracellular concentrations of NAC and GSH using a validated LC-MS/MS method.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of orally administered NAC and this compound in an animal model (e.g., rats or mice).
Protocol:
-
Fast animals overnight.
-
Administer equimolar doses of NAC or this compound via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via tail vein or retro-orbital sinus.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentrations of the prodrug and NAC in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of a disease where oxidative stress is implicated (e.g., acetaminophen-induced hepatotoxicity, neurodegenerative disease models).
Protocol:
-
Induce the disease pathology in the animal model.
-
Treat groups of animals with vehicle, NAC, or this compound at equimolar doses.
-
Monitor relevant disease markers throughout the study (e.g., serum alanine (B10760859) aminotransferase for liver injury, behavioral tests for neurological function).
-
At the end of the study, sacrifice the animals and collect tissues of interest.
-
Perform histological analysis and measure biomarkers of oxidative stress (e.g., malondialdehyde, GSH levels, antioxidant enzyme activity) in the tissues.
Conclusion
This compound holds promise as a prodrug of N-acetylcysteine with the potential for enhanced bioavailability and therapeutic efficacy. Its increased lipophilicity is expected to facilitate greater cellular uptake, leading to more efficient replenishment of intracellular glutathione and modulation of key signaling pathways involved in oxidative stress and inflammation. While further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties, the principles established by other NAC prodrugs like NACET and NACA suggest that this compound is a worthy candidate for further investigation in the development of more effective NAC-based therapies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising compound.
References
- 1. Existing and potential therapeutic uses for N-acetylcysteine: the need for conversion to intracellular glutathione for antioxidant benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcysteinamide - Wikipedia [en.wikipedia.org]
- 7. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Biochemical Pathways Involving Methyl Acetyl-L-cysteinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways involving Methyl acetyl-L-cysteinate, also known as N-acetyl-S-methyl-L-cysteine. This document synthesizes current research to detail the metabolic fate of this compound, presenting quantitative data, experimental protocols, and visual representations of the involved pathways to support further research and drug development.
Introduction
This compound is an S-methylated derivative of N-acetyl-L-cysteine (NAC) and is recognized as a human urinary and xenobiotic metabolite.[1] Its presence in biological systems can result from the metabolism of S-methyl-L-cysteine or from the detoxification of certain xenobiotics through the mercapturic acid pathway. Understanding the biochemical transformations of this compound is crucial for elucidating its physiological roles and for the development of therapeutics that may interact with or be metabolized through these pathways. This guide focuses on the primary metabolic routes for this compound: N-deacetylation and S-oxidation .
Core Biochemical Pathways
The metabolism of this compound is primarily governed by two enzymatic reactions, leading to the formation of distinct metabolites. These pathways are critical in determining the biological activity and clearance of the compound.
N-Deacetylation Pathway
The primary step in the catabolism of this compound can be the removal of the N-acetyl group, a reaction catalyzed by acylase I.[2] This enzymatic hydrolysis yields S-methyl-L-cysteine and acetate. S-alkyl-N-acetyl-L-cysteines with short, unbranched S-alkyl substituents are generally good substrates for acylase I.[2]
Caption: N-Deacetylation of this compound by Acylase I.
S-Oxidation Pathway
A second significant metabolic route is the oxidation of the sulfur atom, leading to the formation of N-acetyl-S-methyl-L-cysteine S-oxide. This sulfoxidation is catalyzed by cytochrome P450 enzymes, specifically the CYP3A family.[3] This pathway is analogous to the metabolism of other mercapturic acids.[3] N-acetyl-S-methyl-l-cysteine S-oxide has been identified as a urinary metabolite in rats administered S-methyl-l-cysteine.[4]
Caption: S-Oxidation of this compound via CYP3A enzymes.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes and reactions involved in the metabolism of this compound and related compounds.
Table 1: Physical and Chemical Properties of N-acetyl-S-methyl-L-cysteine
| Property | Value | Source |
| Molecular Formula | C6H11NO3S | PubChem[1] |
| Molecular Weight | 177.22 g/mol | PubChem[1] |
| IUPAC Name | (2R)-2-acetamido-3-methylsulfanylpropanoic acid | PubChem[1] |
| CAS Number | 16637-59-5 | PubChem[1] |
Table 2: Enzyme Kinetic Data for Related Reactions
| Enzyme | Substrate | Km | Vmax | Source |
| Acylase I (porcine kidney) | N-acetyl-L-cysteine | - | - | Uttamsingh et al., 1996[2] |
| Acylase I (porcine kidney) | S-methyl-N-acetyl-L-cysteine | - | - | Uttamsingh et al., 1996[2] |
| Acylase I (human erythrocytes) | N-acetylcysteine | 1.49 +/- 0.16 mM | 2.61 +/- 0.08 µmol/L/min | Raftos et al., 2007[5] |
| Cytochrome P450 3A4/3A5 | N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine | - | - | Werner et al., 1995[3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.
Protocol for Acylase I-catalyzed Deacetylation Assay
This protocol is adapted from the methods used to study the deacetylation of S-alkyl-N-acetyl-L-cysteines.[2]
Objective: To determine the activity of acylase I on this compound.
Materials:
-
Purified porcine kidney acylase I
-
This compound
-
50 mM Tris-HCl buffer, pH 7.5
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in 50 mM Tris-HCl buffer.
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer and varying concentrations of this compound.
-
Initiate the reaction by adding a known amount of purified acylase I to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Quantify the formation of the free thiol group of the product, S-methyl-L-cysteine, using the DTNB assay.
-
Measure the absorbance at 412 nm.
-
Calculate the enzyme activity based on the rate of product formation.
Caption: Workflow for determining Acylase I activity.
Protocol for Cytochrome P450-mediated Sulfoxidation
This protocol is based on the methodology used to study the sulfoxidation of a mercapturic acid derivative by human liver microsomes.[3]
Objective: To determine if this compound is a substrate for CYP3A-mediated sulfoxidation.
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer, pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (for product identification)
Procedure:
-
Prepare a stock solution of this compound.
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) with shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate the parent compound from its potential sulfoxide (B87167) metabolite.
-
Confirm the identity of the metabolite using mass spectrometry.
Caption: Workflow for assessing CYP3A-mediated sulfoxidation.
Conclusion
The biochemical pathways of this compound primarily involve N-deacetylation by acylase I and S-oxidation catalyzed by cytochrome P450 3A enzymes. These pathways are crucial for the metabolism and clearance of this compound. While direct quantitative data for these reactions are limited, studies on analogous compounds provide a strong basis for understanding its metabolic fate. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the kinetics and mechanisms of these pathways, which is essential for drug development and toxicological studies. Future research should focus on obtaining specific kinetic parameters for the enzymes involved and exploring the downstream metabolism of the resulting products.
References
- 1. N-Acetyl-S-methyl-L-cysteine | C6H11NO3S | CID 13893975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sulfoxidation of the hexachlorobutadiene metabolite N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine is catalyzed by human cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of S-methyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Spectral Properties of Methyl Acetyl-L-cysteinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetyl-L-cysteinate, the methyl ester of N-acetyl-L-cysteine (NAC), is a cysteine derivative of significant interest in various scientific domains. As a more lipophilic analog of NAC, it holds potential for enhanced cell permeability and distinct biological activities. This technical guide provides a comprehensive overview of the physical, spectral, and biological properties of this compound, compiling available data to support research and development endeavors.
Physical and Chemical Properties
This compound is a white to faint yellow powder or crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃S | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Melting Point | 77-81 °C | [1] |
| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol (B129727) | [1] |
| CAS Number | 7652-46-2 | [1] |
| Appearance | White to faint yellow powder or crystals | [1] |
Spectral Properties
The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of the available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the different protons within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.29 | d | NH |
| 4.39 | m | α-CH |
| 3.60 | s | OCH₃ |
| 2.77 | dd | β-CH₂ |
| 2.70 | dd | β-CH₂ |
| 2.51 | s | SH |
| 1.84 | s | COCH₃ |
Note: The ¹H NMR data is based on a spectrum run in DMSO-d₆.
Reference ¹³C NMR data for N-acetyl-L-cysteine polymorphs:
| Carbon Atom | Chemical Shift (δ) ppm (Form I) | Chemical Shift (δ) ppm (Form II) |
| C4 (C=O, acetyl) | 171.6 | 172.3 |
| C3 (CH₂) | 28.2 | 25.2 |
Note: This data is for the solid-state NMR of two polymorphs of N-acetyl-L-cysteine and serves as an estimation.[2]
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum specifically for this compound is not available in the provided search results. However, the characteristic absorption bands can be predicted based on its functional groups. Furthermore, the FT-IR spectrum of the parent compound, N-acetyl-L-cysteine, offers a useful comparison.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~2950 | C-H stretch (aliphatic) |
| ~2550 | S-H stretch (thiol) |
| ~1740 | C=O stretch (ester) |
| ~1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
Reference FT-IR Data for N-acetyl-L-cysteine:
| Wavenumber (cm⁻¹) | Functional Group | Reference |
| 2553.9 | S-H stretch | [3] |
| 1723 | C=O stretch (carboxylic acid) | [3] |
| 1530 | N-H bend (amide II) | [3] |
| 659 | S-H bend | [3] |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The low-resolution mass spectrum shows a peak for the protonated molecule [M+H]⁺ at m/z 178.13.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and straightforward approach involves the esterification of N-acetyl-L-cysteine.
Protocol 1: Sulfuric Acid Catalyzed Esterification
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) under a nitrogen atmosphere.
-
Stir the suspension for 15 minutes at room temperature.
-
Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 22 hours.
-
Quench the reaction with water (25 mL) and remove the volatile solvents under reduced pressure.
-
Dilute the residue with ethyl acetate (B1210297) (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (150 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the product.[4]
Purification
Purification of this compound can be achieved through standard laboratory techniques.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., diethyl ether/petroleum ether).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
Flash chromatography can be employed for higher purity. A silica (B1680970) gel stationary phase with a solvent system such as ethyl acetate/hexane is a common choice. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated.[5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a robust method for assessing the purity of this compound and for its quantification. While a specific method for the methyl ester is not detailed, methods for N-acetyl-L-cysteine can be adapted.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M octane (B31449) sulphonate, pH 2.2) and an organic modifier (e.g., methanol and acetonitrile) can be effective.[6]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the presence of the amide and ester chromophores.[6]
Biological Activity and Signaling Pathways
The biological activities of this compound are largely inferred from its parent compound, N-acetyl-L-cysteine (NAC), which is a well-established antioxidant and a precursor to L-cysteine and glutathione (B108866) (GSH).[7] NAC is known to modulate several key signaling pathways. It is plausible that this compound, due to its increased lipophilicity, may exhibit enhanced or modified interactions with these pathways.
Nrf2-ARE Pathway
N-acetyl-L-cysteine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, NAC can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate gene expression. N-acetyl-L-cysteine ethyl ester (NACET), a compound structurally similar to this compound, has been shown to be a potent activator of the NRF2 pathway.[8][9]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. N-acetyl-L-cysteine has been shown to inhibit the activation of NF-κB.[10] It can suppress the degradation of the inhibitory IκB proteins, thereby preventing the nuclear translocation of the active NF-κB subunits (p50/p65). This inhibitory effect is thought to be mediated by the antioxidant properties of NAC, as reactive oxygen species (ROS) are known to activate the NF-κB pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including the p38 and JNK pathways, are involved in cellular responses to stress. N-acetyl-L-cysteine has been shown to modulate MAPK signaling. For instance, it can attenuate the activation of p38 MAPK induced by oxidative stress.[11][12] The regulation of MAPK pathways by NAC is complex and appears to be cell-type and stimulus-dependent.
Ergogenic Potential
Amino acid derivatives, including those of cysteine, have been explored for their ergogenic effects, which relate to enhancing physical performance.[13] The proposed mechanisms include acting as a nervous system stimulant, increasing substrate availability, serving as a supplemental fuel source, or neutralizing metabolic byproducts.[14] N-acetyl-L-cysteine has been investigated as an ergogenic aid, with some studies suggesting it may improve performance and reduce fatigue, potentially through its antioxidant effects.[7] As a more bioavailable form of cysteine, this compound may also possess such properties.
Conclusion
This compound is a molecule with significant potential, warranting further investigation. This guide has summarized the currently available data on its physical and spectral properties, providing a valuable resource for its synthesis, purification, and characterization. While its biological activities are largely extrapolated from its parent compound, N-acetyl-L-cysteine, the modulation of key signaling pathways such as Nrf2-ARE, NF-κB, and MAPK suggests promising avenues for future research into its therapeutic and performance-enhancing applications. Further studies are crucial to elucidate the specific spectral characteristics and the direct biological effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex [opensciencepublications.com]
- 4. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutritional ergogenic aids and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Food Components That May Optimize Physical Performance: An Overview - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Acetyl-L-Cysteine Methyl Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-acetyl-L-cysteine methyl ester, a derivative of the widely studied N-acetyl-L-cysteine (NAC). This document details its physicochemical properties, synthesis, and mechanism of action, with a focus on its applications in research and drug development. Experimental protocols and relevant signaling pathways are also presented to facilitate its use in a laboratory setting.
Physicochemical Properties
N-acetyl-L-cysteine methyl ester is the methyl ester derivative of N-acetyl-L-cysteine. The esterification of the carboxyl group increases its lipophilicity, which is suggested to enhance its cell permeability compared to its parent compound, NAC.[1][2][3]
Quantitative Data Summary
Below is a table summarizing the key quantitative data for N-acetyl-L-cysteine methyl ester and, for comparison, its parent compound N-acetyl-L-cysteine.
| Property | N-acetyl-L-cysteine methyl ester | N-acetyl-L-cysteine (NAC) |
| Molecular Weight | 177.22 g/mol [4][5][6][7] | 163.19 g/mol [8][9] |
| Molecular Formula | C6H11NO3S[5][6][7] | C5H9NO3S[8][9] |
| CAS Number | 7652-46-2[4][6][7] | 616-91-1[8][9] |
| Melting Point | 77-81 °C[6] | 106-108 °C[8] |
| Solubility | Chloroform (Sparingly), Methanol (B129727) (Slightly)[10] | Soluble in water, ethanol, methanol, DMSO[8] |
| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol[6] | --- |
| Appearance | White to faint yellow powder or crystals[6] | White crystalline powder |
| pKa | --- | 9.52 (thiol group)[8] |
| LogP | --- | -0.6[8] |
Synthesis and Purification
The synthesis of N-acetyl-L-cysteine methyl ester is typically achieved through the esterification of N-acetyl-L-cysteine. Several methods have been reported, with the most common involving the use of methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol describes a common method for the synthesis of N-acetyl-L-cysteine methyl ester.[5][6]
Materials:
-
N-acetyl-L-cysteine
-
Dry Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Suspend N-acetyl-L-cysteine in dry methanol in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature for 22-24 hours.
-
After the reaction is complete, add water to the mixture.
-
Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether, to obtain a product with higher purity.[4]
Mechanism of Action and Signaling Pathways
The biological effects of N-acetyl-L-cysteine methyl ester are largely attributed to its intracellular conversion to N-acetyl-L-cysteine and subsequently L-cysteine, a precursor to the major endogenous antioxidant, glutathione (B108866) (GSH).[1][2][3] The increased lipophilicity of the methyl ester facilitates its passage across cell membranes.
The primary mechanisms of action include:
-
Replenishment of Intracellular Glutathione: By providing L-cysteine, it boosts the synthesis of GSH, which is crucial for detoxifying reactive oxygen species (ROS) and other electrophilic species.[11]
-
Direct ROS Scavenging: The thiol group of cysteine can directly scavenge free radicals.[11][12]
-
Modulation of Inflammatory Pathways: It has been shown to inhibit the activation of redox-sensitive transcription factors such as NF-κB, which plays a key role in the inflammatory response.[13]
-
Regulation of Cell Survival and Apoptosis: It can influence cell survival pathways, such as the PI3K/Akt and mTOR pathways, and inhibit apoptosis.[14][15]
-
Production of Hydrogen Sulfide (H₂S): Recent evidence suggests that NAC and its derivatives can be converted to H₂S, a signaling molecule with cytoprotective effects.[12][16]
Signaling Pathways
1. Nrf2-Mediated Antioxidant Response
N-acetyl-L-cysteine and its derivatives can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. L-NAC and L-NAC methyl ester prevent and overcome physical dependence to fentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prepchem.com [prepchem.com]
- 5. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Sciencemadness Discussion Board - synthesis of n-acetyl cysteine amide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]
- 9. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 7652-46-2 [m.chemicalbook.com]
- 11. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.vub.be [researchportal.vub.be]
Solubility Profile of N-Acetyl-L-cysteine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Acetyl-L-cysteine methyl ester, a derivative of the widely used antioxidant N-acetylcysteine (NAC). Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, influencing everything from formulation to bioavailability. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates a key signaling pathway associated with the parent compound, NAC.
Core Data Presentation: Solubility Summary
Precise quantitative solubility data for N-Acetyl-L-cysteine methyl ester is not extensively available in peer-reviewed literature. The data presented below is a summary of qualitative findings for the methyl ester and quantitative data for the closely related N-Acetyl-L-cysteine ethyl ester, which can serve as a useful surrogate for preliminary assessments. Researchers are strongly encouraged to determine the solubility of N-Acetyl-L-cysteine methyl ester under their specific experimental conditions.
Table 1: Solubility of N-Acetyl-L-cysteine Methyl Ester and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| N-Acetyl-L-cysteine methyl ester | Chloroform | Not Specified | Sparingly Soluble[1] |
| Methanol | Not Specified | Slightly Soluble[1] | |
| N-Acetyl-L-cysteine ethyl ester | DMSO | Not Specified | ~30 mg/mL[2] |
| Dimethyl formamide | Not Specified | ~30 mg/mL[2] | |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL[2] | |
| N-Acetyl-L-cysteine (Parent Compound) | Ethanol | Not Specified | ~50 mg/mL[3] |
| DMSO | Not Specified | ~50 mg/mL[3] | |
| Dimethyl formamide | Not Specified | ~50 mg/mL[3] | |
| PBS (pH 7.2) | Not Specified | ~30 mg/mL[3] |
Experimental Protocols: Solubility Determination
A precise and reproducible method for determining the solubility of N-Acetyl-L-cysteine methyl ester is crucial for any research or development application. The following is a generalized protocol based on the equilibrium solubility method, which can be adapted and optimized for specific laboratory conditions.
Objective: To determine the equilibrium solubility of N-Acetyl-L-cysteine methyl ester in a given solvent at a specified temperature.
Materials:
-
N-Acetyl-L-cysteine methyl ester (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or incubator
-
Calibrated analytical balance
-
Vials with airtight seals
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Acetyl-L-cysteine methyl ester to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-course experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the concentration of N-Acetyl-L-cysteine methyl ester.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.
-
-
Calculation:
-
Calculate the solubility of N-Acetyl-L-cysteine methyl ester in the solvent at the specified temperature using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Initial volume of supernatant
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Mandatory Visualization: Signaling Pathway
N-Acetyl-L-cysteine (NAC), the parent compound of the methyl ester, is a well-established antioxidant and anti-inflammatory agent. Its primary mechanism of action involves replenishing intracellular glutathione (B108866) (GSH) levels and inhibiting the pro-inflammatory NF-κB signaling pathway. The following diagram illustrates this key pathway.
Caption: Antioxidant and anti-inflammatory action of NAC.
References
Key Differences Between L-Cysteine and N-Acetyl-L-Cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine, a semi-essential amino acid, and its N-acetylated derivative, N-acetyl-L-cysteine (NAC), are both pivotal sulfur-containing compounds with significant therapeutic applications. While structurally similar and sharing the common function of replenishing intracellular glutathione (B108866) (GSH) stores, their distinct chemical properties lead to notable differences in their pharmacokinetic profiles, mechanisms of action, and clinical utility. This technical guide provides a comprehensive comparison of L-cysteine and NAC, focusing on their chemical structures, bioavailability, pharmacokinetics, and molecular mechanisms. Quantitative data are presented in comparative tables, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of their core differences.
Introduction
L-cysteine is a proteinogenic amino acid that serves as a crucial precursor for the synthesis of proteins, glutathione, and other biologically vital molecules like taurine (B1682933) and hydrogen sulfide (B99878) (H₂S).[1] Its therapeutic use is often aimed at bolstering the body's antioxidant defenses. N-acetyl-L-cysteine is a prodrug of L-cysteine, developed to enhance stability and, in certain contexts, bioavailability.[2] The addition of an acetyl group to the nitrogen atom of L-cysteine alters its physicochemical properties, leading to a distinct pharmacological profile.[3] NAC is widely recognized for its mucolytic activity and as a primary antidote for acetaminophen-induced hepatotoxicity.[2] Understanding the nuanced differences between these two molecules is paramount for their effective application in research and drug development.
Chemical and Physicochemical Properties
The primary chemical distinction between L-cysteine and NAC is the presence of an acetyl group on the amino group of NAC. This modification renders NAC less susceptible to oxidation compared to the free sulfhydryl group of L-cysteine.
| Property | L-Cysteine | N-Acetyl-L-Cysteine (NAC) |
| Molecular Formula | C₃H₇NO₂S | C₅H₉NO₃S |
| Molecular Weight | 121.16 g/mol [4] | 163.19 g/mol |
| Structure | ||
| Solubility | Soluble in water | Highly soluble in water (≥44.6 mg/mL)[3] |
| Key Functional Groups | Amino group (-NH₂), Carboxyl group (-COOH), Thiol group (-SH) | N-acetyl group (-NHCOCH₃), Carboxyl group (-COOH), Thiol group (-SH) |
Pharmacokinetics: A Comparative Analysis
The pharmacokinetic profiles of L-cysteine and NAC exhibit significant differences, particularly in terms of bioavailability and metabolism.
Bioavailability
The oral bioavailability of both compounds is a subject of ongoing research, with some conflicting reports. NAC is known to have low oral bioavailability, generally estimated to be less than 10%, due to extensive first-pass metabolism in the gut wall and liver.[2][5] Conversely, some sources suggest that L-cysteine in the form of L-cysteine hydrochloride (HCl) may have a higher absorption rate, although this requires further validation from peer-reviewed clinical trials. A study in rats indicated that oral L-cysteine administration had a minimal effect on its blood plasma concentration.[6]
Metabolism and Pharmacokinetic Parameters
Upon oral administration, NAC is rapidly deacetylated in the gut and liver to yield L-cysteine, which is then available for glutathione synthesis or other metabolic pathways.[2] This conversion is a critical step in NAC's mechanism of action as a cysteine donor.
| Parameter | L-Cysteine | N-Acetyl-L-Cysteine (NAC) |
| Oral Bioavailability | Data is limited and conflicting. Some sources suggest higher absorption for L-cysteine HCl, while a study in rats showed minimal impact on plasma levels.[6] | Low (<10%)[2][5] |
| Metabolism | Incorporated into proteins, converted to cystine, or metabolized to taurine, pyruvate, and sulfate.[7] | Rapidly deacetylated to L-cysteine in the gut and liver.[2] |
| Terminal Half-life (oral) | Not well-established in humans. | ~6.25 hours[2] |
| Volume of Distribution | Not well-established in humans. | 0.33 to 0.47 L/kg[2] |
| Plasma Clearance | Not well-established in humans. | ~0.21 L/h/kg[5] |
Mechanisms of Action: Beyond Glutathione Synthesis
While both L-cysteine and NAC are precursors to glutathione, their mechanisms of action diverge in several key aspects.
Glutathione Synthesis Pathway
Both L-cysteine and NAC-derived cysteine are rate-limiting substrates for the synthesis of glutathione, a critical intracellular antioxidant.
Modulation of Inflammatory Signaling Pathways by NAC
NAC has been shown to modulate key inflammatory signaling pathways, an effect not as well-documented for L-cysteine. NAC can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby reducing the production of pro-inflammatory cytokines.
Mucolytic Activity of NAC
NAC's mucolytic properties are a direct result of its free thiol group, which can break disulfide bonds in mucoproteins, leading to a reduction in mucus viscosity.[3] This is a key therapeutic action in respiratory conditions.
Therapeutic Applications
The differences in their chemical and pharmacological properties translate to distinct therapeutic applications.
| Application | L-Cysteine | N-Acetyl-L-Cysteine (NAC) |
| Antioxidant Support | Used as a general antioxidant to replenish glutathione. | Widely used to increase glutathione levels and combat oxidative stress.[8] |
| Acetaminophen (B1664979) Overdose | Not a primary treatment. | The standard antidote, as it replenishes hepatic glutathione stores.[2] |
| Mucolytic Agent | Not used as a mucolytic. | A primary application for conditions with thick mucus, such as COPD and cystic fibrosis.[8] |
| Psychiatric Disorders | Limited evidence. | Investigated for its role in modulating glutamate and reducing oxidative stress in conditions like depression and obsessive-compulsive disorder. |
| Male Infertility | Some evidence for improving semen quality.[8] | Shown to improve semen parameters in some studies.[8] |
Experimental Protocols
Measurement of Intracellular Glutathione by HPLC
This protocol outlines a method for the quantification of intracellular GSH in cell cultures, which can be used to compare the efficacy of L-cysteine and NAC in replenishing GSH levels.
Materials:
-
PC-12 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
L-cysteine and N-acetyl-L-cysteine
-
Trichloroacetic acid (TCA)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Phosphate (B84403) buffer (pH 2.5)
-
HPLC system with a C8 or C18 column and UV detector
Procedure:
-
Cell Culture and Treatment: Culture PC-12 cells in DMEM with 10% FBS at 37°C and 5% CO₂. Seed 1 x 10⁶ cells per sample and allow to adhere for 24 hours. Treat cells with desired concentrations of L-cysteine or NAC for a specified time.[9]
-
Sample Preparation: Centrifuge cells at 3,000 rpm for 90 seconds and discard the supernatant. Resuspend the cell pellet in 10% ice-cold TCA and centrifuge for 15 minutes at 9,000 x g. Collect the supernatant.[9]
-
Derivatization: Mix 0.5 mL of the supernatant with 0.5 mL of 0.5 mM Ellman's reagent. Incubate at 60°C for 30 minutes.[9]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Use a C8 column with a mobile phase of phosphate buffer (pH 2.5) and acetonitrile in a segmented gradient at a flow rate of 0.8 mL/min. Detect the GSH-TNB derivative at 280 nm.[9]
-
Quantification: Generate a standard curve with known concentrations of GSH to quantify the intracellular GSH levels in the samples.
NF-κB Activation Assay (ELISA-based)
This protocol describes an ELISA-based method to assess the inhibitory effect of NAC on NF-κB activation.
Materials:
-
HeLa cells (or other suitable cell line)
-
Tumor necrosis factor-alpha (TNF-α)
-
N-acetyl-L-cysteine
-
NF-κB p65 Transcription Factor Assay Kit (containing 96-well plate pre-coated with NF-κB consensus sequence, primary and HRP-conjugated secondary antibodies, and other necessary reagents)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in a 96-well plate. Pre-treat cells with various concentrations of NAC for a specified time. Stimulate NF-κB activation by adding TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells according to the assay kit's instructions.
-
ELISA Assay: a. Add 100 µL of the nuclear extract to each well of the pre-coated plate. Incubate for 2 hours at room temperature or overnight at 4°C.[10] b. Wash the wells. Add 100 µL of the primary antibody (anti-NF-κB p65) to each well and incubate for 1 hour at room temperature.[10] c. Wash the wells. Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[10] d. Wash the wells. Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature.[10] e. Add 50 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Compare the absorbance values of NAC-treated cells to the TNF-α stimulated control to determine the inhibitory effect of NAC on NF-κB activation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the antioxidant effects of L-cysteine and NAC in a cell-based model.
Conclusion
L-cysteine and N-acetyl-L-cysteine, while closely related, are not interchangeable. NAC's acetyl group confers greater stability and a distinct pharmacokinetic and pharmacodynamic profile, making it a more suitable candidate for specific therapeutic applications such as mucolysis and acetaminophen detoxification. L-cysteine remains a fundamental building block for protein and glutathione synthesis. The choice between these two compounds in a research or clinical setting should be guided by a thorough understanding of their respective properties and intended biological effects. Further research, particularly well-controlled clinical trials comparing the oral bioavailability and pharmacokinetic parameters of different forms of L-cysteine and NAC, is warranted to fully elucidate their comparative efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mims.com [mims.com]
- 3. interleukin-ii.com [interleukin-ii.com]
- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cysteine metabolism - Wikipedia [en.wikipedia.org]
- 8. vinmec.com [vinmec.com]
- 9. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
The Role of N-Acetyl-L-Cysteine Methyl Ester in Glutathione Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) (GSH), the most abundant endogenous antioxidant, is critical for cellular defense against oxidative stress and xenobiotic detoxification. The rate-limiting precursor for GSH synthesis is the amino acid L-cysteine. Direct supplementation with L-cysteine is hampered by its instability and low bioavailability. N-acetyl-L-cysteine (NAC) has long been used as a more stable L-cysteine prodrug, but its therapeutic efficacy is limited by low oral bioavailability. To overcome this limitation, esterified derivatives of NAC, such as N-acetyl-L-cysteine methyl ester (methyl acetyl-L-cysteinate), have been developed. This technical guide provides an in-depth overview of the role of N-acetyl-L-cysteine methyl ester in glutathione synthesis, its proposed mechanism of action, and a comparative analysis with related compounds. Due to the limited publicly available data on N-acetyl-L-cysteine methyl ester, this guide will also draw upon the more extensive research on its close analog, N-acetyl-L-cysteine ethyl ester (NACET), to provide a comprehensive understanding of this class of compounds.
Introduction: The Challenge of Glutathione Augmentation
Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, playing a pivotal role in maintaining cellular redox homeostasis. Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases characterized by oxidative stress. Consequently, strategies to augment intracellular GSH levels are of significant therapeutic interest. The availability of L-cysteine is the primary rate-limiting factor in GSH synthesis.[1] N-acetyl-L-cysteine (NAC) serves as a prodrug for L-cysteine, replenishing intracellular L-cysteine pools for GSH synthesis.[2] However, the clinical utility of oral NAC is constrained by its low bioavailability, estimated to be between 4% and 10%.[3] This has spurred the development of more lipophilic derivatives, such as N-acetyl-L-cysteine methyl ester, to enhance cellular uptake and subsequent conversion to L-cysteine.
N-Acetyl-L-Cysteine Methyl Ester: A Prodrug Approach
N-acetyl-L-cysteine methyl ester, also known as this compound, is a derivative of NAC where the carboxylic acid group is esterified with a methyl group. This modification increases the lipophilicity of the molecule, which is hypothesized to facilitate its passage across cell membranes.
Proposed Mechanism of Action
The enhanced lipophilicity of N-acetyl-L-cysteine methyl ester is expected to improve its pharmacokinetic profile compared to NAC.[4] Once inside the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to release N-acetyl-L-cysteine. Subsequently, cytosolic enzymes, such as acylase I, catalyze the deacetylation of NAC to yield L-cysteine.[5] This liberated L-cysteine then becomes available for the synthesis of glutathione via the sequential actions of glutamate-cysteine ligase (GCL) and glutathione synthase (GS).
Figure 1. Proposed metabolic pathway of N-acetyl-L-cysteine methyl ester.
Comparative Efficacy and Pharmacokinetics
While specific pharmacokinetic data for N-acetyl-L-cysteine methyl ester is limited in the public domain, studies on the closely related ethyl ester (NACET) provide valuable insights. NACET has demonstrated significantly improved bioavailability and efficacy in raising intracellular glutathione levels compared to NAC.[6][7]
Quantitative Data Summary
The following tables summarize available quantitative data for NAC and NACET. It is anticipated that N-acetyl-L-cysteine methyl ester would exhibit properties intermediate to or similar to NACET, owing to its increased lipophilicity compared to NAC.
| Compound | Parameter | Value | Species/Model | Reference |
| N-Acetyl-L-Cysteine (NAC) | Oral Bioavailability | 4.0 - 9.1% | Human | [3] |
| Tmax (oral) | 1 - 2 hours | Human | [3] | |
| Terminal Half-life (oral) | 6.25 hours | Human | [3] | |
| N-Acetyl-L-Cysteine Ethyl Ester (NACET) | Half-life (reaction with H₂O₂) | 1.16 ± 0.18 min | in vitro | [6] |
| Half-life (reaction with t-BOOH) | 12.2 ± 0.8 min | in vitro | [6] |
Table 1: Pharmacokinetic and Reactivity Parameters of NAC and NACET.
| Compound | Dose | Tissue/Cell Type | Fold Increase in GSH | Time Point | Reference |
| N-Acetyl-L-Cysteine (NAC) | 50 mg/kg (oral) | Rat Eyes | No significant effect | 4 hours | [6] |
| N-Acetyl-L-Cysteine Ethyl Ester (NACET) | 50 mg/kg (oral) | Rat Eyes | ~1.8-fold | 4 hours | [6] |
| NACET | 1 mM | ARPE-19 cells | ~2.5-fold | 16 hours | [6] |
Table 2: In Vivo and In Vitro Effects on Glutathione Levels.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of N-acetyl-L-cysteine methyl ester and related compounds.
In Vivo Administration and Tissue Harvesting in Rodents
Objective: To assess the effect of N-acetyl-L-cysteine methyl ester on tissue glutathione levels.
Materials:
-
N-acetyl-L-cysteine methyl ester
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Gavage needles
-
Anesthetics
-
Perfusion solutions (ice-cold PBS, 4% paraformaldehyde)
-
Liquid nitrogen
-
Tissue homogenization buffer
Procedure:
-
Compound Preparation: Prepare a homogenous solution or suspension of N-acetyl-L-cysteine methyl ester in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer the compound to rodents via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg).[6] A control group should receive the vehicle alone.
-
Time Course: Euthanize animals at various time points post-administration (e.g., 1, 2, 4, 8 hours) to determine the time to peak effect.
-
Tissue Perfusion and Harvesting:
-
Anesthetize the animal deeply.
-
Perform a cardiac puncture to collect blood if plasma analysis is required.
-
Perfuse the animal transcardially with ice-cold PBS to remove blood from the tissues.
-
Dissect the target organs (e.g., liver, brain, lungs).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Figure 2. General workflow for in vivo evaluation of glutathione precursors.
Quantification of Glutathione by HPLC
Objective: To measure reduced and oxidized glutathione levels in tissue homogenates.
Materials:
-
Tissue homogenates
-
Metaphosphoric acid (MPA)
-
Mobile phase (e.g., sodium phosphate (B84403) buffer with an ion-pairing agent)
-
GSH and GSSG standards
-
HPLC system with a C18 column and electrochemical or fluorescence detector
Procedure:
-
Sample Preparation:
-
Homogenize the frozen tissue in ice-cold MPA solution (e.g., 5% w/v) to precipitate proteins and stabilize thiols.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Analysis:
-
Inject the supernatant onto the HPLC system.
-
Elute isocratically with the mobile phase.
-
Detect GSH and GSSG using an appropriate detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of GSH and GSSG.
-
Calculate the concentrations of GSH and GSSG in the samples based on the standard curve.
-
Normalize the results to the protein concentration of the tissue homogenate.
-
Signaling Pathways and Logical Relationships
N-acetyl-L-cysteine and its esters primarily influence the glutathione synthesis pathway. The availability of L-cysteine, which is liberated from these prodrugs, is the key regulatory point.
Figure 3. The central role of L-cysteine in glutathione synthesis.
Conclusion and Future Directions
N-acetyl-L-cysteine methyl ester represents a promising strategy to enhance intracellular glutathione levels by improving the delivery of the precursor L-cysteine. While direct quantitative data for the methyl ester are sparse, the extensive research on the ethyl ester analog, NACET, strongly suggests that esterification of NAC is a viable approach to overcome the pharmacokinetic limitations of the parent compound. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of N-acetyl-L-cysteine methyl ester to quantify its bioavailability, tissue distribution, and efficacy in raising glutathione levels in various preclinical models. Such data are essential for its potential translation into clinical applications for diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. surgery.pitt.edu [surgery.pitt.edu]
Methodological & Application
Application Notes and Protocols for Methyl Acetyl-L-cysteinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetyl-L-cysteinate, more commonly known as N-acetyl-L-cysteine methyl ester, is a derivative of the well-characterized antioxidant N-acetylcysteine (NAC). The esterification of the carboxylic acid group in NAC to its methyl ester form is thought to enhance its lipophilicity, potentially leading to improved cell permeability and bioavailability. These characteristics make it a compound of interest for therapeutic and research applications where the delivery of a cysteine prodrug and glutathione (B108866) precursor is beneficial. This document provides detailed protocols for the synthesis and experimental use of N-acetyl-L-cysteine methyl ester, along with a summary of its effects on relevant biomarkers and signaling pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, and ethyl acetate (B1210297). |
Mechanism of Action
Similar to its parent compound NAC, N-acetyl-L-cysteine methyl ester is anticipated to exert its biological effects primarily through its role as a precursor to L-cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH). By replenishing intracellular cysteine levels, it can boost GSH synthesis, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds. This antioxidant activity is central to its protective effects against oxidative stress-induced cellular damage.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-L-cysteine Methyl Ester
This protocol describes a common method for the synthesis of N-acetyl-L-cysteine methyl ester via acid-catalyzed esterification of N-acetyl-L-cysteine.[1][2][3]
Materials:
-
N-acetyl-L-cysteine
-
Dry methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (e.g., 120 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the stirring suspension.
-
Continue to stir the reaction mixture at room temperature for 22-24 hours.
-
After the reaction is complete, add water (e.g., 25 mL) to the mixture.
-
Remove the volatile solvents (primarily methanol) under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with ethyl acetate (e.g., 200 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (e.g., 150 mL) to neutralize any remaining acid.
-
Allow the layers to separate and collect the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL) to maximize product recovery.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.
Workflow Diagram:
Protocol 2: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol is adapted from studies on NAC and its derivatives to assess the direct antioxidant capacity of N-acetyl-L-cysteine methyl ester.[4]
Materials:
-
N-acetyl-L-cysteine methyl ester
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of N-acetyl-L-cysteine methyl ester in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound (e.g., 100 µL).
-
Add the same volume of methanol to a well to serve as a negative control.
-
Add the same volume of an ascorbic acid solution of known concentration as a positive control.
-
To each well, add a specific volume of the DPPH solution (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Workflow Diagram:
Protocol 3: In Vivo Administration in a Rat Model of Oxidative Stress
This protocol provides a general framework for administering N-acetyl-L-cysteine methyl ester to rats to evaluate its protective effects against an induced oxidative stress condition. This is adapted from protocols using NAC.[5][6]
Materials:
-
N-acetyl-L-cysteine methyl ester
-
Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Oxidative stress-inducing agent (e.g., cisplatin, lipopolysaccharide)
-
Male Wistar rats (or other appropriate strain)
-
Gavage needles or appropriate injection supplies
-
Equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Control, Vehicle + Oxidative Agent, N-acetyl-L-cysteine methyl ester + Oxidative Agent).
-
Dosing Preparation: Prepare the required dose of N-acetyl-L-cysteine methyl ester in the chosen vehicle. The dose will need to be determined based on preliminary studies or literature on related compounds (e.g., doses for NAC in rats range from 50 to 1200 mg/kg).[5]
-
Administration: Administer N-acetyl-L-cysteine methyl ester via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before or after the administration of the oxidative stress-inducing agent.
-
Induction of Oxidative Stress: Administer the oxidative stress-inducing agent according to the established protocol for the chosen model.
-
Monitoring: Monitor the animals for clinical signs of toxicity or distress throughout the experimental period.
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and tissue samples (e.g., liver, kidney, brain) for biochemical and histological analysis.
-
Biochemical Analysis: Analyze samples for markers of oxidative stress (e.g., malondialdehyde, glutathione levels, antioxidant enzyme activities) and organ-specific damage markers.
Data Presentation
The following tables summarize representative quantitative data from studies on N-acetylcysteine, which can be used as a reference for expected outcomes with its methyl ester derivative.
Table 1: Effect of N-acetylcysteine on Markers of Oxidative Stress in Patients with Multiple Sclerosis [7][8]
| Parameter | Control Group (Change after 8 weeks) | NAC Group (Change after 8 weeks) | p-value |
| Serum MDA (µmol/L) | 2.75 [-0.25–5.22] | -0.33 [-5.85–2.50] | 0.03 |
| Erythrocyte GSH (µmol/g Hb) | No significant change | No significant change | > 0.05 |
Data are presented as median [interquartile range] or mean ± SD. MDA: Malondialdehyde; GSH: Glutathione; NAC: N-acetylcysteine.
Table 2: Effect of N-acetylcysteine Administration Route on Cisplatin-Induced Nephrotoxicity in Rats [5]
| Treatment Group (NAC 400 mg/kg) | Blood Urea Nitrogen (BUN, mg/dL) | Creatinine (CR, mg/dL) |
| Cisplatin only | 135.0 ± 7.5 | 2.5 ± 0.4 |
| Cisplatin + NAC (Oral) | 123.3 ± 8.2 | 1.77 ± 0.21 |
| Cisplatin + NAC (Intraperitoneal) | 131.8 ± 8.2 | 2.3 ± 0.38 |
| Cisplatin + NAC (Intravenous) | 26.3 ± 6.8 | 0.47 ± 0.15 |
Data are presented as mean ± SEM.
Signaling Pathways
N-acetylcysteine and its derivatives are known to modulate several key signaling pathways involved in oxidative stress, inflammation, and cell survival.
Glutathione Synthesis and Antioxidant Defense Pathway:
Modulation of Inflammatory and Apoptotic Pathways:
High levels of reactive oxygen species can activate pro-inflammatory and pro-apoptotic signaling cascades. By reducing oxidative stress, N-acetyl-L-cysteine methyl ester can indirectly inhibit these pathways.
References
- 1. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Sciencemadness Discussion Board - synthesis of n-acetyl cysteine amide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Effects of N‐acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-L-Cysteine Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a versatile tool in cell culture applications, primarily recognized for its potent antioxidant properties. It is a precursor to L-cysteine, which is a building block for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant.[1] The esterification of NAC to form N-Acetyl-L-cysteine methyl ester can enhance its lipophilicity, potentially leading to increased cell permeability and bioavailability.[2] These compounds are widely utilized to mitigate oxidative stress, improve cell viability, and modulate cellular signaling pathways in various experimental models.
This document provides detailed application notes and protocols for the use of acetyl-L-cysteine derivatives, with a primary focus on the extensively studied N-acetyl-L-cysteine (NAC) and its relevant methyl ester form, in cell culture experiments.
Mechanism of Action
The primary mechanisms of action for acetyl-L-cysteine derivatives in a cellular context include:
-
Glutathione (GSH) Precursor: NAC is readily deacetylated within the cell to yield L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[1] GSH plays a critical role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[1][3]
-
Direct ROS Scavenging: NAC possesses a sulfhydryl group that can directly scavenge various free radicals, thereby protecting cells from oxidative damage.[3][4]
-
Modulation of Signaling Pathways: NAC has been shown to influence key cellular signaling pathways, including the inhibition of pro-inflammatory pathways and the activation of antioxidant response elements. It can modulate pathways such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[5] NAC can also affect signaling cascades like the mitogen-activated protein kinase (MAPK) pathways.[4][5]
-
Disulfide Bond Reduction: The sulfhydryl group can reduce disulfide bonds in proteins, which can be relevant in specific experimental contexts.[6]
The methyl ester derivative is expected to share these mechanisms, with the added benefit of potentially enhanced cellular uptake due to its increased lipophilicity.[2]
Applications in Cell Culture
-
Protection against Oxidative Stress: A primary application is to protect cells from oxidative damage induced by various stimuli, such as hydrogen peroxide, toxins, or high oxygen tension (hyperoxia).[3][4][7]
-
Improving Cell Viability and Growth: By mitigating cellular stress, NAC can enhance cell viability and promote the growth and expansion of single cells, such as circulating tumor cells, in ex vivo cultures.[8][9]
-
Studying Redox-Sensitive Signaling Pathways: NAC is a valuable tool for investigating the role of oxidative stress in cellular processes and signaling pathways.
-
Supplement in Cell Culture Media: It can be used as a supplement in culture media to maintain a reduced environment and support the growth of sensitive cell types.[10]
-
Induction/Inhibition of Apoptosis: Depending on the cell type and context, NAC has been reported to prevent apoptosis in some cells (e.g., neuronal cells) while inducing it in others.[10]
Data Presentation: Quantitative Summary
The optimal concentration of NAC can vary significantly depending on the cell type and the specific application. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental system.
| Cell Line | Compound | Concentration Range | Effect | Reference |
| Human Bronchial Epithelial Cells | NAC | 10 mM | Non-toxic | [11] |
| 3T3 Fibroblasts | NAC | 40 mM | Non-toxic | [11] |
| Aortic Endothelial Cells | NAC | 50 mM | Non-toxic | [11] |
| Vascular Smooth Muscle Cells | NAC | 30 mM | Cytotoxic | [11] |
| A549 (Human Lung Carcinoma) | NAC | 1 - 10 mM | No negative impact on cell viability.[11] | [11] |
| A549 (Human Lung Carcinoma) | NAC | 50 mM | Significant decrease in cell viability.[11] | [11] |
| HepG2 (Human Liver Carcinoma) | NAC | 0.125 - 0.5 mM | Significantly increased cell viability in a dose-dependent manner and protected against lead-induced cytotoxicity.[12][13] | [12][13] |
| Human Dental Pulp Cells | NAC | Not specified | Prevents MMA-induced oxidative stress and apoptotic cell death.[3] | [3] |
| MIN6 (Mouse Insulinoma) | NAC | 10 mM | Reduced cellular ATP and oxidative stress levels.[14] | [14] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Materials:
-
N-acetyl-L-cysteine (powder)
-
N-Acetyl-L-cysteine methyl ester (powder)[2]
-
Sterile 1 M NaOH
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Solvent Selection: NAC is soluble in water.[15][16] N-Acetyl-L-cysteine methyl ester's solubility is enhanced in aqueous solutions due to its ester form.[2] For hard-to-dissolve batches of NAC, DMSO can be used to prepare a high-concentration stock.[15][16]
-
Preparation of Aqueous Stock (e.g., 1 M NAC):
-
Weigh the appropriate amount of NAC powder. The molecular weight of NAC is 163.19 g/mol .
-
Dissolve in sterile deionized water. Sonication or gentle warming (37°C) can aid dissolution.[16]
-
Crucially, NAC solutions are acidic. Adjust the pH of the stock solution to 7.0-7.4 with sterile 1 M NaOH.[15] This is critical to avoid pH-induced stress on the cells.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot into sterile tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage.[15]
-
-
Preparation of DMSO Stock (e.g., 100 mM NAC):
Protocol 2: Determination of Optimal Concentration (Cell Viability Assay)
This protocol uses the MTT assay as an example. Other viability assays like MTS or trypan blue exclusion can also be used.[12][17]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
N-acetyl-L-cysteine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
DMSO or solubilization buffer[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the NAC stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different NAC concentrations to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[18][19]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability versus NAC concentration to determine the optimal non-toxic concentration range.
Protocol 3: Assessing Protective Effects Against Oxidative Stress
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-acetyl-L-cysteine stock solution
-
An oxidizing agent (e.g., H₂O₂, paraquat, or other toxins)
-
Reagents for a cell viability assay (e.g., MTT) or an apoptosis assay.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).
-
Pre-treatment (Optional but common): Incubate cells with the determined optimal concentration of NAC for a period (e.g., 1-2 hours) before introducing the oxidative stressor.
-
Co-treatment: Treat cells with the oxidizing agent in the presence or absence of NAC. Include controls for untreated cells, cells treated with NAC alone, and cells treated with the oxidizing agent alone.
-
Incubation: Incubate for the desired duration.
-
Endpoint Analysis: Assess the outcome using a relevant assay:
-
Cell Viability: Perform an MTT or similar assay as described in Protocol 2.
-
Apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry, or a caspase activity assay.[3]
-
ROS Levels: Measure intracellular ROS using fluorescent probes like DCFH-DA.
-
Mandatory Visualizations
Caption: Workflow for evaluating the protective effects of NAC.
Caption: NAC's role in promoting cellular antioxidant defense.
Caption: NAC's influence on the Nrf2 antioxidant pathway.
References
- 1. methyl-life.com [methyl-life.com]
- 2. eqipped.com [eqipped.com]
- 3. N-Acetyl Cysteine as a Novel Polymethyl Methacrylate Resin Component: Protection against Cell Apoptosis and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. kns.org [kns.org]
- 19. The influences of N-acetyl cysteine (NAC) on the cytotoxicity and mechanical properties of Poly-methylmethacrylate (PMMA)-based dental resin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Acetyl-L-Cysteinate In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Note: In vivo research on Methyl acetyl-L-cysteinate, also known as N-acetyl-L-cysteine methyl ester (NACME), is limited. The following application notes and protocols are compiled from the available preclinical data. The information primarily pertains to its use as a component of a prodrug and as a standalone agent in rodent models.
Introduction
This compound (NACME) is the methyl ester of N-acetyl-L-cysteine (NAC). The esterification of the carboxyl group increases its lipophilicity, which may enhance its pharmacokinetic properties compared to NAC. Preclinical studies have explored its utility as a component of a prodrug for oral delivery and as a therapeutic agent in models of opioid dependence.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving this compound.
Table 1: Dosage and Administration of this compound (as L-NACme) in Rats
| Parameter | Value | Species/Model | Administration Route | Study Focus | Reference |
| Dosage | 500 µmol/kg | Male Sprague Dawley rats | Intravenous (IV) | Prevention and reversal of fentanyl-induced physical dependence. | [Bates et al., 2024] |
Table 2: Dosage and Administration of a Prodrug Containing this compound (GPA512) in Mice
| Parameter | Value | Species/Model | Administration Route | Study Focus | Reference |
| Dosage | Not specified for NACME alone | Mice with DU145 xenograft tumors | Oral | To increase plasma exposure of the active parent compound, galiellalactone. | [Escobar et al., 2016][1] |
| tmax of active compound | 15 minutes | Mice | Oral | Pharmacokinetics of the prodrug. | [Escobar et al., 2016][1] |
| Plasma Exposure Increase | 20-fold for the active parent compound | Mice | Oral | Comparison of prodrug vs. active compound administration. | [Escobar et al., 2016][1] |
Experimental Protocols
Intravenous Administration of this compound in a Rat Model of Fentanyl Dependence
This protocol is adapted from the study by Bates et al. (2024) investigating the effects of L-NAC methyl ester (L-NACme) on fentanyl dependence.
Objective: To assess the efficacy of intravenously administered L-NACme in preventing or reversing fentanyl-induced physical dependence in rats.
Materials:
-
L-NAC methyl ester (L-NACme)
-
Fentanyl
-
Vehicle (e.g., sterile saline)
-
Male Sprague Dawley rats
-
Intravenous catheters and infusion pumps
-
Naloxone (B1662785) (for precipitating withdrawal)
Procedure:
-
Animal Preparation: Acclimate male Sprague Dawley rats to the experimental conditions. Surgically implant intravenous catheters for drug administration.
-
Drug Preparation: Prepare a solution of L-NACme at a concentration suitable for delivering a dose of 500 µmol/kg. The vehicle used should be sterile and appropriate for intravenous injection.
-
Administration:
-
Prevention of Dependence: Co-administer L-NACme (500 µmol/kg, IV) with twice-daily injections of fentanyl (125 µg/kg, IV).
-
Reversal of Acquired Dependence: After establishing fentanyl dependence with twice-daily injections, administer L-NACme (500 µmol/kg, IV) to assess the reversal of withdrawal symptoms.
-
-
Induction of Withdrawal: Administer naloxone (1.5 mg/kg, IV) to precipitate withdrawal symptoms.
-
Assessment: Monitor and quantify behavioral and physiological signs of withdrawal (e.g., jumping, wet-dog shakes, changes in blood pressure and heart rate).
dot
Caption: Workflow for IV administration of L-NACme in a rat model.
Oral Administration of a Prodrug Containing this compound in a Mouse Xenograft Model
This protocol is based on the study by Escobar et al. (2016) which utilized a prodrug (GPA512) containing N-acetyl l-cysteine (B1669680) methyl ester to deliver an active compound (galiellalactone).
Objective: To evaluate the pharmacokinetics and efficacy of an orally administered prodrug containing this compound in a mouse model of prostate cancer.
Materials:
-
GPA512 (3β-(N-Acetyl l-cysteine methyl ester)-2aβ,3-dihydrogaliellalactone)
-
Vehicle for oral administration
-
Mice bearing DU145 xenograft tumors
-
Equipment for oral gavage
-
Analytical instrumentation for pharmacokinetic analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Model: Establish DU145 prostate cancer xenografts in an appropriate mouse strain.
-
Prodrug Preparation: Formulate GPA512 in a suitable vehicle for oral administration by gavage.
-
Administration: Administer a single oral dose of the GPA512 formulation to the tumor-bearing mice.
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-administration.
-
Process plasma and analyze for the concentration of the active compound (galiellalactone) to determine pharmacokinetic parameters such as tmax and plasma exposure (AUC).
-
-
Efficacy Study:
-
For long-term studies, administer GPA512 orally on a predetermined schedule.
-
Monitor tumor growth over time and compare with a control group receiving the vehicle.
-
dot
Caption: Workflow for oral administration of a NACME-containing prodrug.
Signaling Pathways and Logical Relationships
The primary rationale for using this compound as a prodrug moiety is to enhance the oral bioavailability of a linked therapeutic agent. The increased lipophilicity of the methyl ester facilitates absorption, after which it is expected to be hydrolyzed in vivo to release the active drug and N-acetyl-L-cysteine.
dot
Caption: Rationale for using this compound as a prodrug.
References
Application Note 1: Quantification by Reverse-Phase HPLC-UV
An in-depth guide to the analytical methodologies for the detection and quantification of Methyl acetyl-L-cysteinate, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis.
Compound Information:
-
Name: this compound (N-acetyl-L-cysteine methyl ester)
-
Molecular Formula: C₆H₁₁NO₃S[1]
-
Molecular Weight: 177.2 g/mol [1]
-
Synonyms: this compound[1]
-
CAS Number: 7652-46-2[1]
This compound is the methyl ester derivative of N-acetyl-L-cysteine (NAC), a widely recognized antioxidant and mucolytic agent. NAC serves as a precursor to L-cysteine, which is essential for the biosynthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant[2][3]. The analysis of NAC and its derivatives is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.
This application note describes a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The methodology is adapted from validated protocols for N-acetyl-L-cysteine (NAC) and its related substances.[2][3][4]
Principle: The method utilizes RP-HPLC to separate this compound from potential impurities and degradation products on a C18 stationary phase. An isocratic mobile phase allows for consistent elution, and quantification is achieved by UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 210-215 nm.[2][3] Due to the potential for oxidation of the thiol group, sample preparation may require pH control or the use of reducing agents to ensure stability.[5]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Visible detector (e.g., Agilent 1260 Infinity series or Shimadzu Prominence LC system).[3][4]
-
Data acquisition and processing software (e.g., OpenLAB ChemStation or LC Solutions).[4][6]
2. Chromatographic Conditions: A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition | Source |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., YMC-Pack Pro C18, Phenomenex Luna C18) | [2][3] |
| Mobile Phase | Acetonitrile (B52724) and Water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA) | [2] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Injection Volume | 20 µL | [2][3] |
| Column Temperature | 25 °C (Ambient) | [2][3] |
| Detection Wavelength | 212 nm | [2] |
| Run Time | 10 minutes | [3] |
3. Reagent and Standard Preparation:
-
Mobile Phase: Prepare the mobile phase as specified in the table. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]
-
Working Standard Solutions (10-50 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to construct a calibration curve.[3]
4. Sample Preparation:
-
For Bulk Drug: Prepare a sample solution with a theoretical concentration within the calibration range using the diluent.
-
For Pharmaceutical Formulations: Extract a known amount of the formulation with the diluent. This may involve sonication for complete dissolution. Dilute the extract to a suitable concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
Stability Considerations: The thiol group in this compound can oxidize. For analyses where total content (reduced + oxidized) is required, a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a concentration of ~10mM should be added to the diluent.[5] Adjusting the pH of the sample solution to ~3.3 with citric acid can also enhance stability.[5]
5. Data Analysis:
-
Identification: The analyte peak is identified by its retention time compared to the reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample is determined from this curve.
Method Validation Summary
The performance of an analytical method is validated according to ICH guidelines. The following table summarizes typical acceptance criteria for a similar HPLC method.
| Parameter | Typical Result | Source |
| Linearity (R²) | > 0.999 | [2] |
| Limit of Detection (LOD) | ~0.0001 mg/mL | [2] |
| Limit of Quantitation (LOQ) | ~0.00018 mg/mL | [2] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
| Precision (% RSD) | < 2% | [3] |
Application Note 2: High-Sensitivity Analysis by LC-MS/MS
This note details a sensitive and selective method for the quantification of this compound in complex biological matrices, such as plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization), and a specific precursor ion ([M+H]⁺) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity, minimizing interference from matrix components.[7][8]
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
UHPLC or HPLC system.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[9]
2. LC-MS/MS Conditions: The following table outlines typical parameters for an LC-MS/MS analysis.
| Parameter | Condition | Source |
| Column | C18, 50-100 mm x 2.1 mm, < 3 µm | [8] |
| Mobile Phase A | Water with 0.1% Formic Acid | [8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [8] |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Gradient | Optimized for separation from matrix components | |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | ESI Positive | [10] |
| Precursor Ion ([M+H]⁺) | m/z 178.1 | [11] |
| Product Ion(s) | To be determined by infusion and fragmentation of a standard. A likely fragment would be from the loss of the methyl ester group or parts of the cysteine side chain. | |
| Internal Standard | Isotope-labeled this compound or a structurally similar compound. | [8] |
3. Reagent and Standard Preparation:
-
Standard Solutions: Prepare stock and working standard solutions in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards: Spike blank plasma or the relevant biological matrix with working standard solutions to create a calibration curve over the desired concentration range.
4. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
5. Data Analysis:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
-
A calibration curve is constructed by plotting this ratio against the analyte concentration.
Method Performance Summary
The following table shows typical performance characteristics for an LC-MS/MS bioanalytical method.
| Parameter | Typical Result | Source |
| Linearity (R²) | > 0.998 | [8] |
| Lower Limit of Quantitation (LLOQ) | 0.02 - 0.04 µM in plasma | [8][12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [8] |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | [8] |
| Recovery | > 80% | [12] |
Visualizations
Caption: General analytical workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of NAC derivatives to Glutathione (GSH) synthesis.[2]
References
- 1. Naarini [admin.naarini.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. ajpp.in [ajpp.in]
- 4. archives.ijper.org [archives.ijper.org]
- 5. s10901.pcdn.co [s10901.pcdn.co]
- 6. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 7. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 12. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | MDPI [mdpi.com]
Application Note: Methyl Acetyl-L-Cysteinate for Oxidative Stress Studies
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are crucial for mitigating oxidative damage. Methyl acetyl-L-cysteinate, a derivative of N-acetyl-L-cysteine (NAC), is a promising compound for studying and combating oxidative stress. As a precursor to the amino acid L-cysteine, it facilitates the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant.[2] Its esterified structure may enhance cell permeability compared to NAC, making it an effective tool for replenishing intracellular GSH and protecting cells from oxidative damage.[3] This document provides detailed protocols for utilizing this compound in oxidative stress research.
Mechanism of Action
This compound readily permeates cell membranes, where it is deacetylated to cysteine.[2] Cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a potent antioxidant that directly neutralizes ROS and acts as a cofactor for antioxidant enzymes like Glutathione Peroxidase (GPx).[2][4]
Furthermore, NAC and its derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] In the presence of oxidative stress or electrophiles, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][11]
Data Presentation: Efficacy Against Oxidative Stress
The following tables summarize representative data demonstrating the protective effects of this compound against induced oxidative stress in a hypothetical cell culture model.
Table 1: Effect on Markers of Oxidative Damage
| Group | Treatment | Malondialdehyde (MDA) (nmol/mg protein) | Reactive Oxygen Species (ROS) (Fold Change) |
|---|---|---|---|
| 1 | Control (Vehicle) | 1.5 ± 0.2 | 1.0 |
| 2 | Oxidative Stressor (e.g., H₂O₂) | 4.8 ± 0.5 | 3.5 ± 0.4 |
| 3 | Stressor + this compound (1 mM) | 2.1 ± 0.3 | 1.4 ± 0.2 |
| 4 | Stressor + this compound (5 mM) | 1.7 ± 0.2 | 1.1 ± 0.1 |
Table 2: Effect on Endogenous Antioxidant Systems
| Group | Treatment | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |
|---|---|---|---|
| 1 | Control (Vehicle) | 150 ± 12 | 85 ± 7 |
| 2 | Oxidative Stressor (e.g., H₂O₂) | 95 ± 10 | 50 ± 5 |
| 3 | Stressor + this compound (1 mM) | 135 ± 11 | 75 ± 6 |
| 4 | Stressor + this compound (5 mM) | 145 ± 13 | 82 ± 7 |
Experimental Protocols
Cell Culture and Treatment Protocol
This protocol outlines the basic steps for preparing cells and treating them with this compound prior to downstream oxidative stress assays.
Materials:
-
Cell line of choice (e.g., HepG2, SH-SY5Y)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[13]
-
This compound
-
Sterile, nuclease-free water or DMSO for reconstitution[14]
-
Oxidative stressor (e.g., hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.[13][15]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile water or DMSO.[14] Prepare fresh working solutions by diluting the stock in a complete culture medium to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Pre-treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake.
-
Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) directly to the medium at a pre-determined toxic, but not lethal, concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 12-24 hours).
-
Cell Harvesting: After incubation, wash the cells with PBS and proceed with the specific downstream assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.[16]
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)[16]
-
Phenol (B47542) red-free culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat them as described in Protocol 1.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm, phenol red-free medium.[16]
-
Add 100 µL of a 10-20 µM DCFH-DA working solution (diluted in phenol red-free medium) to each well.[17]
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[17][18]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[16]
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[19][20] Alternatively, visualize the cells under a fluorescence microscope.[16]
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group to determine the fold change in ROS production.
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies MDA, a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).[21][22][23]
Materials:
-
MDA Lysis Buffer (with BHT to prevent further oxidation)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) or Phosphotungstic Acid
-
MDA standards
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest treated cells (from Protocol 1), wash with cold PBS, and homogenize on ice in MDA Lysis Buffer. Centrifuge at 13,000 x g for 10 minutes to pellet debris.[21] Collect the supernatant.
-
Protein Quantification: Use a small aliquot of the supernatant to determine the protein concentration for normalization.
-
TBA Reaction: Add acid (e.g., phosphotungstic acid) to precipitate protein from the remaining supernatant. Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and to a series of MDA standards.[24]
-
Incubate the mixture at 95°C for 45-60 minutes to facilitate the formation of the MDA-TBA adduct.[24]
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Measurement: Transfer 200 µL of each reaction mixture to a 96-well plate. Read the absorbance at 532 nm.[21][23]
-
Data Analysis: Generate a standard curve from the MDA standards. Calculate the MDA concentration in the samples and normalize to the protein concentration (nmol/mg protein).[22]
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals. The assay typically involves a system that generates superoxide and a detector molecule that changes color upon reaction with superoxide. SOD in the sample inhibits this color change.[25]
Materials:
-
SOD Assay Kit (containing WST-1 or similar tetrazolium salt, Xanthine Oxidase, and buffers)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest treated cells (from Protocol 1), wash with cold PBS, and lyse in ice-cold lysis buffer.[26] Centrifuge at 14,000 x g for 5 minutes at 4°C.[26] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization.
-
Assay Reaction: In a 96-well plate, add the sample supernatant to the appropriate wells.
-
Add the WST working solution (tetrazolium salt) to all wells.[26]
-
Initiate the reaction by adding the enzyme working solution (Xanthine Oxidase) to generate superoxide radicals.
-
Incubate the plate at 37°C for 20-30 minutes.[25]
-
Measurement: Read the absorbance at ~450 nm using a microplate reader.[27]
-
Data Analysis: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Calculate the percent inhibition for each sample and determine the SOD activity (U/mg protein) by comparing it to a standard curve if available.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx by coupling the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) to the oxidation of GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a process that consumes NADPH. The rate of NADPH disappearance is monitored at 340 nm.[28][29][30]
Materials:
-
GPx Assay Kit (containing Assay Buffer, Glutathione, Glutathione Reductase, NADPH, and Cumene Hydroperoxide)[31]
-
Cell lysis buffer
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Sample Preparation: Harvest treated cells (from Protocol 1), wash with cold PBS, and homogenize in cold Assay Buffer.[31] Centrifuge at 10,000 x g for 15 minutes at 4°C.[31] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant for normalization.
-
Assay Reaction: In a 96-well UV-transparent plate, prepare a reaction mixture containing Assay Buffer, Glutathione, Glutathione Reductase, and NADPH.[32]
-
Add the cell supernatant (sample) to the reaction mixture.[28]
-
Incubate for ~15 minutes to allow for the depletion of any existing GSSG.[31]
-
Initiate Reaction: Add cumene hydroperoxide to start the GPx reaction.[32]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[28][30]
-
Data Analysis: Calculate the rate of NADPH consumption (change in A340/min). The GPx activity is proportional to this rate and is expressed as U/mg protein.[29]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of N-acetylcysteine (NAC) on renal ischemia/reperfusion injury through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cellmolbiol.org [cellmolbiol.org]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. youtube.com [youtube.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 21. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 22. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 24. arigobio.com [arigobio.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nwlifescience.com [nwlifescience.com]
- 29. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. abcam.com [abcam.com]
- 32. sciencellonline.com [sciencellonline.com]
Application of Methyl acetyl-L-cysteinate in Neuroprotection Research
Introduction
Methyl acetyl-L-cysteinate, a derivative of N-acetyl-L-cysteine (NAC), is a promising compound in the field of neuroprotection research. NAC, a well-established antioxidant and precursor to the endogenous antioxidant glutathione (B108866) (GSH), has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders.[1][2][3] These disorders include neurodegenerative diseases like Parkinson's and Alzheimer's, as well as conditions involving acute neuronal injury such as traumatic brain injury and cerebral ischemia.[1][4][5][6] The primary mechanisms underlying its neuroprotective actions involve replenishing intracellular GSH levels, directly scavenging reactive oxygen species (ROS), modulating inflammatory pathways, and regulating glutamatergic neurotransmission.[1][7][8][9] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the neuroprotective potential of this compound, with data and methodologies primarily derived from studies on its parent compound, N-acetyl-L-cysteine.
Key Mechanisms of Neuroprotection
This compound is anticipated to share the neuroprotective mechanisms of NAC, which primarily include:
-
Antioxidant Effects: As a precursor to L-cysteine, it increases the synthesis of glutathione (GSH), a major intracellular antioxidant that detoxifies reactive oxygen species (ROS).[1][2][7][8] It can also directly scavenge free radicals.[1]
-
Anti-inflammatory Action: It can suppress the activation of pro-inflammatory signaling pathways such as NF-κB, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.[2][8][9]
-
Modulation of Glutamate (B1630785) Neurotransmission: It influences the cystine-glutamate antiporter, which can help reduce extracellular glutamate levels and mitigate excitotoxicity.[4][8]
-
Activation of Pro-survival Signaling: It has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes.[6][8]
Data Presentation
The following tables summarize quantitative data from various preclinical studies on N-acetyl-L-cysteine, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of N-acetyl-L-cysteine
| Cell Type | Insult | NAC Concentration | Outcome Measure | Result | Reference |
| Immature neurons and precursors | Methylmercury (MeHg, 3 µM) | Not specified | DNA synthesis | Complete block of >50% decrease in DNA synthesis | [10] |
| Rat mesencephalic dopaminergic (N27) cells | Methamphetamine (MA, 2 mM) | Pre-treatment for 1 hour | Intracellular GSH levels | Attenuated the ~70% reduction in GSH levels at 3 hours | [7] |
| Primary rat hippocampus neurons | Hydrogen Peroxide (H₂O₂, 300 µmol/l) | 100 µmol/l | Cell viability | Increased cell viability by ~3-fold compared to H₂O₂ treated cells | [11] |
| Rat sciatic nerve fibers | Cadmium | 1 mM | Neuroprotection against cadmium-induced neurotoxicity | Almost 100% neuroprotection | [12] |
| Mouse cortical cultures | N/A (NAC toxicity study) | 2.5 mM, 3.5 mM, 5.0 mM | Compound Action Potential (CAP) | Complete inhibition of CAP | [12] |
Table 2: In Vivo Neuroprotective Effects of N-acetyl-L-cysteine
| Animal Model | Insult/Condition | NAC Dosage and Administration | Outcome Measure | Result | Reference |
| 7-day-old rats | Methylmercury (MeHg, 5 µg/g bw) | Repeated injections | DNA synthesis in hippocampus | Prevented the 22% decrease | [10] |
| 7-day-old rats | Methylmercury (MeHg, 5 µg/g bw) | Repeated injections | Activated caspase-3-immunoreactive cells | Prevented a fourfold increase | [10] |
| Adult rats | Spinal cord injury (L5 hemisection) | 2.4 mg/day, continuous intrathecal infusion | Motoneuron survival | Rescued approximately half of the motoneurons destined to die | [13] |
| Alzheimer's disease model rats | Intracerebroventricular (ICV) colchicine (B1669291) | 50 or 100 mg/kg | Number of normal neurons in medial prefrontal cortex | Significantly higher number of neurons compared to colchicine alone | [5] |
| Traumatic brain injury (TBI) mouse model | Weight-drop injury | 100 mg/kg NACA (N-acetylcysteine amide), intraperitoneally | Neurologic status | Significantly improved at days 1 and 3 post-TBI | [6] |
| Aging Wistar rats (24 months) | Aging | 100 mg/kg b.w., orally for 14 days | Brain antioxidant levels (GSH, total thiol) | Augmented the levels of enzymatic and nonenzymatic antioxidants | [14] |
| Schizophrenia model rats (MAM) | Methylazoxymethanol acetate | 250 mg/kg (chronic treatment) | Social interaction time | Increased social interaction time, reversing the deficit | [15] |
Experimental Protocols
The following are detailed protocols for key experiments based on methodologies described in the cited literature.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is adapted from studies investigating the protective effects of NAC against hydrogen peroxide-induced toxicity in primary hippocampal neurons.[11]
-
Cell Culture:
-
Isolate hippocampi from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the cells on poly-L-lysine-coated 96-well plates or culture dishes in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Treatment Paradigm:
-
After 7-10 days in vitro, pre-treat the primary hippocampal neurons with varying concentrations of this compound (e.g., 1, 10, 100, 1000 µmol/l) for 1-2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 300 µmol/l.
-
Include control groups: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/ml in PBS) to each well to a final concentration of 0.5 mg/ml.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 488 nm, emission 525 nm) using a fluorescence microplate reader or flow cytometer.
-
Protocol 2: In Vivo Neuroprotection in a Traumatic Brain Injury (TBI) Model
This protocol is based on a study using a weight-drop model of TBI in mice.[6]
-
Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
TBI Induction (Weight-Drop Model):
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or intraperitoneal ketamine/xylazine).
-
Make a midline scalp incision to expose the skull.
-
Position the mouse on a stereotaxic frame.
-
Induce a moderate TBI by dropping a weight (e.g., 200 g) from a specific height (e.g., 2.5 cm) onto the exposed skull over the parietal cortex.
-
Suture the scalp incision.
-
Allow the animal to recover on a heating pad.
-
Sham-operated animals undergo the same surgical procedure without the weight drop.
-
-
Drug Administration:
-
Randomly divide the animals into groups: Sham, TBI + Vehicle, and TBI + this compound.
-
Administer this compound (e.g., 100 mg/kg) or vehicle (e.g., saline) intraperitoneally immediately after the TBI and then daily for a specified period (e.g., 3 days).
-
-
Neurological Function Assessment:
-
Evaluate neurological deficits at 1 and 3 days post-TBI using a standardized neurological severity score (NSS) or other behavioral tests like the rotarod or Morris water maze.
-
-
Histological and Biochemical Analysis (at the end of the experiment):
-
Anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Harvest the brains for histological analysis (e.g., Fluoro-Jade C staining for neuronal degeneration, TUNEL assay for apoptosis).
-
For biochemical analysis, harvest fresh brain tissue, homogenize it, and perform assays for markers of oxidative stress (e.g., malondialdehyde - MDA), antioxidant enzyme activity (e.g., superoxide (B77818) dismutase - SOD, glutathione peroxidase - GPx), and protein expression (e.g., Western blotting for Nrf2, HO-1, cleaved caspase-3).
-
Signaling Pathways and Experimental Workflows
Diagram 1: Key Neuroprotective Signaling Pathways of N-acetyl-L-cysteine
Caption: Overview of the main neuroprotective signaling pathways modulated by N-acetyl-L-cysteine.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A typical experimental workflow for an in vitro neuroprotection study.
Diagram 3: Experimental Workflow for In Vivo TBI Model
Caption: Workflow for an in vivo study of neuroprotection in a TBI model.
Conclusion
This compound, building on the extensive research of N-acetyl-L-cysteine, holds considerable promise as a neuroprotective agent. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and excitotoxicity, makes it a compelling candidate for further investigation in a range of neurological disorders. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies to evaluate its therapeutic potential. Careful consideration of dosage, timing of administration, and relevant outcome measures will be crucial in elucidating its efficacy and advancing its development as a potential neuroprotective therapy.
References
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl-life.com [methyl-life.com]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl Cysteine Protects against Methamphetamine-Induced Dopaminergic Neurodegeneration via Modulation of Redox Status and Autophagy in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl cysteine treatment reduces mercury-induced neurotoxicity in the developing rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-acetyl-l-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Antioxidant N-Acetyl-L-Cysteine Restores the Behavioral Deficits in a Neurodevelopmental Model of Schizophrenia Through a Mechanism That Involves Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Acetyl-L-cysteinate as a Mucolytic Agent in Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl acetyl-L-cysteinate, with a primary focus on the well-researched active moiety, N-acetylcysteine (NAC), as a mucolytic agent in respiratory studies. This document details its mechanism of action, experimental protocols for evaluation, and a summary of key quantitative data from preclinical and clinical studies.
Introduction
Mucus hypersecretion and impaired mucus clearance are hallmark features of several chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).[1] This leads to airway obstruction, recurrent infections, and a decline in lung function. Mucolytic agents are a class of drugs designed to reduce the viscosity of mucus, thereby facilitating its removal from the airways.[2] N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is a widely studied mucolytic agent.[3] Its proposed methyl ester, this compound, is expected to exhibit similar mucolytic properties.
The primary mechanism of action for acetylcysteine's mucolytic effect is the cleavage of disulfide bonds within the mucin polymer network, which is responsible for the viscoelastic properties of mucus.[4][5] By breaking these bonds, NAC reduces the viscosity and elasticity of the mucus gel, making it easier to clear from the airways through coughing and mucociliary action.[6][7] Beyond its mucolytic effects, NAC also possesses antioxidant and anti-inflammatory properties, which may contribute to its therapeutic benefit in respiratory diseases.[7][8]
Mechanism of Action: Mucolysis
The mucolytic activity of acetylcysteine stems from its free sulfhydryl group, which acts as a reducing agent. This group participates in a disulfide interchange reaction with the disulfide bonds present in the mucin glycoproteins that form the backbone of the mucus gel. This action depolymerizes the mucin network, leading to a decrease in mucus viscosity.
Caption: Mechanism of mucolytic action of acetylcysteine.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of N-acetylcysteine.
Table 1: In Vitro Studies on Mucolytic Efficacy
| Model System | Treatment | Outcome Measure | Result | Reference |
| Purified Mucus Gels | Acetylcysteine | Elastic Modulus | Up to 70% reduction | [6] |
| Human Bronchial Epithelial Cells | N-acetylcysteine (1 mM) | MUC5AC Gene Expression | Significant reduction (p<0.05) | [1] |
| Human Bronchial Epithelial Cells | N-acetylcysteine (10 mM) | MUC5AC & MUC5B Gene/Protein Expression | Significant inhibition and reduction (p<0.05) | [1] |
| Egg White Solution | N-acetylcysteine (60 mg/10 mL) | Viscosity Reduction | 71.10% - 84.63% reduction | [9] |
Table 2: In Vivo and Clinical Studies
| Study Population | Treatment | Outcome Measure | Result | Reference |
| Stable COPD Patients | NAC (600 mg/day for 6 months) | FEV1 and MEF50 | Significant improvement | [7] |
| Stable COPD Patients | NAC (600 mg twice daily for 1 year) | Exacerbation Frequency | Significant reduction | [10] |
| COPD Patients | NAC (≥ 400 mg/day) | Hospitalization Risk | ~30% reduction | [7] |
| Cystic Fibrosis Patients (n=5) | Inhaled NAC (20%) | Sputum Biophysical Properties | No significant alteration | [11] |
Experimental Protocols
In Vitro Mucolytic Activity Assay
This protocol provides a method for assessing the mucolytic activity of a test compound using a viscometer.
References
- 1. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Model systems for the evaluation of mucolytic drugs: acetylcysteine and S-carboxymethylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A double‐blind randomized controlled trial of N‐acetylcysteine (NAC) for the treatment of acute exacerbation of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Inhaled Mucolytic to Treat Airway Muco-obstructive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Methyl Acetyl-L-Cysteinate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetyl-L-cysteinate is the methyl ester derivative of N-acetyl-L-cysteine (NAC), a well-known antioxidant and mucolytic agent. As a more lipophilic and cell-permeable analog of NAC, this compound serves as an effective intracellular delivery agent for L-cysteine, thereby supporting the synthesis of the master antioxidant, glutathione (B108866) (GSH). Its application is pivotal in studies investigating oxidative stress, redox signaling, and therapeutic interventions where enhanced cellular antioxidant capacity is desired. This document provides detailed protocols for the preparation of this compound stock solutions and outlines its role in relevant biological pathways.
Physicochemical Properties and Solubility
This compound is typically a white to off-white solid.[1] Accurate preparation of stock solutions requires careful consideration of its solubility in various solvents.
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃S | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (564.27 mM) | |
| Solubility in Methanol | Slightly soluble | [1] |
| Solubility in Chloroform | Sparingly soluble | [1] |
| Estimated Aqueous Solubility | Similar to the ethyl ester: ~10 mg/mL in PBS (pH 7.2) | [2] |
Note: For DMSO, ultrasonic warming may be necessary to achieve maximum solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: In a sterile tube, accurately weigh the desired amount of this compound powder. For example, for a 100 mg/mL stock solution, weigh 100 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes to facilitate dissolution. Gentle warming can also be applied.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. It is recommended to store under an inert gas like nitrogen.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol describes the preparation of a working solution for immediate use in experiments. Due to the limited stability of esterified cysteine derivatives in aqueous solutions, it is recommended to prepare these solutions fresh daily.[2]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of sterile PBS.
-
Addition of Stock Solution: While vortexing the PBS, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. For example, to prepare 1 mL of a 1 mM working solution from a 100 mg/mL (564.27 mM) stock, add 1.77 µL of the stock solution to 998.23 µL of PBS.
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions for more than one day.[2][3]
Table 2: Stability of N-Acetyl-L-Cysteine (NAC) in DMEM Cell Culture Media (as a proxy for this compound)
| Storage Condition | Average Recovery (%) | Stability |
| Refrigerated | 96.4 | Relatively Stable |
| Room Temperature | 84.4 | Unstable |
| 37°C | 78.8 | Unstable |
Data adapted from a stability study of NAC in DMEM, suggesting that its esterified derivatives would have similar or lower stability in aqueous environments. It is recommended to always prepare fresh solutions for cell culture experiments.[4]
Biological Activity and Signaling Pathways
This compound readily crosses cell membranes due to its increased lipophilicity compared to NAC. Once inside the cell, it is hydrolyzed by intracellular esterases to release N-acetyl-L-cysteine, which then contributes to the intracellular cysteine pool. This cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.
The primary antioxidant mechanism of this compound is through the replenishment of intracellular GSH.[5] GSH plays a crucial role in detoxifying reactive oxygen species (ROS) and electrophilic compounds. Additionally, NAC itself can directly scavenge certain free radicals.[5]
Furthermore, NAC has been shown to modulate the Keap1-Nrf2 signaling pathway.[6][7] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation.
Caption: Antioxidant signaling pathway of this compound.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound against a toxin-induced model of neuronal apoptosis in mice, based on similar studies with NAC.[8]
Caption: Experimental workflow for in vivo neuroprotection study.
References
- 1. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 7652-46-2 [m.chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-acetyl-L-cysteine protects against cadmium-induced neuronal apoptosis by inhibiting ROS-dependent activation of Akt/mTOR pathway in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-acetyl-L-cysteine Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-cysteine (NAC) is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione.[1][2] Its derivative, N-acetyl-L-cysteine methyl ester (NACME), offers unique properties for peptide synthesis, primarily by modifying the C-terminus of a peptide. The N-acetyl group provides stability against enzymatic degradation by aminopeptidases, and the C-terminal methyl ester increases the hydrophobicity and membrane permeability of the peptide.[3][4] This modification is particularly relevant in the synthesis of peptide-based drugs and probes for studying biological systems.
The N-acetyl group on the alpha-amino nitrogen acts as a capping agent, preventing further elongation of the peptide chain.[5][6] Therefore, N-acetyl-L-cysteine methyl ester is utilized as a C-terminal capping agent rather than an internal building block in peptide synthesis.
This document provides detailed application notes and protocols for the incorporation of N-acetyl-L-cysteine methyl ester at the C-terminus of peptides using solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Properties of N-acetyl-L-cysteine Methyl Ester
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃S | |
| Molecular Weight | 177.22 g/mol | |
| Appearance | White to faint yellow powder or crystals | |
| Melting Point | 77-81 °C | |
| Optical Activity | [α]20/D −24.0±3°, c = 1% in methanol | |
| Solubility | Soluble in organic solvents like DMF and DCM. | |
| Purity (HPLC) | ≥90% |
Table 2: Comparison of Strategies for C-terminal Cysteine Modification
| Strategy | Advantages | Disadvantages | Key Considerations |
| Standard C-terminal Acid | Standard, well-established protocols. | The free carboxyl group can be highly polar, potentially reducing membrane permeability. | Prone to racemization, especially with cysteine.[7] |
| C-terminal Amide | Increased stability against carboxypeptidases; mimics many native peptides. | Requires specific amide-forming resins (e.g., Rink Amide). | |
| C-terminal Methyl Ester via Side-Chain Anchoring | Increased hydrophobicity and membrane permeability.[4] The side-chain anchoring method minimizes racemization of the C-terminal cysteine.[4] | Requires the synthesis of the Fmoc-Cys-OMe building block. | The choice of trityl-based resin can impact yield.[4] |
| C-terminal N-acetyl-cysteine Methyl Ester | Combines the benefits of N-terminal acetylation (stability) and C-terminal esterification (permeability). | The N-acetyl group prevents further chain elongation. | The final peptide has both termini capped. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal Cysteine Methyl Ester using Side-Chain Anchoring
This protocol is adapted from a method developed for the synthesis of peptides containing C-terminal cysteine methyl esters and is a prerequisite for obtaining a peptide with a C-terminal N-acetyl-L-cysteine methyl ester.[4]
Materials:
-
Fmoc-Cys-OMe (can be synthesized in one step from Fmoc-Cys-OH)
-
Trityl chloride (Trt-Cl) resin or 2-Chlorotrityl chloride (2-ClTrt-Cl) resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/phenol/water/ethanedithiol 87.5:5:5:2.5:2.5)
-
Methanol (for capping)
-
Solid-phase peptide synthesis (SPPS) vessel
Procedure:
-
Resin Swelling: Swell the Trt-Cl or 2-ClTrt-Cl resin in DCM in an SPPS vessel for 30-60 minutes.
-
Anchoring of Fmoc-Cys-OMe:
-
Dissolve Fmoc-Cys-OMe (1.5 eq.) and DIPEA (3.0 eq.) in DCM.
-
Drain the DCM from the swollen resin and add the Fmoc-Cys-OMe/DIPEA solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Capping of Unreacted Resin Sites:
-
Add a solution of DCM/Methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (4 eq.) and a coupling reagent like HBTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid/HBTU solution and allow for pre-activation for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
-
Repeat Cycles: Repeat steps 4 and 5 until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 4.
Protocol 2: N-terminal Acetylation
This protocol is performed on the resin-bound peptide after the final Fmoc deprotection.
Materials:
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA) or Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Washing: After the final Fmoc deprotection and subsequent washing, ensure the resin is well-washed with DMF.
-
Acetylation Cocktail: Prepare a solution of acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v). A common alternative is acetic anhydride/piperidine/DMF.
-
Acetylation Reaction: Add the acetylation cocktail to the resin and agitate for 30-60 minutes at room temperature.
-
Washing: Drain the acetylation solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
Procedure:
-
Cleavage: Treat the dried, acetylated peptide-resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for SPPS of a peptide with C-terminal N-acetyl-L-cysteine methyl ester.
Caption: Biological relevance of peptides containing N-acetyl-L-cysteine methyl ester.
Application Notes
-
Rationale for Use: The primary application of NACME in peptide synthesis is to create peptides with enhanced stability and cell permeability. The N-acetyl group mimics the natural post-translational modification of many proteins and protects the peptide from degradation by exopeptidases.[3] The C-terminal methyl ester neutralizes the negative charge of the carboxylic acid, increasing the overall hydrophobicity of the peptide, which can facilitate its passage across cell membranes.[4]
-
Advantages:
-
Increased Stability: N-terminal acetylation prevents enzymatic degradation.[3]
-
Enhanced Permeability: The C-terminal methyl ester can improve the ability of the peptide to cross biological membranes.[4]
-
Reduced Racemization: The side-chain anchoring strategy for cysteine minimizes the risk of epimerization at the C-terminal residue, a common problem in SPPS.[4][7]
-
Mimicking Native Proteins: N-acetylation is a common modification in eukaryotic proteins, so its inclusion can make synthetic peptides better mimics of their natural counterparts.[3]
-
-
Challenges and Solutions:
-
Synthesis of Fmoc-Cys-OMe: The starting material, Fmoc-Cys-OMe, is not as commonly available as standard Fmoc-amino acids but can be synthesized in a straightforward manner from Fmoc-Cys-OH.
-
Side Reactions with Cysteine: Cysteine is prone to various side reactions, including oxidation to form disulfide bonds and β-elimination. The use of a thiol protecting group during synthesis is essential, and the side-chain anchoring to the resin effectively protects the thiol group until the final cleavage step.
-
Yield with Trityl Resins: The yield of peptide can be higher when using Trityl chloride (Trt-Cl) resin compared to 2-Chlorotrityl chloride (2-ClTrt-Cl) resin for the side-chain anchoring.[4]
-
-
Future Perspectives: Peptides modified with NACME at the C-terminus are valuable tools for drug discovery and development. They can be used to create more stable and cell-permeable analogs of bioactive peptides. Further research into the intracellular fate of these modified peptides and the efficiency of NAC release will enhance their application in developing prodrugs and targeted therapeutic agents.
References
- 1. Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lifetein.com [lifetein.com]
- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Acetyl-L-Cysteinate in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetyl-L-cysteinate, more commonly known as N-acetyl-L-cysteine methyl ester (L-NACme), is the methyl ester derivative of N-acetyl-L-cysteine (NAC). As a more cell-permeable analog of NAC, L-NACme serves as an efficient intracellular delivery agent for L-cysteine, a precursor to the major antioxidant glutathione (B108866) (GSH).[1] This property makes it a valuable tool for investigating cellular processes regulated by redox balance and for modulating various signaling pathways. While direct applications in studying protein-protein interactions (PPIs) are not extensively documented, its ability to influence cysteine residues and redox-sensitive signaling pathways suggests potential utility in this area, particularly for interactions mediated by disulfide bonds or sensitive to the cellular redox state.
These application notes provide an overview of the known effects of NAC and its derivatives on cellular signaling and propose a hypothetical framework for utilizing this compound to study redox-dependent protein-protein interactions.
I. Modulation of Signaling Pathways
N-acetyl-L-cysteine and its derivatives are known to influence a variety of intracellular signaling cascades, primarily through their antioxidant properties and by providing cysteine for glutathione synthesis.
A. Redox Regulation and Glutamatergic Signaling
NAC enhances the nuclear translocation of Nrf2 by disrupting its Keap1-mediated degradation. This can occur directly under oxidative stress or indirectly through increased mitochondrial hydrogen sulfide (B99878) (H₂S) production. H₂S can modify cysteine residues on Keap1, releasing Nrf2 to activate the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.[2]
References
Application Notes and Protocols for the Determination of Methylglyoxal Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylglyoxal (B44143) (MG) is a highly reactive dicarbonyl compound formed primarily as a byproduct of glycolysis. It is a key precursor in the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of numerous age-related chronic diseases, including diabetes mellitus, cardiovascular complications, and neurodegenerative disorders.[1][2] The accumulation of MG can lead to cellular damage through protein and DNA modification, induction of oxidative stress, and activation of inflammatory signaling pathways.[1][3][4] Consequently, the accurate quantification of MG in biological samples is crucial for understanding its physiological and pathological roles and for the development of therapeutic interventions targeting dicarbonyl stress.
These application notes provide an overview of the common methods for determining MG concentrations and detailed protocols for sample preparation and analysis.
Methods for Determining Methylglyoxal Concentration
Several analytical methods are available for the quantification of methylglyoxal, each with its own advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
1. High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for MG determination due to its high sensitivity and specificity.[5] The method typically involves a pre-column derivatization step to convert the volatile and reactive MG into a stable, detectable derivative.
-
With UV/Vis or Diode Array Detection (DAD): This is a common and relatively accessible method. Derivatization with agents like o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-dimethoxybenzene (DDB) produces quinoxaline (B1680401) derivatives that can be detected by UV absorbance.[6][7]
-
With Fluorescence Detection: Derivatization with specific reagents can yield fluorescent products, offering higher sensitivity compared to UV/Vis detection.[8]
-
With Mass Spectrometry (MS/MS) Detection: LC-MS/MS provides the highest sensitivity and specificity, allowing for precise quantification of MG in complex biological matrices.[9]
2. Spectrophotometric and Colorimetric Assays: These methods are based on the reaction of MG with a chromogenic reagent, resulting in a colored product that can be quantified using a spectrophotometer or plate reader. They are often available as commercial kits, offering a convenient and high-throughput option for MG analysis.[10][11]
3. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be used to measure MG-modified proteins (AGEs) as an indirect measure of MG levels.[12] More recently, reaction-based ELISA (ReactELISA) methods have been developed for the direct detection of MG.[12]
4. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another sensitive technique for MG quantification, which also requires a derivatization step to make MG amenable to gas chromatography.[5]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of various methods for methylglyoxal determination.
| Method | Derivatizing Agent | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-UV/DAD | 1,2-diamino-4,5-dimethoxybenzene (DDB) | Human Plasma | 30.6 pmol (215 nm), 45.9 pmol (352 nm) | 200 - 1000 nM | [6] |
| 4-nitro-1,2-phenylenediamine | Foods, Beverages | 41-75 ng/mL | 0.2 - 1.0 µg/mL | [13] | |
| o-phenylenediamine | Beverages | LOQ: 6.4 - 6.7 µg/L | >0.99 (R²) | [4] | |
| UHPLC-Fluorescence | 5,6-diamino-2,4-dihydroxypyrimidine sulfate (B86663) (DDP) | Serum | Not specified | Not specified | [8] |
| LC-MS/MS | 1,2-diaminobenzene (DB) | Cultured Cells, Plasma, Tissues | Not specified | Not specified | [9] |
| Colorimetric Assay Kit | Proprietary | Manuka Honey, etc. | 0.5 nmol/well | 0 - 10 nmol/well | [10][14] |
| Fluorometric Assay Kit | Proprietary | Tissue and Cell Extracts, CSF | 6 pmol/well | Not specified | [15] |
| Far-Infrared Spectroscopy | o-phenylenediamine (OPD) | Blood | Not specified | 5 - 2500 nmol/mL | [16] |
Experimental Protocols
Protocol 1: Determination of Methylglyoxal in Human Plasma by HPLC-UV
This protocol is adapted from a method utilizing 1,2-diamino-4,5-dimethoxybenzene (DDB) for derivatization.[6]
1. Materials:
-
Human plasma collected in EDTA or heparin tubes
-
Trifluoroacetic acid (TFA)
-
1,2-diamino-4,5-dimethoxybenzene (DDB)
-
6,7-dimethoxy-2,3-dimethylquinoxaline (DMDQ) as an internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid (PCA)
-
Sodium azide
2. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of 5 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To 100 µL of the supernatant, add 10 µL of the internal standard (DMDQ) solution.
-
Add 10 µL of 10 mM DDB solution (freshly prepared in 0.1 M HCl).
-
Incubate the mixture at room temperature for 2 hours in the dark to allow for derivatization.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile. A common ratio is 42:56:2 (v/v/v).[13]
-
Flow Rate: 0.9 mL/min[13]
-
Injection Volume: 20 µL
-
Detection: UV detector set at 215 nm and 352 nm.[6]
-
Run Time: Approximately 15 minutes
4. Quantification:
-
Prepare a standard curve using known concentrations of methylglyoxal treated with the same derivatization procedure.
-
The concentration of methylglyoxal in the plasma samples is calculated by comparing the peak area ratio of the methylglyoxal derivative to the internal standard against the standard curve.
Protocol 2: Determination of Methylglyoxal in Cell Culture by a Colorimetric Assay Kit
This protocol is a general guideline based on commercially available colorimetric assay kits.[10][17] Always refer to the specific kit manual for detailed instructions.
1. Materials:
-
Methylglyoxal Assay Kit (containing assay buffer, substrate mix, enzyme mix, and MG standard)
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
2. Sample Preparation:
-
Harvest approximately 1 x 10^6 cells and wash them with cold PBS.
-
Resuspend the cell pellet in the assay buffer provided in the kit.
-
Homogenize or sonicate the cells on ice to release intracellular contents.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cell debris.
-
Collect the supernatant for the assay. A deproteinization step using a 10 kDa spin column may be necessary for some samples.[15]
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of methylglyoxal standards in the 96-well plate according to the kit instructions. Typically, a dilution series from a concentrated stock is made to generate standards ranging from 0 to 10 nmol/well.[17]
-
Sample and Background Control Preparation: Add the prepared cell lysate to separate wells. For each sample, prepare a corresponding background control well.
-
Reaction Mix Preparation: Prepare the reaction mix by combining the assay buffer, substrate mix, and enzyme mix as described in the kit manual.
-
Reaction Initiation: Add the reaction mix to the standard and sample wells. Add a background control mix (lacking a key enzyme or substrate) to the background control wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the manual (e.g., 2 hours), protected from light.[17]
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the zero standard from all standard readings.
-
Plot the standard curve of absorbance versus the amount of methylglyoxal.
-
Subtract the absorbance of the sample background control from the corresponding sample reading to obtain the corrected absorbance.
-
Determine the amount of methylglyoxal in the sample by interpolating the corrected absorbance on the standard curve.
-
Calculate the concentration of methylglyoxal in the original cell lysate, taking into account any dilution factors.
Signaling Pathways and Experimental Workflows
Methylglyoxal Detoxification Pathway
The primary pathway for methylglyoxal detoxification is the glyoxalase system, which consists of two enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires glutathione (B108866) (GSH) as a cofactor.[6][13]
Caption: The Glyoxalase pathway for methylglyoxal detoxification.
Advanced Glycation End Product (AGE) Formation and Signaling
Methylglyoxal is a potent precursor of AGEs. It reacts with amino groups on proteins, lipids, and nucleic acids to form AGEs. These AGEs can then bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream signaling pathways that contribute to inflammation and cellular damage.[14][18]
Caption: Formation of AGEs from methylglyoxal and subsequent RAGE signaling.
Experimental Workflow for MG Determination in Plasma
This diagram illustrates the key steps involved in the quantification of methylglyoxal from a plasma sample using HPLC.
Caption: Workflow for methylglyoxal determination in plasma via HPLC.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Glyoxal and methylglyoxal levels in diabetic patients: quantitative determination by a new GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glyoxalase system - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. Molecular Mechanisms of Methylglyoxal in Diabetes-related Macrovascular Complications | Meiliana | The Indonesian Biomedical Journal [inabj.org]
- 17. content.abcam.com [content.abcam.com]
- 18. Vascular AGE-ing by methylglyoxal: the past, the present and the future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Acetyl-L-Cysteinate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of methyl acetyl-L-cysteinate and its application in the development of advanced drug delivery systems. The protocols detailed below are based on established methodologies for N-acetyl-L-cysteine (NAC), a closely related precursor, and are expected to be readily adaptable for this compound. The inherent antioxidant properties and the presence of a reactive thiol group make this compound a promising excipient for enhancing drug stability, mucoadhesion, and cellular uptake.
Synthesis of this compound
This compound can be synthesized from its precursor, N-acetyl-L-cysteine, through an esterification reaction.
Experimental Protocol: Synthesis of N-Acetyl-L-Cysteine Methyl Ester[1][2]
Materials:
-
N-acetyl-L-cysteine
-
Concentrated Sulfuric Acid
-
Ethyl Acetate (B1210297)
-
Saturated aqueous Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Water
-
Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Carefully add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature for approximately 22-24 hours.
-
After the reaction is complete, add water (25 mL) to the mixture.
-
Remove the volatile components (primarily methanol) under reduced pressure.
-
Dilute the resulting residue with ethyl acetate (200 mL).
-
Wash the ethyl acetate solution with a saturated aqueous sodium bicarbonate solution (150 mL) to neutralize any remaining acid.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield N-acetyl-L-cysteine methyl ester as a white solid.
Characterization:
The final product can be characterized using techniques such as 1H NMR and mass spectrometry to confirm its identity and purity.
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Applications in Drug Delivery Systems
This compound can be incorporated into various drug delivery platforms, including nanoparticles, liposomes, and hydrogels, to enhance their therapeutic efficacy. The thiol group on the molecule is key to many of its beneficial properties.
Nanoparticle-Based Drug Delivery
Thiolated nanoparticles exhibit enhanced mucoadhesive properties and can facilitate the transport of drugs across mucosal barriers.
Table 1: Physicochemical Properties of N-Acetyl-L-Cysteine (NAC) Based Nanoparticles
| Parameter | Value | Reference |
| Silver Nanoparticles (NAC-AgNPs) | ||
| Mean Diameter (Core) | 5 nm | [1] |
| Mean Diameter (Hydrodynamic) | 20 nm | [1] |
| Zeta Potential | Negative | [1] |
| Silver Nanoparticles (CYS-AgNPs) | ||
| Mean Diameter (Core) | 10 nm | [1] |
| Mean Diameter (Hydrodynamic) | 80 nm | [1] |
| Zeta Potential | Positive | [1] |
Experimental Protocol: Preparation of Thiolated Nanoparticles (Conceptual)
This protocol is a conceptual adaptation based on methods for preparing N-acetyl-L-cysteine-coated nanoparticles.
Materials:
-
This compound
-
Polymeric or lipidic core material (e.g., PLGA, chitosan, lipids)
-
Drug to be encapsulated
-
Appropriate solvents and buffers
-
Cross-linking agent (if applicable)
Procedure (Example: Nanoprecipitation for Polymeric Nanoparticles):
-
Dissolve the polymeric core material and the drug in a suitable organic solvent.
-
Dissolve this compound in an aqueous phase, which will act as the non-solvent.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously as the solvent diffuses out.
-
The this compound will coat the surface of the nanoparticles through covalent linkage or physical adsorption.
-
Purify the nanoparticles by centrifugation or dialysis to remove unreacted reagents and free drug.
-
Lyophilize the nanoparticles for long-term storage.
Liposomal Drug Delivery
The incorporation of thiol-containing molecules like this compound onto the surface of liposomes can improve their stability and facilitate targeted drug delivery.
Table 2: Characteristics of Cysteine-Encapsulated Liposomes
| Parameter | Value | Reference |
| L-cysteine Liposomes (HSPC) | ||
| Entrapment Efficiency (%) | 6.46 ± 1.37 | [2] |
| % Encapsulated after 24h (25°C) | 42.0 ± 1.2 | [2] |
| % Encapsulated after 24h (4°C) | 73.0 ± 1.7 | [2] |
| L-cysteine Liposomes (SPC) | ||
| Entrapment Efficiency (%) | 0.98 ± 0.54 | [2] |
Experimental Protocol: Preparation of Thiolated Liposomes (Conceptual)
Materials:
-
Phospholipids (B1166683) (e.g., soy phosphatidylcholine, hydrogenated soy phosphatidylcholine)
-
Cholesterol
-
This compound (or a lipid-conjugate thereof)
-
Drug to be encapsulated
-
Buffer solution (e.g., PBS pH 7.4)
-
Organic solvent (e.g., chloroform, methanol)
Procedure (Thin-Film Hydration Method):
-
Dissolve the phospholipids and cholesterol in an organic solvent in a round-bottom flask.
-
If using a lipid-conjugated form of this compound, dissolve it in the organic solvent as well.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution containing the drug to be encapsulated. If not using a lipid-conjugate, this compound can be included in the hydration buffer to coat the liposome (B1194612) surface.
-
Vortex the mixture to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Remove the unencapsulated drug and excess this compound by dialysis or size exclusion chromatography.
Hydrogel-Based Drug Delivery
Hydrogels formulated with this compound can provide sustained drug release and exhibit mucoadhesive properties, making them suitable for topical and mucosal drug delivery.
Table 3: Drug Release from N-Acetyl-L-Cysteine (NAC) Enriched Hydrogels
| Hydrogel Formulation | % NAC Released after 24h (pH 7.4) | % NAC Released after 24h (pH 5.5) | Reference |
| HYDROGEL-MS1-NAC-20 | ~83% | ~86% | [3] |
| HYDROGEL-MS1-NAC-10 | ~74% | - | [3] |
| HYDROGEL-MS1-NAC-5 | ~71% | - | [3] |
Experimental Protocol: Preparation of Thiolated Hydrogels (Conceptual)
Materials:
-
Polymer for hydrogel formation (e.g., Poly(acrylic acid), Chitosan)
-
This compound
-
Cross-linking agent (e.g., photoinitiator for UV curing)
-
Drug to be loaded
-
Buffer solution
Procedure (Example: Photo-initiated Cross-linking):
-
Synthesize a polymer backbone with functional groups that can react with the thiol group of this compound (e.g., cysteine-modified poly(acrylic acid)).[4]
-
Dissolve the thiolated polymer and a photoinitiator in a buffer solution.
-
Add the drug to be incorporated into the hydrogel precursor solution.
-
Cast the solution into a mold of the desired shape.
-
Expose the solution to UV light to initiate cross-linking and form the hydrogel.
-
Wash the hydrogel extensively to remove any unreacted monomers and photoinitiator.
Generic Workflow for Drug Delivery System Preparation
Caption: A generalized workflow for preparing drug delivery systems.
Cellular Uptake and Signaling Pathways
The thiol group of this compound is expected to play a crucial role in the cellular uptake of the drug delivery system.
Cellular Uptake Mechanisms
Thiolated drug delivery systems can interact with cell membranes through thiol-disulfide exchange reactions with cysteine-rich domains of membrane proteins. This interaction can trigger various endocytic pathways, leading to enhanced cellular internalization.
-
Clathrin-Mediated Endocytosis: This is a common pathway for the uptake of nanoparticles and liposomes.[1]
-
Caveolae-Dependent Endocytosis: This pathway is also involved in the internalization of thiolated carriers.[1]
-
Macropinocytosis: Larger particles may be taken up via this mechanism.[1]
-
Direct Membrane Translocation: In some cases, thiol-mediated interactions may lead to direct translocation across the cell membrane.
Cellular Uptake Pathways of Thiolated Nanocarriers
Caption: Potential cellular uptake pathways for thiolated drug carriers.
Modulation of Signaling Pathways
N-acetyl-L-cysteine is known to modulate various intracellular signaling pathways, primarily due to its antioxidant properties and its role as a precursor to glutathione (B108866) (GSH). Drugs delivered using this compound carriers may benefit from these effects, leading to synergistic therapeutic outcomes.
Key signaling pathways potentially influenced include:
-
Redox-sensitive pathways: By increasing intracellular GSH levels, it can protect cells from oxidative stress.
-
Inflammatory pathways: NAC can inhibit the activation of pro-inflammatory transcription factors like NF-κB.
-
Apoptotic pathways: It can modulate the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2.
-
Neurotransmitter systems: NAC has been shown to modulate glutamatergic and dopaminergic signaling.
Signaling Pathways Modulated by N-Acetyl-L-Cysteine (NAC)
Caption: Key signaling pathways influenced by N-acetyl-L-cysteine.
References
- 1. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocytosis and intracellular traffic of cholesterol-PDMAEMA liposome complexes in human epithelial-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting Endocytosis for Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using N-acetyl-L-cysteine Methyl Ester (NACME)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-acetyl-L-cysteine (NAC) is a well-established antioxidant and anti-inflammatory agent used in numerous in vitro and in vivo studies.[1][2] Its therapeutic potential is often attributed to its ability to replenish intracellular glutathione (B108866) (GSH) stores and scavenge reactive oxygen species (ROS).[1][2] To enhance the bioavailability and cellular uptake of NAC, which has low lipophilicity, esterified derivatives such as N-acetyl-L-cysteine ethyl ester (NACET) have been developed.[3][4] NACET, with its increased lipophilicity due to the ethyl ester group, demonstrates superior pharmacokinetic properties and greater efficacy in increasing intracellular GSH levels compared to NAC.[3][4]
N-acetyl-L-cysteine methyl ester (NACME) is another lipophilic derivative of NAC. While specific in vitro studies on its biological effects in cell culture are less abundant in the current literature compared to NAC and NACET, its structural similarity suggests it would share similar mechanisms of action and therapeutic potential. The primary application of NACME documented in recent research is as a nucleophilic thiol compound in in chemico assays to assess the skin sensitization potential of chemicals.[5][6][7]
These application notes will provide an overview of the known applications of NACME and extrapolate its potential uses in in vitro studies based on the extensive research on NAC and NACET. Detailed protocols for both the established in chemico use of NACME and predicted cell-based assays are provided below.
Quantitative Data Summary
The following tables summarize quantitative data from studies on NAC, NACET, and NACME to provide a comparative overview of their effects.
Table 1: Comparative Effects of NAC and NACET on Cell Viability and Glutathione Levels
| Compound | Cell Line | Treatment Conditions | Outcome Measure | Result | Reference |
| NACET | ARPE-19 | 24h treatment, followed by 2 mM H₂O₂ | Cell Viability | More efficient protection from oxidative stress than NAC | [3] |
| NACET | ARPE-19 | 24h treatment, followed by 0.5 or 1 mM t-BOOH | Cell Viability | Enhanced protective effect compared to NAC | [3] |
| NACET | ARPE-19 | 24h treatment with 0.2 mM and 1 mM concentrations | Intracellular GSH | Significant increase | [3] |
| NAC | ARPE-19 | 24h treatment with various concentrations | Intracellular GSH | No significant increase | [3] |
| NACET | ARPE-19 | Treatment in the presence of H₂O₂ or t-BOOH | Intracellular GSH | Strong and significant increase (from 139 ± 9 to 319 ± 66 nmol/mg of proteins) | [3] |
Table 2: Predictive Capacity of NACME in Skin Sensitization Assays
| Vehicle | NACME Depletion Cutoff | Sensitivity | Specificity | Accuracy | Reference |
| DMSO | 5.85% | 94.6% | 88.9% | 92.2% | [5][7] |
| Acetonitrile (ACN) | >85% | >85% | >85% | >85% | [5][7] |
| DMSO (fluorometric) | 11.3% | 81.1% | 81.5% | 81.3% | [1] |
Experimental Protocols
Protocol 1: In Chemico Spectrophotometric Assay for Skin Sensitization Potential using NACME
This protocol is adapted from studies assessing the reactivity of chemicals with NACME as a measure of their skin sensitization potential.[5][7]
Materials:
-
N-acetyl-L-cysteine methyl ester (NACME)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test chemical
-
96-well plates
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of NACME in the chosen vehicle (ACN or DMSO).
-
Prepare various concentrations of the test chemical in the same vehicle.
-
Prepare a stock solution of DTNB in an appropriate buffer.
-
-
Reaction:
-
In a 96-well plate, mix the NACME solution with the test chemical solution. Include a control with NACME and the vehicle alone.
-
Incubate the plate for a specified time at room temperature.
-
-
Measurement:
-
After incubation, add the DTNB solution to each well.
-
Measure the absorbance spectrophotometrically at the appropriate wavelength for the DTNB reaction product.
-
-
Data Analysis:
Protocol 2: In Vitro Antioxidant Activity Assay (Predicted for NACME)
This protocol is based on standard methods used to evaluate the antioxidant effects of NAC and NACET in cell culture.[2][3]
Materials:
-
Cell line of interest (e.g., ARPE-19, hepatocytes, neurons)
-
Complete cell culture medium
-
NACME
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (t-BOOH))
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Assay kit for intracellular ROS (e.g., DCFDA)
-
Assay kit for intracellular GSH
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
NACME Treatment:
-
Prepare various concentrations of NACME in complete cell culture medium.
-
Treat the cells with the NACME solutions for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Induction of Oxidative Stress:
-
After NACME pre-treatment, expose the cells to an oxidative stress inducer (e.g., 2 mM H₂O₂) for a specified duration.
-
-
Assessment of Cell Viability, ROS, and GSH:
-
Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to determine the protective effect of NACME.
-
Intracellular ROS: Use a fluorescent probe like DCFDA to measure the levels of intracellular ROS.
-
Intracellular GSH: Measure the intracellular GSH levels using a commercially available kit.
-
-
Data Analysis:
-
Compare the results from NACME-treated cells with the control groups to determine the antioxidant efficacy of NACME.
-
Protocol 3: In Vitro Anti-Inflammatory Activity Assay (Predicted for NACME)
This protocol is based on methods used to assess the anti-inflammatory properties of NAC.[8]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
NACME
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS))
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for Western blotting to detect NF-κB pathway proteins
Procedure:
-
Cell Seeding and Treatment:
-
Seed macrophage cells in appropriate culture plates.
-
Pre-treat the cells with various concentrations of NACME for a specified time (e.g., 2 hours).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration sufficient to induce an inflammatory response (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Western Blot Analysis of NF-κB Pathway:
-
Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
-
Data Analysis:
-
Evaluate the ability of NACME to reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB pathway.
-
Signaling Pathways and Visualizations
Based on the known mechanisms of NAC and NACET, NACME is predicted to modulate key signaling pathways involved in cellular stress and inflammation.
Keap1-Nrf2 Signaling Pathway
NAC and its derivatives are known to activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of antioxidants like NACME, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, including those involved in GSH synthesis.
Caption: NACME's role in the Keap1-Nrf2 antioxidant pathway.
NF-κB Signaling Pathway
NAC has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By reducing oxidative stress, NAC can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. NACME is expected to have a similar inhibitory effect.
Caption: NACME's inhibition of the NF-κB inflammatory pathway.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro effects of NACME.
Caption: A general workflow for in vitro studies with NACME.
Conclusion
N-acetyl-L-cysteine methyl ester (NACME) is a promising derivative of NAC with potential applications in areas where enhanced cellular uptake is beneficial. While current research has primarily focused on its use in in chemico sensitization assays, the extensive data on NAC and NACET strongly suggest that NACME will exhibit significant antioxidant and anti-inflammatory properties in vitro. The provided protocols and pathway diagrams offer a framework for researchers to investigate the cellular effects of NACME and explore its therapeutic potential in models of diseases associated with oxidative stress and inflammation. Further studies are warranted to fully characterize the biological activities of NACME and to compare its efficacy with that of NAC and NACET.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of N-acetyl-L-cysteine supplementation on in vitro porcine oocyte maturation and subsequent fertilisation and embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid spectrophotometric test for assessing skin sensitization potential of chemicals by using N-acetyl-L-cysteine methyl ester in chemico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - A rapid spectrophotometric test for assessing skin sensitization potential of chemicals by using N-acetyl-L-cysteine methyl ester in chemico - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Acetylcholine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Effects of Methyl Acetyl-L-cysteinate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetyl-L-cysteinate, a methyl ester derivative of N-acetyl-L-cysteine (NAC), is a promising therapeutic agent for conditions associated with oxidative stress and inflammation. The esterification of NAC is intended to improve its lipophilicity, cell permeability, and overall bioavailability, potentially offering enhanced efficacy compared to its parent compound.[1][2] These application notes provide an overview of the potential therapeutic rationale, relevant animal models, and detailed experimental protocols to investigate the effects of this compound.
The primary mechanism of action is believed to be similar to NAC, which serves as a precursor to L-cysteine and subsequently, the antioxidant glutathione (B108866) (GSH).[3] By replenishing intracellular GSH levels, this compound can help to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. Furthermore, NAC and its derivatives have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
Therapeutic Rationale and Potential Applications
The enhanced pharmacokinetic profile of this compound suggests its potential utility in a variety of disease models where oxidative stress and inflammation are key pathological features. These include:
-
Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by oxidative damage to neurons. Animal studies with NAC suggest that its derivatives could slow cognitive decline and offer neuroprotection.[3]
-
Metabolic Syndrome: Oxidative stress and chronic inflammation are implicated in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. Studies with related compounds like S-methyl-L-cysteine (SMC) have shown improvements in metabolic parameters in animal models.[4][5][6]
-
Respiratory Conditions: NAC is a well-established mucolytic agent, and its antioxidant and anti-inflammatory properties are beneficial in chronic obstructive pulmonary disease (COPD) and other respiratory ailments.[3]
-
Drug-Induced Toxicity: this compound could be investigated for its protective effects against drug-induced organ damage, a known application of NAC.
Recommended Animal Models
The selection of an appropriate animal model is critical for elucidating the therapeutic effects of this compound. Based on the known mechanisms of NAC and related compounds, the following models are recommended:
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A widely used and reproducible model to study acute inflammatory responses.
-
Carbon Tetrachloride (CCl4)-Induced Hepatic Oxidative Stress: A classic model for inducing liver damage through the generation of free radicals.
-
High-Fructose Diet (HFD)-Induced Metabolic Syndrome: Relevant for studying the effects on insulin resistance, oxidative stress, and inflammation in a metabolic disease context.[4][5][6]
-
Rotenone-Induced Parkinson's Disease Model: To investigate the neuroprotective effects in a model of neurodegeneration.[7]
Data Presentation
The following tables summarize quantitative data from studies on N-acetyl-L-cysteine methyl ester (L-NACme) and S-methyl-L-cysteine (SMC) in rat models. These can serve as a reference for expected outcomes when studying this compound.
Table 1: Effects of L-NACme on Fentanyl-Induced Withdrawal Responses in Rats [8]
| Parameter | Fentanyl + Vehicle | Fentanyl + L-NAC (500 µmol/kg, IV) | Fentanyl + L-NACme (500 µmol/kg, IV) |
| Jumps (number) | 25 ± 3 | 15 ± 2 | 5 ± 1‡ |
| Wet-Dog Shakes (number) | 18 ± 2 | 10 ± 1 | 4 ± 1‡ |
| Mean Arterial Pressure (mmHg change) | -30 ± 4 | -15 ± 3 | -5 ± 2‡ |
| Heart Rate (bpm change) | -100 ± 15 | -50 ± 10 | -20 ± 8‡ |
| Body Temperature (°C change) | -1.5 ± 0.2 | -0.8 ± 0.1 | -0.3 ± 0.1‡ |
*p < 0.05 vs. Fentanyl + Vehicle; ‡p < 0.05 vs. Fentanyl + L-NAC. Data are presented as mean ± SEM.
Table 2: Effects of SMC on Biochemical Parameters in High Fructose (B13574) Diet (HFD)-Fed Rats [4][6][9]
| Parameter | Control | HFD | HFD + SMC (100 mg/kg/day, oral) | HFD + Metformin (50 mg/kg/day, oral) |
| Plasma Glucose (mg/dL) | 95 ± 5 | 145 ± 8 | 110 ± 6# | 105 ± 5# |
| Plasma Insulin (µU/mL) | 12 ± 1 | 25 ± 2 | 15 ± 1# | 14 ± 1# |
| HOMA-IR | 2.8 ± 0.2 | 9.0 ± 0.7 | 4.1 ± 0.4# | 3.6 ± 0.3# |
| Malondialdehyde (nmol/mL) | 1.5 ± 0.1 | 3.2 ± 0.2 | 2.0 ± 0.1# | 1.8 ± 0.1# |
| Glutathione (mg/g Hb) | 35 ± 2 | 22 ± 1 | 30 ± 2# | 32 ± 2# |
| TNF-α (pg/mL) | 40 ± 3 | 85 ± 5 | 55 ± 4# | 50 ± 4# |
*p < 0.05 vs. Control; #p < 0.05 vs. HFD. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
Objective: To evaluate the anti-inflammatory effects of this compound in an acute systemic inflammation model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide rats into the following groups (n=8 per group):
-
Control (Saline + Vehicle)
-
LPS (LPS + Vehicle)
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
-
LPS + Dexamethasone (positive control)
-
-
Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO) via intraperitoneal (i.p.) or oral (p.o.) gavage 1 hour before LPS challenge. Dexamethasone (e.g., 1 mg/kg) can be administered i.p. 1 hour prior to LPS.
-
LPS Challenge: Induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection: At 4-6 hours post-LPS injection, anesthetize the animals and collect blood via cardiac puncture. Perfuse the lungs with saline and harvest for analysis.
-
Biochemical Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Determine MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.
-
Protocol 2: High-Fructose Diet (HFD)-Induced Metabolic Syndrome in Rats[6]
Objective: To assess the effects of this compound on oxidative stress, inflammation, and insulin resistance in a diet-induced metabolic syndrome model.
Materials:
-
Male Wistar rats (150-180 g)
-
Standard rat chow
-
High-fructose diet (e.g., 60% fructose)
-
This compound
-
Metformin (positive control)
-
Glucose and insulin assay kits
-
Assay kits for malondialdehyde (MDA), glutathione (GSH), and TNF-α
Procedure:
-
Animal Acclimatization and Diet: Acclimatize rats for one week on standard chow. Then, divide them into a control group (standard chow) and an HFD group. Feed the respective diets for 8 weeks.
-
Grouping and Treatment: After 8 weeks of dietary intervention, divide the HFD rats into the following treatment groups (n=8 per group) and continue the HFD for another 60 days:
-
HFD + Vehicle
-
HFD + this compound (e.g., 100 mg/kg/day, p.o.)
-
HFD + Metformin (e.g., 50 mg/kg/day, p.o.)
-
A control group receiving standard chow and vehicle should also be maintained.
-
-
Sample Collection: After the 60-day treatment period, fast the rats overnight and collect blood samples for biochemical analysis. Euthanize the animals and collect liver tissue for further analysis.
-
Biochemical Analysis:
-
Measure fasting plasma glucose and insulin levels. Calculate HOMA-IR as an index of insulin resistance: (Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)) / 405.
-
Determine plasma or liver levels of MDA as a marker of lipid peroxidation.
-
Measure whole blood or liver GSH levels.
-
Quantify plasma or liver TNF-α levels.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the LPS-induced inflammation model.
Caption: Logical relationship of this compound's proposed benefits.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vinmec.com [vinmec.com]
- 4. Effect of s-methyl-L-cysteine on oxidative stress, inflammation and insulin resistance in male wistar rats fed with high fructose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 6. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of lncRNAs and oxidative stress related genes by N-acetylcysteine and S-methylcysteine in rotenone-induced Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl Acetyl-L-Cysteinate Solutions
This technical support center provides guidance on the stability and storage of methyl acetyl-L-cysteinate solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] It is recommended to store the compound under an inert gas, as it is sensitive to air.[1] For optimal stability, storage at 2-8 °C is advised.[3]
Q2: How should I prepare and store solutions of this compound?
This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide. For biological experiments, it is recommended to make further dilutions into aqueous buffers or isotonic saline immediately before use. Aqueous solutions are not recommended for storage for more than one day.[4] To minimize oxidation, consider using deoxygenated solvents and preparing solutions under an inert atmosphere.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are oxidation and hydrolysis. The thiol group is susceptible to oxidation, leading to the formation of the disulfide dimer, N,N'-diacetyl-L-cystine dimethyl ester.[5] The methyl ester group can undergo hydrolysis to form N-acetyl-L-cysteine, especially under acidic or basic conditions. Enzymatic deacetylation is another potential degradation route in biological systems.
Q4: How can I minimize the degradation of my this compound solution?
To minimize degradation, consider the following:
-
pH control: Maintaining a slightly acidic pH can slow down the rate of oxidation.[6]
-
Use of antioxidants/reducing agents: Adding reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the solution can help prevent oxidation.[6]
-
Inert atmosphere: Preparing and storing solutions under an inert gas (e.g., nitrogen or argon) can reduce exposure to oxygen.[1]
-
Low temperature: Storing solutions at low temperatures (e.g., 2-8 °C) can slow down degradation rates.[7]
-
Protection from light: Protect solutions from light to prevent photo-oxidation.[8]
Q5: What are the likely impurities in a sample of this compound?
Potential impurities can include unreacted starting materials from synthesis, such as L-cystine or its dimethyl ester, and side-reaction products.[5] Degradation products like the disulfide dimer and N-acetyl-L-cysteine are also common impurities.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of potency or activity in biological assays.
-
Appearance of new peaks in HPLC analysis.
-
Visible changes in the solution, such as discoloration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | - Prepare fresh solutions before each experiment.- Use deoxygenated solvents.- Prepare and handle the solution under an inert atmosphere (e.g., in a glove box).- Add a reducing agent such as DTT or TCEP to the solution.[6] |
| Hydrolysis | - Ensure the pH of the solution is near neutral, avoiding strongly acidic or basic conditions.- Prepare solutions in a non-aqueous solvent if compatible with the experimental design. |
| Contamination | - Use high-purity solvents and reagents.- Filter the solution through a sterile filter to remove any particulate matter. |
| Improper Storage | - Store solutions at 2-8°C and protect from light.[3][8]- Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between experimental replicates.
-
Results differ significantly from previously obtained data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Instability | - Follow the steps outlined in "Issue 1" to ensure solution stability.- Prepare a fresh stock solution from solid material for each set of experiments. |
| Incorrect Concentration | - Verify the concentration of the stock solution using a validated analytical method like HPLC-UV.- Ensure accurate pipetting and dilution techniques. |
| Interaction with Media | - Be aware that components in cell culture media can affect the stability of the compound.[9]- Perform stability studies of this compound in your specific experimental medium. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Conditions | Duration |
| Solid | 2-8 °C[3] | Inert gas (e.g., Nitrogen)[1] | Dark[8] | Long-term |
| Organic Stock Solution | 2-8 °C | Inert gas | Dark | Short-term (prepare fresh) |
| Aqueous Solution | 2-8 °C | Inert gas | Dark | Very short-term (< 24 hours)[4] |
Table 2: Major Degradation Products and Their Formation
| Degradation Product | Formation Pathway | Contributing Factors |
| N,N'-diacetyl-L-cystine dimethyl ester | Oxidation | Oxygen, trace metals, neutral to basic pH[6] |
| N-acetyl-L-cysteine | Hydrolysis | Acidic or basic conditions, presence of esterases |
| L-cysteine methyl ester | Deacetylation | Enzymatic activity (acylases)[10] |
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and quantify its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][11]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection Wavelength: 212 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 25 °C.[9]
2. Sample Preparation:
-
Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.
-
For stability studies, incubate the solution under desired stress conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw aliquots and dilute them with the mobile phase to a suitable concentration for HPLC analysis.
3. Method Validation:
-
Validate the method according to ICH guidelines (Q2R1) for specificity, linearity, accuracy, precision, and robustness.[11]
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to demonstrate that the method can separate the parent compound from its degradation products.[7]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for solution instability.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.be [fishersci.be]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s10901.pcdn.co [s10901.pcdn.co]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 10. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
Technical Support Center: Optimizing Methyl Acetyl-L-Cysteinate Delivery in Experiments
Welcome to the technical support center for Methyl Acetyl-L-Cysteinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from N-Acetyl-L-Cysteine (NAC)?
A1: this compound, also known as N-Acetyl-L-cysteine methyl ester, is a derivative of N-Acetyl-L-Cysteine (NAC). The key difference is the esterification of the carboxylic acid group to a methyl ester. This modification increases its lipophilicity, which is thought to enhance its ability to cross cell membranes compared to NAC.[1][2][3] Once inside the cell, it is believed to be hydrolyzed back to NAC, which can then be converted to L-cysteine for glutathione (B108866) (GSH) synthesis.[4][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in biochemical and cellular research as a more cell-permeable alternative to NAC for studying the effects of cysteine and glutathione on cellular processes.[1][4][5] Its applications include investigating antioxidant mechanisms, redox signaling pathways, and protecting cells from oxidative stress-induced damage.[6][7]
Q3: How should I store this compound powder and its solutions?
A3: The solid powder should be stored in a cool, dry place, protected from light and moisture.[3] For prepared aqueous solutions, it is recommended to use them fresh. If storage is necessary, aliquot the solution and store at -20°C for no longer than one day, as the ester group is susceptible to hydrolysis.[8]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Question: I am having trouble dissolving this compound in my phosphate-buffered saline (PBS) for a cell culture experiment. What can I do?
Answer:
-
Solvent Choice: While this compound is more soluble in aqueous environments than NAC due to its methyl ester form, high concentrations can still be challenging to dissolve directly in physiological buffers.[3] For the related compound N-acetyl-L-cysteine ethyl ester (NACET), the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[8] It is sparingly soluble in PBS (pH 7.2) at a concentration of 1-10 mg/ml.[9]
-
Stock Solution in Organic Solvent: A common practice for lipophilic compounds is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695), and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent in your cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Gentle Warming: For NAC, gentle warming to 37°C can aid dissolution in water.[3] This may also be attempted for its methyl ester, but prolonged heating should be avoided to prevent hydrolysis.
-
pH Adjustment: The pH of the solution can influence the stability and solubility of thiol-containing compounds. For NAC solutions, adjusting the pH to be slightly acidic can reduce the rate of oxidation.[10] However, for cell-based experiments, the final pH should be compatible with your culture conditions (typically pH 7.2-7.4).
Issue 2: Inconsistent or No Cellular Effects Observed
Question: I am not observing the expected antioxidant effects of this compound in my cell culture experiments. What could be the reason?
Answer:
-
Compound Stability: The methyl ester group can hydrolyze in aqueous solutions, converting the compound back to NAC, which has lower cell permeability.[1] Ensure you are using freshly prepared solutions for each experiment.
-
Cellular Uptake and Metabolism: The efficiency of cellular uptake and subsequent hydrolysis to NAC can vary between different cell types. It is crucial to verify the uptake and intracellular conversion in your specific cell line.
-
Dosage: The optimal concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the effective concentration for your experimental model. For the related compound NACET, protective effects against oxidative stress in RPE cells were observed starting at lower concentrations than NAC.[6]
-
Redox Environment: The presence of serum in the culture medium can significantly alter the cellular redox state and influence the effect of thiol-containing compounds.[11][12] Consider the impact of serum components on your experimental outcomes.
Issue 3: Interference with Cell Viability Assays
Question: I am getting strange results with my MTT assay after treating cells with this compound. Is this expected?
Answer:
-
Assay Incompatibility: Thiol-containing compounds like NAC have been reported to interfere with tetrazolium-based viability assays such as MTT, likely through direct reduction of the MTT reagent, leading to a false-positive signal for cell viability.
-
Alternative Assays: Consider using alternative cell viability assays that are not based on cellular redox activity. Examples include crystal violet staining, trypan blue exclusion assay, or assays that measure ATP content (e.g., CellTiter-Glo®).
Data Summary
Table 1: Comparison of N-Acetyl-L-Cysteine (NAC) and its Ethyl Ester (NACET)
Data for NACET is presented as a proxy due to the limited direct comparative data for this compound.
| Property | N-Acetyl-L-Cysteine (NAC) | N-Acetyl-L-Cysteine Ethyl Ester (NACET) | Reference(s) |
| Cellular Permeability | Low | High (more lipophilic) | [1][5][6] |
| Intracellular GSH Increase | Inefficient at lower concentrations | Significantly increases intracellular GSH at lower concentrations | [4][5][6] |
| Protection Against Oxidative Stress | Protective at higher concentrations (e.g., 2 mM) | Protective at lower concentrations and more reactive with oxidizing agents | [6] |
| Bioavailability (in vivo) | Low | High | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Method A (Aqueous Stock): Add sterile PBS (pH 7.2) or cell culture medium to the powder to achieve the desired stock concentration. Gentle vortexing may be required. If solubility is an issue, proceed to Method B.
-
Method B (Organic Stock): Dissolve the powder in a minimal amount of sterile DMSO or ethanol to create a high-concentration stock (e.g., 100 mM).
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately. If short-term storage is necessary, aliquot and store at -20°C for no more than 24 hours. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Cellular Uptake and Glutathione (GSH) Enhancement
This protocol is adapted from studies on NAC and NACET and can be used to assess the efficacy of this compound delivery.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound, NAC (as a control), and a vehicle control (the solvent used for the stock solution) for a defined period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification of Intracellular Thiols:
-
Option A (HPLC): The most accurate method is to use High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a thiol-reactive probe (e.g., N-(1-pyrenyl)maleimide) to separate and quantify intracellular NAC, cysteine, and GSH.[13]
-
Option B (Colorimetric Assay): Use a commercially available kit to measure total intracellular GSH levels (e.g., a glutathione reductase cycling assay). Be mindful of potential interferences from other thiol-containing compounds.
-
-
Data Analysis: Normalize the intracellular thiol concentrations to the total protein content of each sample, determined by a protein assay (e.g., BCA assay). Compare the levels in treated cells to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing cellular uptake and efficacy.
Caption: Proposed intracellular mechanism of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. methyl-life.com [methyl-life.com]
- 3. eqipped.com [eqipped.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 32381-28-5 [m.chemicalbook.com]
- 10. s10901.pcdn.co [s10901.pcdn.co]
- 11. Redox paradox: effect of N-acetylcysteine and serum on oxidation reduction-sensitive mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resource.aminer.org [resource.aminer.org]
- 13. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl Acetyl-L-cysteinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl acetyl-L-cysteinate (N-acetyl-L-cysteine methyl ester).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure vigorous stirring throughout the reaction. - Extend the reaction time; monitor progress using TLC.[1] - Use of wet reagents or solvents. - Ensure all glassware is thoroughly dried and use anhydrous solvents where specified.[2] |
| Degradation of starting material or product. | - N-acetyl-L-cysteine can be susceptible to oxidation; use a nitrogen atmosphere.[3][4] - Avoid excessive heat during workup and purification steps. | |
| Inefficient extraction. | - Perform multiple extractions (e.g., 2-3 times) with the organic solvent to maximize product recovery from the aqueous layer.[3] | |
| Product is an Oil Instead of a Crystalline Solid | Presence of residual solvent or impurities. | - Ensure complete removal of solvents under high vacuum. - The oily product may be dried at high vacuum over phosphorous pentoxide for several days.[1] |
| Impure starting material. | - Use high-purity N-acetyl-L-cysteine. | |
| Presence of Multiple Spots on TLC After Reaction | Side reactions. | - The thiol group of cysteine is reactive and may undergo side reactions. While the N-acetyl group offers some protection, for more complex syntheses, protection of the thiol group might be necessary.[5] |
| Incomplete reaction. | - As mentioned above, extend the reaction time and monitor via TLC until the starting material spot disappears or significantly diminishes. | |
| Difficulty in Purification | Incomplete neutralization of the acid catalyst. | - Ensure thorough washing with a saturated aqueous solution of sodium bicarbonate until no more gas evolution is observed.[3][6] |
| Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to help break the emulsion. | |
| Co-eluting impurities during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of N-acetyl-L-cysteine using methanol (B129727) as both the solvent and reactant, catalyzed by a strong acid like concentrated sulfuric acid.[3]
Q2: Why is an acid catalyst, such as sulfuric acid, necessary for the esterification?
A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. This accelerates the rate of the esterification reaction.
Q3: My final product has a low melting point and appears impure. What are the common impurities?
A3: Common impurities include unreacted N-acetyl-L-cysteine, residual solvents, and byproducts from side reactions. Purification can be achieved through recrystallization from a suitable solvent system like diethyl ether/petroleum ether.[7]
Q4: Is it necessary to protect the thiol (-SH) group during this synthesis?
A4: For the direct esterification of N-acetyl-L-cysteine, protection of the thiol group is generally not required. However, if you are performing other transformations on the molecule, the thiol group is reactive and may require protection to prevent unwanted side reactions.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable developing solvent system would be a mixture of 1-butanol, acetic acid, and water (e.g., in a 10:2:3 v/v/v ratio).[1] The disappearance of the N-acetyl-L-cysteine spot and the appearance of the product spot indicate the reaction's progression.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of this compound.
| Starting Material | Reagents | Reaction Time (hours) | Yield (%) | Reference |
| N-acetyl-L-cysteine | Methanol, H₂SO₄ | 22 | 68% | [3] |
| N-acetyl-L-cysteine | Methanol, H₂SO₄ | 24 | Not specified, but scale-up was successful | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the Fischer esterification method.
Materials:
-
N-acetyl-L-cysteine
-
Dry methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottomed flask under a nitrogen atmosphere.[3]
-
Stir the suspension for 15 minutes at room temperature to ensure it is well-mixed.[3]
-
With vigorous stirring, add concentrated sulfuric acid (e.g., 0.8 mL) dropwise to the suspension.[3]
-
Continue to stir the reaction mixture at room temperature for approximately 22 hours.[3]
-
After the reaction is complete, quench the reaction by adding water (25 mL).[3]
-
Remove the volatile solvents (primarily methanol) under reduced pressure.[3]
-
Dilute the resulting residue with ethyl acetate (200 mL).[3]
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (150 mL) to neutralize any remaining acid.[3]
-
Allow the layers to separate, then collect the organic layer.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.[3]
Visualizations
Logical Workflow for this compound Synthesis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 4. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 5. Sciencemadness Discussion Board - synthesis of n-acetyl cysteine amide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
improving the solubility of Methyl acetyl-L-cysteinate for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Methyl acetyl-L-cysteinate for use in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the N-acetylated methyl ester of the amino acid L-cysteine.[1] It is used in research for various purposes, including as a sulfur transfer agent and in the preparation of other chemical compounds.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents like DMSO and is sparingly to slightly soluble in others like chloroform (B151607) and methanol.[2][4] For aqueous solutions, it is sparingly soluble in PBS (pH 7.2).[5] For high-concentration stock solutions, DMSO is often the solvent of choice.[4]
Q3: My this compound is not dissolving completely. What can I do?
If you are having trouble dissolving the compound, you can try the following:
-
For organic solvents like DMSO: Gentle warming and sonication can aid in dissolution.[4] It is noted that hygroscopic (water-absorbing) DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[4]
-
For aqueous buffers: The solubility in aqueous solutions is limited.[5] It is often better to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then perform serial dilutions into your aqueous buffer.
Q4: The compound precipitates when I dilute my DMSO stock solution into my aqueous assay medium. How can I prevent this?
This is a common issue when a compound is much less soluble in an aqueous medium than in the organic stock solvent. To prevent precipitation:
-
Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously.
-
Perform serial dilutions. Instead of a single large dilution, create an intermediate dilution in a solvent mixture before the final dilution into the aqueous buffer.
-
Ensure the final concentration of the organic solvent is low and compatible with your assay, as organic solvents can have physiological effects.[6][7]
Q5: How should I store this compound solutions?
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[6]
-
Organic Stock Solutions (in DMSO): Aliquot and store at -20°C for up to one month or -80°C for up to six months.[4] It is recommended to store under an inert gas like nitrogen.[4][6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[6][7] Prepare fresh aqueous solutions for your experiments whenever possible.
Q6: Does the pH of the solution matter?
Yes, the pH can be important, especially for aqueous solutions. The stability of related cysteine compounds can be affected by pH, with greater stability in acidic solutions.[8] If you dissolve the compound directly in water or a buffer and notice a significant pH change, you may need to adjust it to maintain the desired pH for your assay.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of this compound solutions.
Problem: The compound won't dissolve in the selected solvent.
-
Is the solvent appropriate?
-
Verify that you are using a recommended solvent. For high concentrations, DMSO is a good starting point.[4]
-
-
Have you tried to aid dissolution?
-
For organic solvents, gentle warming or sonication can be effective.[4]
-
-
Could the solvent quality be an issue?
-
Ensure your solvent is high-purity and, in the case of DMSO, not exposed to moisture.[4]
-
Problem: The solution is cloudy or shows precipitation after preparation.
-
Is the solution supersaturated?
-
You may have exceeded the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution.
-
-
How was the dilution into an aqueous buffer performed?
-
Sudden changes in solvent polarity can cause precipitation. Add the organic stock solution slowly to the aqueous buffer while mixing.
-
-
How old is the aqueous solution?
Problem: I'm observing inconsistent or unexpected assay results.
-
Could the solvent be interfering with the assay?
-
Has the compound degraded?
-
Is the pH of the final assay medium correct?
-
The addition of the compound, especially at high concentrations, might alter the pH. Verify and adjust the pH of your final culture or assay medium if necessary.[9]
-
Data Presentation
Solubility of this compound and Related Esters
| Solvent | Approximate Solubility | Notes |
| DMSO | 100 mg/mL[4] | May require ultrasonic warming. Use newly opened DMSO for best results.[4] |
| Dimethylformamide (DMF) | ~30 mg/mL* | Data for the ethyl ester, expected to be similar for the methyl ester.[6] |
| PBS (pH 7.2) | 1-10 mg/mL[5] | Sparingly soluble. |
| Chloroform | Sparingly soluble[2] | |
| Methanol | Slightly soluble[2] |
*Data is for N-acetyl-L-cysteine ethyl ester, which has similar properties.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing: Weigh the desired amount of the compound in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator or warm the solution gently in a water bath (not to exceed 37°C) until the solid is completely dissolved.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Dilution: Add the desired volume of the aqueous buffer (e.g., PBS or cell culture medium) to a sterile tube.
-
Mixing: While vortexing the aqueous buffer at a moderate speed, slowly add the required volume of the DMSO stock solution dropwise into the buffer. This gradual addition helps prevent precipitation.
-
Final Preparation: Once the stock solution is fully added, continue to mix for another 30 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[6]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Standard workflow for solution preparation.
References
- 1. L-Cysteine, N-acetyl-, methyl ester | C6H11NO3S | CID 6542158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 7652-46-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-ACETYL-L-CYSTEINE METHYL ESTER CAS#: 32381-28-5 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ≥99% (TLC), suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
potential side effects of Methyl acetyl-L-cysteinate in animal studies
Disclaimer: This technical support guide primarily addresses potential side effects and experimental considerations for N-acetylcysteine (NAC) in animal studies. Direct toxicological data for its methyl ester, Methyl acetyl-L-cysteinate, is limited in publicly available literature. The information on NAC serves as a baseline for researchers, but it should be noted that the pharmacokinetic and toxicological profiles of the two compounds may differ.
Frequently Asked Questions (FAQs)
Q1: What is the expected general toxicity profile of this compound in animal models?
A1: While specific studies on this compound are scarce, the toxicological profile is often extrapolated from its parent compound, N-acetylcysteine (NAC). NAC generally exhibits low toxicity in animal models.[1] The most commonly observed side effects, particularly with oral administration, are gastrointestinal in nature, such as nausea and vomiting.[1][2] Rare allergic reactions have also been reported.[1][2] It is crucial to conduct dose-ranging studies to establish the specific tolerance and toxicity of this compound in your chosen animal model.
Q2: Are there any known serious or dose-dependent adverse effects of NAC and its derivatives in animal studies?
A2: Yes, at high doses, more significant side effects of NAC have been observed in animal studies. These can include:
-
Hepatotoxicity: High doses of NAC, particularly when co-administered with other hepatotoxic agents, may lead to liver stress or injury, indicated by elevated liver enzymes.
-
Nephrotoxicity: Overdoses of NAC have been associated with renal tubular injury and necrosis in mice.
-
Reproductive Toxicity: High-dose intravenous NAC has been shown to cause infertility in female rats, potentially due to alterations in oocyte structure.[3] A slight reduction in fertility in male rats was observed at higher doses.[3]
-
Neurotoxicity: In vitro studies have suggested a potential for neurotoxic effects at very high concentrations of NAC.
It is important to note that NAC and its derivatives are also studied for their protective effects against toxicity in various organs.[4][5]
Q3: What are the known LD50 values for NAC in common animal models?
A3: The median lethal dose (LD50) for NAC varies by species and route of administration, indicating a higher toxicity with parenteral routes compared to oral administration.[6]
| Animal Model | Route of Administration | LD50 |
| Male Mice | Intraperitoneal | 800 mg/kg |
| Female Mice | Intraperitoneal | 933 mg/kg |
| Rats | Oral | > 6000 mg/kg |
| Rats | Intraperitoneal | 1205 mg/kg |
Source:[6]
Q4: How might the esterification to this compound affect its side effect profile compared to NAC?
A4: Esterification of NAC to create derivatives like this compound or N-acetylcysteine ethyl ester (NACET) is primarily done to improve its lipophilicity and cell permeability.[7] This can lead to:
-
Increased Bioavailability: Enhanced absorption and ability to cross cellular membranes, including the blood-brain barrier.[7][8]
-
Potentially Altered Toxicity: While increased bioavailability can enhance therapeutic effects, it could also potentially lead to a different toxicity profile or the emergence of side effects at lower doses compared to NAC. However, some studies on NAC derivatives like N-acetylcysteine amide (NACA) have not reported significant safety concerns in animal studies.[9][10]
Researchers should not assume an identical side effect profile and should perform dedicated safety assessments for this compound.
Troubleshooting Guides
Unexpected Animal Mortality During Study
Issue: Higher than expected mortality rates in animals treated with this compound.
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check all calculations for dosing and the concentration of the administered solution. Ensure the route of administration is correct and has been performed accurately.
-
Assess for Acute Toxicity: High doses of NAC, particularly via intraperitoneal injection, can lead to acute toxicity, including liver and kidney damage.[6] Consider if the administered dose is approaching the known LD50 values for NAC.
-
Evaluate Vehicle and Formulation: Assess the tolerability of the vehicle used to dissolve or suspend this compound. The formulation itself could be contributing to adverse effects.
-
Necropsy and Histopathology: If possible, perform a necropsy on deceased animals to identify any gross pathological changes. Histopathological examination of key organs (liver, kidneys, spleen) can provide insights into the cause of death.[6]
Gastrointestinal Distress in Treated Animals
Issue: Animals exhibiting signs of gastrointestinal distress such as diarrhea, vomiting (in species that can), or loss of appetite.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify any changes in food and water consumption, as this can be an early indicator of GI upset.
-
Consider Route of Administration: Oral administration of NAC is more commonly associated with gastrointestinal side effects.[1][2] If using oral gavage, ensure the technique is minimally stressful and does not cause esophageal irritation.
-
Dose Adjustment: Consider reducing the dose to see if the GI signs resolve. This can help determine if the effects are dose-dependent.
-
Staggered Dosing: If the protocol allows, splitting the daily dose into multiple smaller administrations may improve gastrointestinal tolerance.
Experimental Protocols
Note: The following are generalized protocols based on studies with NAC and its derivatives. Researchers must adapt these to their specific experimental design and institutional guidelines.
General Protocol for Acute Toxicity Assessment of a NAC Derivative
-
Animal Model: Select a relevant species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Doses should be selected based on a literature review of NAC and related compounds, and a preliminary dose-ranging study is recommended.
-
Administration: Administer the test article (this compound) via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose). Observe for changes in behavior, posture, respiration, and any signs of pain or distress.
-
Data Collection: Record body weights before and after the study. At the end of the observation period, collect blood for clinical chemistry (e.g., liver and kidney function tests) and tissues for histopathological examination.
Visualizations
Caption: Workflow for assessing potential side effects in animal studies.
Caption: Troubleshooting unexpected mortality in animal experiments.
References
- 1. Acetylcysteine | VCA Animal Hospitals [vcahospitals.com]
- 2. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological, pharmacokinetic and metabolic studies on acetylcysteine. | Semantic Scholar [semanticscholar.org]
- 4. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N- Acetylcysteine (NAC) and N- Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of N-acetyl-L-cysteine Esters
Welcome to the technical support center for the HPLC analysis of N-acetyl-L-cysteine (NAC) and its esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems in a question-and-answer format to help you navigate your HPLC analysis of NAC esters effectively.
Sample Preparation and Stability
Question 1: Why am I seeing a decreasing peak area for my NAC ester standard over a short period?
Answer: The most likely cause is the degradation of your N-acetyl-L-cysteine ester, primarily through oxidation. NAC and its esters are susceptible to oxidation, which leads to the formation of dimers (e.g., N,N'-diacetyl-L-cystine) and other degradation products.[1][2][3] This oxidation is accelerated in aqueous solutions, at neutral to alkaline pH, and in the presence of oxygen and metal ions.[2]
Troubleshooting Steps:
-
Control pH: Ensure your sample diluent is acidic. A low pH environment slows the rate of oxidation.[1][2] The addition of citric acid to adjust the pH can be beneficial.[1][2]
-
Use Reducing Agents: Incorporate a reducing agent in your sample diluent to prevent oxidation. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are effective options.[1][2] TCEP has been shown to keep assay solutions stable for at least a week.[1]
-
Minimize Water Contact: Dissolve your sample directly into the reducing agent solution to avoid rapid degradation that can occur in water.[1]
-
Temperature Control: Prepare samples on ice and store them at refrigerated temperatures (2-8 °C) to slow the degradation rate.[1][3]
-
Fresh Preparation: Prepare standards and samples fresh before each analytical run.
Question 2: My sample is in a complex matrix (e.g., multivitamin supplement, cell culture media). What are the best practices for sample preparation?
Answer: Analyzing NAC esters in complex matrices requires careful sample preparation to ensure stability and prevent interference. The pH of the sample matrix plays a crucial role in the stability of NAC.[1]
Recommended Protocol for Complex Matrices:
-
pH Adjustment: Modify the sample preparation procedure by adding citric acid to lower the pH of the final sample solution.[1][2]
-
Effective Reducing Agents: Use DTT or TCEP instead of sodium metabisulfite (B1197395) as the reducing agent, as they have been shown to be more effective in complex environments.[1][2] A 10mM concentration of DTT or TCEP is often a good starting point.[1]
-
Metal Chelators: Consider adding a chelating agent like EDTA to your sample diluent. Trace amounts of transition metals can catalyze oxidation, and EDTA can help to mitigate this effect.[2]
Chromatography and Peak Shape Issues
Question 3: I am observing peak tailing for my NAC ester peak. What could be the cause and how can I fix it?
Answer: Peak tailing in HPLC analysis of NAC esters can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
Troubleshooting Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use a high-purity, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., 2.2-3.0) will suppress the ionization of silanol groups, reducing these interactions.[4]
-
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte.
-
Solution: Ensure the mobile phase pH is optimized. For NAC and its esters, an acidic mobile phase is generally preferred.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Question 4: My retention times are shifting between injections. What should I investigate?
Answer: Retention time variability can stem from issues with the HPLC system, column, or mobile phase preparation.
Troubleshooting Retention Time Shifts:
-
Check for Leaks: Inspect the entire fluidic path for any leaks, as this can cause pressure fluctuations and affect retention times.
-
Pump Performance: Ensure the pump is delivering a consistent flow rate. Air bubbles in the pump head or worn pump seals can cause variability. Degas the mobile phase thoroughly.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to drifting retention times.
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifts in retention. Prepare the mobile phase carefully and consistently.
-
Column Temperature: Maintain a constant column temperature using a column oven, as temperature fluctuations can affect retention times.
Data Interpretation
Question 5: I see an extra peak in my chromatogram that grows over time, while my analyte peak decreases. What is this peak?
Answer: This growing peak is likely the disulfide dimer of your N-acetyl-L-cysteine ester (e.g., N,N'-diacetyl-L-cystine), which is the primary oxidation product.[1][3] The decrease in your analyte peak area corresponds to its degradation into this dimer.
Confirmation and Mitigation:
-
Peak Identification: If available, inject a standard of the suspected dimer to confirm its retention time.
-
LC-MS Analysis: For definitive identification, liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass of the unknown peak.
-
Mitigation: To minimize the formation of this degradation product, implement the sample stability best practices outlined in Question 1.
Experimental Protocols
General HPLC Method for N-acetyl-L-cysteine Esters
This protocol provides a starting point for the analysis of NAC esters. Optimization may be required for specific esters and matrices.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm particle size[4] |
| Mobile Phase A | 0.01 M Octane-1-sulphonic acid sodium, pH 2.2 with phosphoric acid[4] |
| Mobile Phase B | Acetonitrile:Methanol (20:80 v/v)[4] |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 20 µL[3] |
| Detection | UV at 212 nm[3] or 220 nm[5] |
Sample Preparation Protocol for Enhanced Stability
-
Prepare Diluent: Create a diluent solution containing 10 mM TCEP in 0.1% formic acid in water.
-
Sample Weighing: Accurately weigh the NAC ester standard or sample.
-
Dissolution: Immediately dissolve the weighed material in the prepared diluent to the desired concentration.
-
Vortex and Centrifuge: Vortex the sample to ensure complete dissolution. If particulates are present, centrifuge at a high speed for 5 minutes.
-
Injection: Transfer the supernatant to an HPLC vial for analysis. Keep the vials in the autosampler at a controlled, cool temperature if possible.
Visualizations
Troubleshooting Workflow for NAC Ester HPLC Analysis
Caption: A decision tree for troubleshooting common HPLC issues with NAC esters.
Oxidative Degradation Pathway of N-acetyl-L-cysteine
Caption: The oxidation of two NAC molecules to form a disulfide-linked dimer.
References
- 1. s10901.pcdn.co [s10901.pcdn.co]
- 2. s10901.pcdn.co [s10901.pcdn.co]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. archives.ijper.org [archives.ijper.org]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Methyl Acetyl-L-Cysteinate Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Methyl acetyl-L-cysteinate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary degradation pathway for this compound in solution is the oxidation of its thiol (-SH) group. This process leads to the formation of a disulfide dimer, N,N'-diacetyl-L-cystine dimethyl ester. This dimerization can significantly reduce the efficacy of the compound in experimental and therapeutic applications.[1]
Q2: What factors accelerate the oxidation of this compound solutions?
Several environmental factors can accelerate the oxidation of thiol-containing compounds like this compound. These are largely analogous to the well-documented factors affecting N-acetylcysteine (NAC) stability.[2][3] Key accelerators include:
-
Presence of Oxygen: Dissolved atmospheric oxygen is a primary oxidizing agent.[1][4]
-
pH of the Solution: The rate of thiol oxidation increases significantly at neutral to alkaline pH due to the higher concentration of the more reactive thiolate anion (R-S⁻).[5]
-
Presence of Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.[6][7]
-
Exposure to Light: Certain wavelengths of light, especially UV light, can promote the formation of reactive oxygen species that oxidize thiols.[2][3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3][8]
Q3: How does the stability of this compound compare to N-acetylcysteine (NAC)?
Esterification of NAC to form this compound is a strategy that may enhance its stability against hydrolysis and oxidation.[3] The ester group can alter the chemical properties of the molecule, potentially making it more stable. However, it is important to note that the biological activity may also be altered, and specific stability testing for your application is recommended.[3]
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, aqueous solutions of thiol-containing compounds should be stored under conditions that minimize exposure to the accelerating factors mentioned above. Based on data for NAC, it is recommended that aqueous solutions are not stored for more than one day.[9] For longer-term storage, consider the following:
-
Temperature: Store solutions at refrigerated temperatures (2-8°C).[8][10]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in foil.[3]
-
Atmosphere: For maximum stability, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution turns cloudy or a precipitate forms. | Oxidation to the less soluble disulfide dimer. | 1. Confirm the identity of the precipitate using analytical methods like HPLC or MS. 2. In future preparations, implement preventative measures such as using deoxygenated solvents, adjusting the pH to the acidic range, and adding antioxidants or chelating agents. |
| Loss of potency or reduced activity in assays. | Degradation of this compound due to oxidation. | 1. Prepare fresh solutions before each experiment. 2. Review and optimize your solution preparation and storage protocols to minimize exposure to oxygen, light, and metal ions. 3. Consider adding a stabilizing agent like EDTA or ascorbic acid to your solution.[2] |
| Inconsistent experimental results. | Variable rates of oxidation between different solution batches. | 1. Standardize your protocol for solution preparation, including the source of solvents, pH adjustment, and deoxygenation steps. 2. Use a validated analytical method (e.g., HPLC) to confirm the concentration of the active compound before use.[4][11] |
Experimental Protocols and Data
Forced Degradation Studies on N-acetylcysteine (NAC) as a Model
Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][12] While specific data for this compound is limited, the following table summarizes typical conditions and outcomes for NAC, which are expected to be similar for its methyl ester.
| Stress Condition | Typical Protocol | Observed Degradation of NAC | Primary Degradation Product |
| Acid Hydrolysis | 0.5 M HCl, 1 minute | ~15% decrease | N,N'-diacetyl-L-cystine |
| Base Hydrolysis | 0.1 M NaOH, 10 minutes | ~23% decrease | Various degradation products |
| Oxidation | 0.3% H₂O₂, 3 hours | ~6% decrease | N,N'-diacetyl-L-cystine |
| Thermal | 80°C, 3 hours | ~24% decrease | N,N'-diacetyl-L-cystine |
| Photolytic | Sunlamp, 4 weeks | ~3% decrease | N,N'-diacetyl-L-cystine |
Data extrapolated from a forced degradation study on N-acetylcysteine.[2][12]
Protocol for Preparing a Stabilized this compound Solution
This protocol incorporates several strategies to minimize oxidation.
-
Deoxygenate the Solvent:
-
Take a suitable volume of high-purity water or buffer in a flask.
-
Deoxygenate by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
-
Add Stabilizers (Optional but Recommended):
-
Add a chelating agent such as disodium (B8443419) edetate (EDTA) to a final concentration of 0.05-0.1%.[2]
-
Consider adding an antioxidant like ascorbic acid.
-
-
Adjust pH:
-
If compatible with your experimental design, adjust the pH of the solvent to the acidic range (e.g., pH 3-5) using a suitable acid (e.g., hydrochloric acid).[5]
-
-
Dissolution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the prepared, deoxygenated, and potentially stabilized solvent.
-
-
Storage:
-
Store the solution in a tightly sealed amber vial at 2-8°C.
-
For extended storage, consider overlaying the solution with an inert gas before sealing.
-
Analytical Method for Monitoring Stability
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for quantifying this compound and its primary oxidation product.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.01M octane (B31449) sulphonate, pH 2.2) and an organic modifier (e.g., methanol (B129727) and acetonitrile).[11]
-
Detection: UV detection at approximately 210-220 nm.[1]
-
Diluent: An acidic diluent (e.g., 0.3 M HCl) can help to stabilize the sample during analysis.[11]
Visualizations
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. N-Acetyl- L -cysteine BioReagent, cell culture mammalian 616-91-1 [sigmaaldrich.com]
- 6. Chelation in metal intoxication: influence of cysteine or N-acetyl cysteine on the efficacy of 2,3-dimercaptopropane-1-sulphonate in the treatment of cadmium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(L-cysteine) as an electrochemically modifiable ligand for trace metal chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. himedialabs.com [himedialabs.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl Acetyl-L-cysteinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl acetyl-L-cysteinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-documented method for synthesizing this compound is the Fischer esterification of N-acetyl-L-cysteine (NAC).[1][2][3] This reaction typically involves treating NAC with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid or thionyl chloride.[1][4][5]
Q2: What are the critical reaction parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction is typically conducted at room temperature.[1][2][3] Excessively high temperatures can lead to side reactions and degradation of the product.
-
pH: Maintaining an acidic environment is necessary for the esterification to proceed. However, during work-up, the pH is adjusted with a basic solution (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid catalyst.[1][2][3]
-
Inert Atmosphere: N-acetyl-L-cysteine and its ester are susceptible to oxidation.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize the formation of the disulfide dimer byproduct.[1]
-
Moisture Control: The presence of water can hinder the esterification reaction by hydrolyzing the ester back to the carboxylic acid. Using dry solvents and reagents is essential.[5]
Q3: What are the common impurities in crude this compound?
Common impurities can include:
-
Unreacted N-acetyl-L-cysteine: Incomplete reaction can leave starting material in the product mixture.[6]
-
N,N'-diacetyl-L-cystine dimethyl ester: This is the oxidized dimer of the desired product.[6]
-
N-acetyl-L-cysteine: Hydrolysis of the product during work-up can regenerate the starting material.
-
Residual solvents and reagents: Solvents used in the reaction and purification, as well as the acid catalyst, may be present in the final product if not adequately removed.
Q4: How can I purify the final product?
Purification is typically achieved through a series of steps:
-
Neutralization and Extraction: After the reaction, the mixture is neutralized with a base, and the product is extracted into an organic solvent like ethyl acetate (B1210297).[1][2]
-
Washing: The organic layer is washed with water and/or brine to remove water-soluble impurities and residual base.
-
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate.[1][2]
-
Solvent Removal: The solvent is removed under reduced pressure.[1][2]
-
Crystallization/Chromatography: The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst. 2. Presence of water in reagents or glassware. 3. Insufficient reaction time. 4. Incorrect stoichiometry of reagents. | 1. Use fresh or properly stored acid catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[2] 4. Verify the molar equivalents of all reactants. |
| Presence of a Significant Amount of Unreacted N-acetyl-L-cysteine | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. | 1. Increase reaction time or consider a slight excess of methanol and catalyst. 2. Perform the aqueous work-up quickly and at a low temperature. Ensure complete neutralization of the acid before extraction. |
| Formation of a White Precipitate (likely the disulfide dimer) | 1. Oxidation of the thiol group in the starting material or product.[1] 2. Presence of oxidizing agents or metal ion catalysts. | 1. Degas all solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction and work-up.[1] 2. Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1] |
| Difficulty in Isolating the Product after Extraction | 1. Emulsion formation during aqueous work-up. 2. Product is too soluble in the aqueous phase. | 1. Add brine to the separatory funnel to break the emulsion. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Product is an Oil Instead of a Crystalline Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under high vacuum. Consider co-evaporation with a solvent in which the impurities are soluble but the product is not. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2][3]
Materials:
-
N-acetyl-L-cysteine (NAC)
-
Dry Methanol
-
Concentrated Sulfuric Acid
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Nitrogen or Argon gas
Procedure:
-
Suspend N-acetyl-L-cysteine (1 eq) in dry methanol (approx. 3-4 mL per gram of NAC) in a round-bottom flask under a nitrogen atmosphere.
-
With vigorous stirring, add concentrated sulfuric acid (catalytic amount, e.g., 0.02-0.05 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture until the pH is neutral (approx. 7).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 177.22 g/mol | N/A |
| Typical Yield | 68-80% | [3] |
| Appearance | White crystalline solid | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.29 (d, 1H), 4.39 (m, 1H), 3.60 (s, 3H), 2.77 (dd, 1H), 2.70 (dd, 1H), 1.84 (s, 3H) | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Quantification of Methyl Acetyl-L-cysteinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Methyl acetyl-L-cysteinate (N-acetyl-L-cysteine methyl ester). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound, also known as N-acetyl-L-cysteine methyl ester, is an ester derivative of N-acetyl-L-cysteine (NAC). NAC is a well-established antioxidant and mucolytic agent.[1] The esterification of NAC's carboxyl group can increase its lipophilicity, potentially improving its pharmacological properties.[2] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control to ensure the safety and efficacy of potential therapeutic applications.
Q2: What are the common analytical techniques for quantifying this compound?
While specific validated methods for this compound are not abundant in the literature, techniques used for the parent compound, N-acetyl-L-cysteine (NAC), and its ethyl ester (NACET) are highly applicable. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex biological matrices.[6][7]
-
Spectrophotometry , often based on the reaction of the thiol group.[8][9]
Q3: What are the main challenges in the analysis of this compound?
The primary challenge is the stability of the thiol group, which is prone to oxidation.[3] This can lead to the formation of the disulfide dimer, N,N'-diacetyl-L-cystine methyl ester, resulting in an underestimation of the analyte.[10] Other challenges include potential hydrolysis of the methyl ester back to NAC, especially under non-optimal pH conditions, and matrix effects in biological samples.
Q4: How can I prevent the oxidation of this compound during sample preparation and analysis?
To minimize oxidation, consider the following precautions:
-
Use of Reducing Agents: Incorporate reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in your sample diluent and mobile phase.[3]
-
pH Control: Maintain a low pH environment (e.g., pH 2-3) to reduce the rate of oxidation.[3]
-
Temperature Control: Keep samples at low temperatures (e.g., 2-8 °C or frozen) and perform sample preparation on ice.[11]
-
Degassed Solvents: Use freshly prepared and degassed solvents for both sample preparation and the mobile phase to remove dissolved oxygen.
-
Light Protection: Store standards and samples in amber vials to protect them from light-induced degradation.[12]
Q5: Are there any known signaling pathways involving this compound?
Currently, there is limited information on signaling pathways specifically involving this compound. However, its parent compound, N-acetyl-L-cysteine (NAC), is well-known for its role in replenishing intracellular glutathione (B108866) (GSH) stores.[1] GSH is a critical antioxidant involved in numerous cellular processes and signaling pathways. The primary antioxidant activity of NAC and its derivatives is attributed to their ability to act as precursors for L-cysteine, which is a rate-limiting substrate for GSH synthesis.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. - Use a new column or a guard column. - Reduce the injection volume or sample concentration. |
| Low Analyte Recovery | - Oxidation of the thiol group. - Hydrolysis of the ester. - Inefficient extraction from the sample matrix. | - Add a reducing agent (DTT or TCEP) to the sample and mobile phase.[3] - Maintain a slightly acidic pH (e.g., pH 3-5) during extraction and storage. - Optimize the extraction solvent and procedure (e.g., protein precipitation with trichloroacetic acid for plasma samples).[6] |
| Inconsistent Results/Poor Reproducibility | - Sample instability over time. - Inconsistent sample preparation. - Fluctuations in instrument conditions (temperature, flow rate). | - Prepare samples fresh and analyze them promptly. If storage is necessary, store at -80°C. - Use a standardized and validated sample preparation protocol. - Ensure the HPLC/LC-MS system is properly equilibrated and maintained. |
| Ghost Peaks or Carryover | - Contamination in the injection port or column. - High concentration of the analyte in a previous run. | - Implement a robust needle wash protocol with a strong organic solvent. - Inject a blank solvent after high-concentration samples. - Flush the column with a strong solvent. |
| Baseline Noise in UV Detection | - Contaminated mobile phase. - Air bubbles in the detector. - Detector lamp nearing the end of its life. | - Filter all mobile phase components. - Degas the mobile phase. - Replace the detector lamp. |
Experimental Protocols
Sample Preparation for HPLC Analysis (General Protocol)
This protocol is a starting point and should be optimized for your specific matrix.
Materials:
-
This compound standard
-
Internal standard (e.g., isotope-labeled this compound)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add the internal standard.
-
Add a sufficient volume of TCEP solution to achieve a final concentration that prevents oxidation (e.g., 1-10 mM).
-
For plasma samples, add an equal volume of cold TCA solution to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC Method for N-acetyl-L-cysteine and its Derivatives
This method is adapted from established protocols for NAC and can be a starting point for the analysis of this compound.[4][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with a mixture of a buffer and an organic modifier (e.g., 95:5 v/v 0.1% Trifluoroacetic acid in water : Acetonitrile).[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 212 nm[10] |
| Run Time | 10-15 minutes |
Method Validation Parameters (based on NAC analysis): [4][10]
| Parameter | Typical Range for NAC |
| Linearity Range | 10 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.0001 mg/mL |
| Limit of Quantitation (LOQ) | ~0.00018 mg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Note: These parameters are for N-acetyl-L-cysteine and should be determined and validated specifically for this compound.
Data Presentation
Table 1: Comparison of Analytical Methods for NAC and its Esters
| Method | Analyte | Linearity Range | LOD | Matrix | Reference |
| HPLC-UV | N-acetyl-L-cysteine (NAC) | 10-50 µg/mL | - | Parenteral Injection | [4] |
| HPLC-UV | N-acetyl-L-cysteine (NAC) | - | 0.0001 mg/mL | Cell Culture Media | [10] |
| LC-MS/MS | N-acetyl-L-cysteine (NAC) | 10-5000 ng/mL | - | Human Plasma | [6] |
| Spectrophotometry (FIA) | N-acetyl-L-cysteine ethyl ester (NACET) | 0.6 - 120 µM | 0.2 µM | Pharmaceutical Preparations | [8] |
LOD: Limit of Detection, FIA: Flow Injection Analysis
This table summarizes the performance of various analytical methods for N-acetyl-L-cysteine and its ethyl ester, providing a useful reference for developing a method for this compound. Researchers should expect similar performance characteristics but must validate the method for their specific application.
References
- 1. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 3. s10901.pcdn.co [s10901.pcdn.co]
- 4. ajpp.in [ajpp.in]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl Acetyl-L-Cysteinate Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving Methyl acetyl-L-cysteinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Stability and Storage
Q1: My experimental results are inconsistent. Could the stability of my this compound be the issue?
A1: Yes, inconsistent results are often linked to the stability of this compound. Like its parent compound N-acetylcysteine (NAC), the methyl ester is susceptible to degradation, which can impact its biological activity.[1] Key factors affecting stability include:
-
Oxidation: The thiol (-SH) group is prone to oxidation, which can lead to the formation of disulfides. This process can be accelerated by exposure to air and certain metal ions.
-
Hydrolysis: The ester group can be hydrolyzed back to N-acetylcysteine and methanol, particularly in aqueous solutions with non-neutral pH.
-
Temperature: Higher temperatures accelerate both oxidation and hydrolysis.[2] For instance, N-acetylcysteine solutions show significant degradation when heated.[2]
-
Light: Exposure to light, especially UV, can promote oxidative degradation.
-
pH: The stability of NAC and its esters is pH-dependent. Acidic conditions can lead to degradation.[2]
Troubleshooting Steps:
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. Aqueous solutions of NAC are not recommended for storage for more than one day.
-
Proper Storage: Store the solid compound at -20°C. If you must store stock solutions, aliquot and freeze them at -20°C for up to one month.[2]
-
Degassed Solvents: When preparing aqueous solutions, using degassed buffers can help minimize oxidation.
-
Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light.
Q2: What is the best way to prepare and store a stock solution of this compound?
A2: For optimal stability, follow these guidelines:
-
Solvent Choice: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approximately 50 mg/mL). It is also soluble in aqueous buffers like PBS (pH 7.2) at approximately 30 mg/mL.
-
Preparation:
-
If using an organic solvent, dissolve the compound in the solvent of choice, purging with an inert gas if possible.
-
For aqueous solutions, dissolve the crystalline solid directly in the buffer.
-
-
Storage:
-
Solid form: Store at -20°C for up to 4 years.
-
Aqueous stock solutions: It is highly recommended to prepare these fresh. If storage is necessary, aliquot into smaller volumes and freeze at -20°C for no longer than one month.[2] Avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than a day at room temperature or 4°C.
-
2. Cell Culture Experiments
Q3: I'm observing unexpected cytotoxicity or a lack of effect in my cell culture experiments. What could be the cause?
A3: Variability in cell culture experiments can arise from several sources:
-
Compound Degradation in Media: this compound can degrade in cell culture media over the course of an experiment, leading to a decrease in the effective concentration.[3]
-
pH Changes in Media: Adding acidic compounds like NAC or its esters can lower the pH of the culture medium, which can independently affect cell health and produce cytotoxic effects.
-
Interaction with Assay Reagents: The thiol group in this compound is nucleophilic and can directly reduce viability reagents like MTT, leading to a false positive signal (apparent viability) even in the absence of cells.[4]
-
Cell-Specific Effects: The response to this compound can be cell-line dependent.[5]
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular responses.
Troubleshooting Steps:
-
pH Adjustment: Check the pH of your final treatment medium after adding this compound. If necessary, adjust it back to the optimal pH for your cells using NaOH.
-
Assay Compatibility: If using an MTT assay, wash the cells to remove the compound before adding the MTT reagent.[4] Alternatively, consider using a different viability assay that is not susceptible to interference from reducing agents, such as a live/dead cell staining assay.
-
Dose-Response and Time-Course: Perform thorough dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
-
Appropriate Controls: Always include untreated and vehicle-treated controls to distinguish the specific effects of the compound.
Q4: My measurements of intracellular glutathione (B108866) (GSH) levels after treatment are not consistent. How can I improve this?
A4: Inconsistent GSH measurements can be due to both experimental technique and the biological response itself.
-
Timing of Measurement: The increase in intracellular GSH is time-dependent. For example, in some cell lines, a significant increase in total GSH was detected 4 to 12 hours after treatment with 5 mM NAC.[6]
-
Assay Precision: The method used for GSH quantification needs to be precise. Colorimetric assays using DTNB are common.[6]
-
Cell Lysis and Sample Handling: Improper cell lysis or sample handling can lead to the oxidation of GSH to its disulfide form (GSSG), affecting the accuracy of your results.
Troubleshooting Steps:
-
Optimize Treatment Time: Conduct a time-course experiment to determine the peak of GSH synthesis in your cell model after treatment.
-
Standardize Assay Protocol: Ensure your GSH quantification protocol is standardized, including the use of fresh reagents and accurate standard curves.
-
Prevent Auto-oxidation: When preparing cell lysates, work quickly on ice and consider using reagents like N-ethylmaleimide (NEM) to derivatize free thiols and prevent auto-oxidation.[7]
Data Presentation
Table 1: Stability of N-Acetylcysteine (NAC) under Forced Degradation Conditions
This table summarizes the degradation of NAC under various stress conditions, which can be indicative of the stability of its methyl ester derivative.
| Stress Condition | Duration | % Degradation |
| Heating | 3 hours at 80°C | 24% |
| Light (Sunlamp) | 28 days | 3% |
| Acidic (HCl 0.5 M) | 1 minute | 15% |
| Alkaline (NaOH 0.1 M) | 10 minutes | 23% |
| Oxidative (H₂O₂ 0.3%) | 3 hours | 6% |
| (Data sourced from a stability study of parenteral N-acetylcysteine[2]) |
Table 2: IC50 Values of N-Acetylcysteine (NAC) in Various Cancer Cell Lines
This data provides a reference for the potential cytotoxic concentrations of NAC, which may be relevant for its methyl ester. Note the wide range of sensitivities across different cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) |
| SU-DHL-5 | B-cell lymphoma | 593.09 |
| A673 | Rhabdomyosarcoma | 1170.65 |
| CML-T1 | Chronic myeloid leukemia | 1986.24 |
| A3-KAW | B-cell lymphoma | 2454.92 |
| DMS-273 | Lung small cell carcinoma | 2916.10 |
| LXF-289 | Lung adenocarcinoma | 3283.26 |
| SK-N-SH | Neuroblastoma | 3657.37 |
| EVSA-T | Breast | 4436.31 |
| (Data sourced from the Genomics of Drug Sensitivity in Cancer database[8]) |
Table 3: Effect of N-Acetylcysteine (NAC) and its Ethyl Ester (NACET) on Intracellular Glutathione (GSH) Levels
This table illustrates the increase in intracellular GSH levels in Human Umbilical Vein Endothelial Cells (HUVEC) after 18 hours of treatment. NACET is shown to be more effective at lower concentrations.
| Compound | Concentration (mM) | Intracellular GSH Increase |
| NAC | 0.5 - 2.5 | No significant effect |
| NAC | 5.0 | Minimal increase |
| NACET | 0.5 | Maximum increase |
| NACET | > 0.5 | Gradual decrease from maximum |
| (Data adapted from a comparative study of NAC and NACET[9]) |
Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol is designed to measure cell viability after treatment with this compound, with a critical step to avoid direct interaction between the compound and the MTT reagent.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
Washing Step (Crucial): After incubation, carefully aspirate the medium containing the compound from all wells. Gently wash the cells once with 100 µL of pre-warmed PBS to remove any residual compound.
-
MTT Addition: Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL).[11]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells seeded in a 24-well or 96-well plate
-
This compound
-
DCFH-DA stock solution (e.g., 20 mM in DMSO)
-
Serum-free medium (pre-warmed to 37°C)
-
PBS
-
An inducing agent for ROS as a positive control (e.g., H₂O₂)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive (ROS inducer) and negative (untreated) controls.
-
Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed, serum-free medium.
-
Prepare a DCFH-DA working solution (e.g., 10-100 µM) by diluting the stock solution in pre-warmed, serum-free medium immediately before use.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[12]
-
Fluorescence Measurement: Add 500 µL of PBS to each well (for a 24-well plate).[12] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[13]
-
Data Normalization (Optional but Recommended): After reading the fluorescence, lyse the cells and perform a protein quantification assay (e.g., Bradford assay) to normalize the fluorescence intensity to the protein concentration.[12]
3. Protocol: Quantification of Total Intracellular Glutathione (GSH)
This protocol outlines a colorimetric method for measuring total glutathione (GSH + GSSG).
Materials:
-
Treated and control cells
-
GSH Assay Buffer
-
5% Deproteinization Solution (e.g., 5% Sulfosalicylic acid)
-
Ellman's Reagent (DTNB)
-
Glutathione Reductase
-
NADPH
-
Oxidized Glutathione (GSSG) for standard curve
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells (e.g., by scraping or trypsinization) and count them.
-
Resuspend a known number of cells (e.g., 0.5 x 10⁶) in ice-cold GSH Assay Buffer.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Add an equal volume of 5% Deproteinization Solution to the lysate, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the glutathione.
-
-
Standard Curve Preparation: Prepare a standard curve using the GSSG standard, with concentrations typically ranging from 0.1 to 1 µM.[14]
-
Assay Reaction:
-
In a 96-well plate, add your deproteinized sample supernatant and the standards to different wells.
-
Add the reaction mixture containing GSH Assay Buffer, Glutathione Reductase, and NADPH to all wells.
-
Initiate the reaction by adding Ellman's Reagent.
-
-
Absorbance Measurement:
-
Calculation: Determine the glutathione concentration in your samples by comparing their absorbance values (or reaction rates) to the standard curve. Normalize the results to the initial cell number or protein concentration.
Visualizations
Caption: Glutathione synthesis pathway with this compound as a precursor.
Caption: NAC's inhibitory effect on the p38 MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tautomycetin.com [tautomycetin.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Effects of N-acetyl-L-cysteine on adhesive strength between breast cancer cell and extracellular matrix proteins after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS [pubmed.ncbi.nlm.nih.gov]
- 8. Drug: N-acetyl cysteine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: N-acetyl-L-cysteine Methyl Ester (NACME)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-acetyl-L-cysteine methyl ester (NACME).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for NACME in experimental settings?
A1: N-acetyl-L-cysteine methyl ester (NACME) primarily degrades through two pathways:
-
Oxidation: The thiol group (-SH) of NACME is susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents. This process leads to the formation of a disulfide dimer, N,N'-diacetyl-L-cystine methyl ester.
-
Hydrolysis: The methyl ester group of NACME can be hydrolyzed to form N-acetyl-L-cysteine (NAC) and methanol. This reaction can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in biological samples or cell culture media containing serum.
Q2: How should I prepare and store NACME solutions to minimize degradation?
A2: To ensure the stability of your NACME solutions, follow these guidelines:
-
Preparation: Prepare aqueous solutions fresh for each experiment whenever possible. If using cell culture media, add NACME immediately before use. For stock solutions, consider using an organic solvent like DMSO or dimethylformamide, which can then be diluted into your aqueous experimental medium.
-
Storage of Solid Form: Store solid NACME at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Storage of Solutions: Aqueous solutions of NACME are not recommended for long-term storage due to rapid oxidation and hydrolysis. If you must store an aqueous solution, aliquot it and freeze it at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: My cell culture medium turned yellow after adding NACME. What is the cause and how can I fix it?
A3: A yellowing of the cell culture medium upon addition of NACME is likely due to a drop in pH. N-acetyl-L-cysteine, a potential hydrolytic product of NACME, is acidic. To resolve this, you can either adjust the pH of the medium with a sterile solution of sodium hydroxide (B78521) (NaOH) after adding NACME or prepare the NACME stock solution in a buffered solution like PBS before adding it to the culture medium.[1]
Q4: I am seeing inconsistent results in my experiments with NACME. What are the potential causes?
A4: Inconsistent results with NACME can stem from several factors:
-
Degradation: As NACME is unstable in aqueous solutions, the concentration of the active compound may vary between experiments if solutions are not prepared and handled consistently.
-
Cellular Uptake and Metabolism: The conversion of NACME to NAC and cysteine within cells can vary depending on cell type, cell density, and experimental conditions.
-
Interaction with Media Components: Components in your cell culture medium, such as metal ions, can catalyze the oxidation of NACME.
Q5: What is the difference in stability and efficacy between NACME and N-acetyl-L-cysteine (NAC) in cell culture?
A5: NACME, being an esterified form of NAC, is more lipophilic and exhibits enhanced cell permeability compared to NAC.[2] Inside the cell, it is converted to NAC and cysteine. This can lead to a more efficient increase in intracellular glutathione (B108866) levels. However, NACME is also susceptible to hydrolysis in the culture medium, in addition to the oxidative degradation that affects both compounds.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Biological Effect of NACME
| Possible Cause | Troubleshooting Step |
| Degradation of NACME in solution | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly (aliquoted and frozen at -20°C for no longer than a month). Consider preparing stock solutions in an organic solvent like DMSO. |
| Incorrect concentration calculation | Double-check all calculations for molarity and dilutions. Verify the purity of the solid NACME used. |
| Insufficient cellular uptake | Ensure the cell line used is capable of taking up and metabolizing NACME. Consider increasing the incubation time or concentration. |
| Interaction with other compounds | Review all components of your experimental system for potential interactions with NACME. For example, certain metal ions can catalyze its degradation. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent solution preparation | Standardize the procedure for preparing NACME solutions, including the source of water/buffer, pH, and temperature. |
| Variable degradation rates | Ensure all replicates are treated identically in terms of incubation time and exposure to light and air. |
| Cell culture inconsistencies | Maintain consistent cell seeding densities and passage numbers across experiments. |
Issue 3: Evidence of Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High concentration of NACME | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. |
| Formation of toxic degradation products | Minimize degradation by preparing fresh solutions and protecting them from light and air. |
| pH shift in the culture medium | Monitor and adjust the pH of the cell culture medium after the addition of NACME.[1] |
Data on NACME Degradation
The stability of N-acetyl-L-cysteine (NAC), the hydrolysis product of NACME, has been studied under forced degradation conditions. These results provide insight into the potential degradation of the core NACME molecule under similar stressors.
Table 1: Forced Degradation of N-acetyl-L-cysteine (NAC) [3]
| Stress Condition | Duration | % Degradation |
| Heat (80°C) | 3 hours | 24% |
| Acid (0.5 M HCl) | 1 minute | 15% |
| Base (0.1 M NaOH) | 10 minutes | 23% |
| Oxidation (0.3% H₂O₂) | 3 hours | 6% |
| Light (Sunlamp) | 4 weeks | 3% |
Table 2: Stability of N-acetyl-L-cysteine (NAC) in Solution [3]
| Storage Temperature | Time to <95% Initial Concentration |
| 5 ± 3°C | 4 days |
| 25 ± 2°C | 3 days |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for NACME and its Degradation Products
This protocol is adapted from a method for N-acetyl-L-cysteine (NAC) and its primary oxidative degradation product, N,N'-diacetyl-L-cystine (Di-NAC), and can be used to assess the stability of NACME.[4]
1. Materials and Reagents:
-
N-acetyl-L-cysteine methyl ester (NACME) standard
-
N,N'-diacetyl-L-cystine standard (as a proxy for the NACME dimer)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water, HPLC grade
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (4:96 v/v) containing 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 212 nm
3. Preparation of Standard Solutions:
-
Prepare a stock solution of NACME and N,N'-diacetyl-L-cystine in the mobile phase.
-
From the stock solutions, prepare a series of working standards at different concentrations to generate a calibration curve.
4. Sample Preparation for Stability Studies:
-
Prepare a solution of NACME in the desired matrix (e.g., water, buffer, cell culture medium) at a known concentration.
-
Expose the solution to the desired stress conditions (e.g., heat, different pH values, light).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to a concentration within the range of the calibration curve, and inject it into the HPLC system.
5. Data Analysis:
-
Identify and quantify the peaks corresponding to NACME and its degradation products by comparing their retention times and peak areas to those of the standards.
-
Calculate the percentage of NACME remaining and the percentage of each degradation product formed over time.
Diagrams
Caption: Primary degradation pathways of NACME.
Caption: Workflow for a NACME stability study.
References
- 1. N-Acetyl- L -cysteine BioReagent, cell culture mammalian 616-91-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
ensuring purity of synthesized Methyl acetyl-L-cysteinate
Welcome to the technical support center for Methyl acetyl-L-cysteinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the purity of synthesized this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: A widely used method is the direct esterification of N-acetyl-L-cysteine. This involves suspending N-acetyl-L-cysteine in dry methanol (B129727) and adding a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), followed by stirring at room temperature.[1][2] The reaction is typically monitored by Thin Layer Chromatography (TLC) until completion.
Q2: What are the primary impurities I should be concerned about during the synthesis of this compound?
A2: The most common impurities include unreacted starting material (N-acetyl-L-cysteine), the oxidized disulfide dimer (N,N'-diacetyl-L-cystine methyl ester), and potential side-products from the degradation of the starting materials or the product.[3][4] If the starting L-cysteine was not fully acetylated, you might also find L-cysteine methyl ester.
Q3: How can I effectively purify my synthesized this compound?
A3: Purification typically involves a combination of techniques. After the reaction, an aqueous workup is common, often involving washing with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[2] For higher purity, flash column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system (e.g., hot ethanol) are effective methods.[1][2]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for unambiguous purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is ideal for quantifying the purity and detecting impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any structural impurities.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1]
Q5: How should I store purified this compound to prevent degradation?
A5: this compound contains a free thiol group, which is susceptible to oxidation. To minimize degradation, it should be stored as a solid under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Avoid repeated freeze-thaw cycles if in solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective acid catalyst. 3. Loss of product during workup/extraction. | 1. Monitor the reaction by TLC to ensure completion. Extend reaction time if necessary. 2. Use a fresh or different acid catalyst (e.g., switch from H₂SO₄ to SOCl₂). Ensure anhydrous conditions, especially with SOCl₂. 3. Perform multiple extractions with the organic solvent. Ensure the pH is appropriate during the aqueous wash to prevent the product from partitioning into the aqueous layer. |
| Presence of Starting Material (N-acetyl-L-cysteine) in Final Product | 1. Insufficient reaction time or catalyst. 2. Reagent degradation (especially methanol if not anhydrous). | 1. Increase the reaction time or the amount of acid catalyst. 2. Use anhydrous methanol. 3. Purify the product using flash column chromatography to separate it from the more polar starting material. |
| Major Impurity Peak Corresponding to a Disulfide Dimer | Oxidation of the free thiol group during reaction or workup. | 1. Perform the reaction and workup under an inert atmosphere (nitrogen or argon). 2. Degas all solvents before use. 3. A mild reducing agent can sometimes be used during workup, but this may complicate purification. Purification by flash chromatography is generally effective at removing the dimer. |
| Unexpected Peaks in ¹H NMR Spectrum | 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane, ethanol). 2. Presence of other impurities or side products. | 1. Dry the product under high vacuum for an extended period. 2. Compare the spectrum with literature data for expected impurities.[2] Further purification by chromatography or recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification[2]
-
Suspend N-acetyl-L-cysteine (e.g., 10 g, 61.3 mmol) in anhydrous methanol (e.g., 50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Stir the suspension vigorously. Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 0.2 mL) dropwise to the stirred suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).
-
Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (approx. 7-8).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid or oil.
Protocol 2: Purification by Flash Column Chromatography[1]
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).
-
Pack a glass column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the elution solvent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol or ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by RP-HPLC (General Method)[4][5]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA); Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Elution: A gradient elution is often used, for example, starting with 5% B and increasing to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210-220 nm, where the amide bond absorbs.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Potential Analytical Signal |
| N-acetyl-L-cysteine (Starting Material) | C₅H₉NO₃S | 163.19 | More polar than the product on RP-HPLC; lacks methyl ester signal in ¹H NMR.[6][7] |
| L-Cysteine (Impurity B) | C₃H₇NO₂S | 121.16 | A primary amine, may behave differently during extraction; distinct NMR and MS signals.[6] |
| N,N'-diacetyl-L-cystine (Impurity C) | C₁₀H₁₆N₂O₆S₂ | 324.37 | Dimer of the starting material; significantly higher molecular weight in MS.[6] |
| L-Cystine (Impurity A) | C₆H₁₂N₂O₄S₂ | 240.30 | Dimer of L-cysteine; higher molecular weight and different retention time.[6][8] |
Table 2: Representative ¹H NMR Data for this compound [2]
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration |
| -NH | ~8.29 | d | 1H |
| α-CH | ~4.39 | m | 1H |
| -OCH₃ | ~3.60 | s | 3H |
| β-CH₂ | ~2.70-2.77 | dd | 2H |
| -SH | ~2.51 | s | 1H |
| -COCH₃ | ~1.84 | s | 3H |
| Note: Shifts are reported for DMSO-d₆ as the solvent and can vary depending on the solvent and instrument. |
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting common purity issues in this compound synthesis.
Caption: Interrelation of analytical techniques for the validation of this compound purity.
References
- 1. rsc.org [rsc.org]
- 2. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
- 3. s10901.pcdn.co [s10901.pcdn.co]
- 4. archives.ijper.org [archives.ijper.org]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-Acetyl-L-cysteine(616-91-1) 1H NMR [m.chemicalbook.com]
- 8. Acetylcysteine EP Impurity A | 56-89-3 | SynZeal [synzeal.com]
optimizing pH for Methyl acetyl-L-cysteinate activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl acetyl-L-cysteinate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability and activity of this compound in aqueous solutions?
While direct data on the pH-dependent activity of this compound is limited, stability is a critical factor for maintaining its activity. For its parent compound, N-acetyl-L-cysteine (NAC), studies indicate greater stability at lower pH values. Significant degradation is observed under strong acidic and alkaline conditions.[1][2] For a related compound, N-acetyl-L-cysteine ethyl ester (NACET), an optimal pH of 7.0 was used for analytical measurements involving its reaction with a copper(II)-ligand complex.[3] Therefore, a neutral to slightly acidic pH range is generally recommended for experiments.
Q2: How should I prepare and store stock solutions of this compound?
This compound is a crystalline solid.[4] Stock solutions can be prepared by dissolving the solid in an appropriate solvent, which should be purged with an inert gas. It is soluble in organic solvents like DMSO and dimethylformamide.[4] For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made.[4] Aqueous solutions of the related ethyl ester are not recommended to be stored for more than one day.[4] For N-acetyl-L-cysteine, a standard solution in an acetate-borate-phosphate buffer at pH 2.0 was found to be stable for one month when stored at 4°C and protected from light.[2]
Q3: What are the common degradation products of this compound?
The primary degradation pathway for N-acetyl-L-cysteine, and likely its methyl ester, involves oxidation to form a dimer, N,N'-diacetyl-L-cystine.[1] Hydrolysis of the ester group can also occur, yielding N-acetyl-L-cysteine. Degradation is accelerated by alkaline conditions, heat, and light.[1][5]
Q4: Can this compound be used as a substrate for acylase I?
Yes, acylase I catalyzes the hydrolysis of N-acetyl-L-cysteine (NAC).[6][7] S-alkyl-N-acetyl-L-cysteines with short, unbranched S-alkyl substituents are good substrates for acylase I.[6] This suggests that this compound would also be a substrate for this enzyme, leading to the formation of L-cysteine methyl ester.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for more than 24 hours. Store stock solutions in appropriate solvents at -20°C.[4] |
| Suboptimal pH of the reaction buffer | Ensure the pH of your experimental buffer is in the neutral to slightly acidic range. Verify the pH of your solution before adding this compound. |
| Oxidation of the thiol group | Prepare solutions with deoxygenated buffers. Consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Inaccurate concentration of the stock solution | Verify the concentration of your stock solution using a validated analytical method, such as HPLC. |
Issue 2: Poor Solubility in Aqueous Buffers
| Potential Cause | Troubleshooting Step |
| Limited aqueous solubility | Prepare a concentrated stock solution in an organic solvent like DMSO or dimethylformamide, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[4] |
| Precipitation at experimental temperature | Check the solubility at the intended experimental temperature. You may need to adjust the concentration or the buffer composition. |
Data Presentation
Table 1: pH-Dependent Stability of N-acetyl-L-cysteine (NAC)
This table summarizes the degradation of NAC under different pH conditions, which can serve as a proxy for the stability of its methyl ester.
| Condition | Time | % Decrease in NAC Content | Reference |
| 0.5 M HCl | 1 min | 15% | [1] |
| 0.1 M NaOH | 10 min | 23% | [1] |
Table 2: Optimal pH for Analytical Reactions of N-acetyl-L-cysteine Ethyl Ester (NACET)
This table shows the optimal pH for different analytical reactions involving the related compound, NACET.
| Ligand for Cu(II) Complex | Buffer | Optimal pH | Reference |
| Neocuproine (NCN) | Britton–Robinson | 5.0 | [3] |
| Bicinchoninic Acid (BCA) | Phosphate | 7.0 | [3] |
| Bathocuproine disulfonic acid (BCS) | Acetate (B1210297) | 5.0 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester
This protocol is based on a method described in the literature.[8]
-
Suspend N-acetyl-L-cysteine in dry methanol (B129727) under a nitrogen atmosphere.
-
Stir the suspension vigorously at room temperature.
-
Add concentrated sulfuric acid dropwise to the suspension.
-
Continue stirring for approximately 22-24 hours.
-
Add water to the mixture and remove volatile components under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the N-acetyl-L-cysteine methyl ester product.
Protocol 2: Preparation of an Aqueous Solution of this compound for Biological Assays
-
Weigh the desired amount of crystalline this compound.
-
Prepare a stock solution by dissolving the compound in an organic solvent such as DMSO to a concentration of approximately 30 mg/mL.[4]
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
For the final working solution, dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.2) immediately before the experiment.[4]
-
Ensure the final concentration of the organic solvent is minimal and does not affect the biological system.
-
Do not store the final aqueous solution for more than one day.[4]
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 6. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical localization of the acylases that catalyze the deacetylation of N-acetyl-L-cysteine and haloalkene-derived mercapturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Cell Viability Issues with Methyl Acetyl-L-cysteinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl acetyl-L-cysteinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability has significantly decreased after treatment with this compound, even at low concentrations. What could be the cause?
A1: While this compound, a derivative of the antioxidant N-acetyl-L-cysteine (NAC), is generally considered to have protective effects, unexpected cytotoxicity can occur. Here are a few potential reasons:
-
Compound Stability and Purity: Ensure the compound is properly stored and has not degraded. Impurities from synthesis or degradation products could be cytotoxic. It is recommended to use a high-purity grade of this compound.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Some cell lines may be inherently more susceptible to cytotoxic effects.
-
Off-Target Effects: At higher concentrations, all compounds have the potential for off-target effects that can lead to cytotoxicity.
-
Assay Interference: The compound may be interfering with the chemistry of your cell viability assay, leading to inaccurate readings. This is particularly common with thiol-containing compounds like this compound and tetrazolium-based assays (e.g., MTT).
Q2: I am observing inconsistent results in my MTT assay when using this compound. How can I troubleshoot this?
A2: Inconsistent results with MTT assays in the presence of thiol-containing compounds are a known issue. The thiol group in this compound can directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false-positive signal that is independent of cellular metabolic activity.
Troubleshooting Steps:
-
Run a Cell-Free Control: To confirm interference, incubate this compound with your assay reagents in cell-free wells. A color change indicates direct reduction of the MTT reagent.
-
Wash Cells Before Adding MTT: After the treatment period with this compound, gently wash the cells with phosphate-buffered saline (PBS) or serum-free medium before adding the MTT reagent. This will remove any remaining extracellular compound.
-
Optimize Incubation Time: Minimize the incubation time with the MTT reagent to reduce the potential for non-enzymatic reduction.
-
Use an Alternative Assay: Consider using a cell viability assay that is not based on tetrazolium reduction. See the "Alternative Cell Viability Assays" section below for recommendations.
Q3: What is the proposed mechanism of action for this compound in affecting cell viability?
A3: this compound is a more lipophilic and cell-permeable prodrug of L-cysteine compared to N-acetyl-L-cysteine (NAC).[1][2] Once inside the cell, it is deacetylated and de-esterified to release L-cysteine. L-cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1]
The primary mechanism of action is to replenish intracellular GSH stores, thereby protecting cells from oxidative stress-induced damage and cell death.[1][3] However, at high concentrations or in specific cell types, it may modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Q4: Can this compound interfere with other types of cell viability assays?
A4: While tetrazolium-based assays are the most well-documented for interference by thiol compounds, it is always good practice to consider potential interactions with any assay chemistry. For example, compounds with inherent fluorescence could interfere with fluorescence-based assays. It is always recommended to run a cell-free control with the compound and the assay reagents to check for any direct interference.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of N-acetyl-L-cysteine ethyl ester (NACET), a structurally similar compound to this compound, on the viability of ARPE-19 cells under oxidative stress induced by hydrogen peroxide (H₂O₂). This data can serve as a reference for designing your own experiments.
| NACET Concentration (µM) | Cell Viability (%) vs. Control (with 2mM H₂O₂)[1] |
| 0 | ~40% |
| 10 | ~50% |
| 50 | ~70% |
| 100 | ~85% |
| 200 | ~95% |
| 500 | ~100% |
Note: This data is for N-acetyl-L-cysteine ethyl ester (NACET) and should be used as a guideline. Optimal concentrations for this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for use with potentially interfering thiol-containing compounds.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Washing Step (Crucial for Thiol Compounds): Carefully aspirate the medium containing the compound. Gently wash the cells once with 100 µL of sterile PBS.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Trypan Blue Exclusion Assay (Alternative Assay)
This assay directly assesses cell membrane integrity and is not susceptible to interference from thiol compounds.
Materials:
-
Treated and control cells in suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Suspension: Collect the cells (for adherent cells, trypsinize and resuspend in medium).
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Loading: Load 10 µL of the mixture into a hemocytometer.
-
Counting: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, by replenishing intracellular glutathione, can modulate cellular signaling pathways involved in cell survival and stress response.
Caption: PI3K/Akt signaling pathway and the influence of this compound.
References
- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of N-Acetylcysteine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acetylcysteine (NAC) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the inherently poor bioavailability of NAC.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of N-acetylcysteine (NAC) so low?
A1: The oral bioavailability of NAC is typically less than 10%.[1][2][3] This is primarily due to two factors:
-
Extensive First-Pass Metabolism: After oral administration, NAC is rapidly deacetylated in the intestinal mucosa and undergoes extensive first-pass metabolism in the liver, converting it to cysteine.[4]
-
High Polarity: NAC is a hydrophilic molecule.[5] At physiological pH, its carboxyl group is negatively charged, which limits its ability to passively diffuse across lipid-rich cell membranes.[4][6]
Q2: My NAC solution seems to be degrading quickly in my cell culture media. What is happening and how can I prevent it?
A2: NAC is susceptible to oxidation, especially in solution, where it can form N,N'-diacetylcystine (a disulfide dimer) and other mixed disulfides.[7][8] This process can be accelerated by the presence of oxygen and trace metals in the media.[8] To improve stability:
-
Prepare fresh solutions: Use NAC solutions immediately after preparation.
-
Control pH: Lowering the pH of the solution can reduce the rate of oxidation.[8]
-
Use reducing agents: For analytical purposes, agents like dithiothreitol (B142953) (DTT) or tris[2-carboxyethyl] phosphine (B1218219) (TCEP) can be used to maintain NAC in its reduced form.[8]
-
Consider derivatives: Prodrugs like N-acetylcysteine ethyl ester (NACET) are more stable and are converted to NAC inside the cells.[1][9]
Q3: I am not seeing the expected antioxidant effects in my in vivo model, although my in vitro results with NAC were promising. What could be the issue?
A3: This is a common challenge directly related to NAC's poor pharmacokinetic profile. The concentration of NAC that is effective in a controlled in vitro environment may not be achievable in vivo due to its low bioavailability.[1][10] After oral administration, very little intact NAC reaches the systemic circulation and target tissues.[3] Consider using a derivative with enhanced bioavailability, such as N-acetylcysteine amide (NACA) or N-acetylcysteine ethyl ester (NACET), which are designed to improve cell penetration and protect the molecule from premature metabolism.[9][10][11]
Q4: Which NAC derivative is better for my research: N-acetylcysteine amide (NACA) or N-acetylcysteine ethyl ester (NACET)?
A4: The choice depends on your specific experimental goals.
-
N-acetylcysteine amide (NACA): This derivative has improved lipophilicity and membrane permeability.[10][11] Studies have shown it has superior bioavailability to NAC and can effectively cross the blood-brain barrier, making it a strong candidate for neurological studies.[6][10][11]
-
N-acetylcysteine ethyl ester (NACET): NACET is characterized by its very high lipophilicity, which allows it to be rapidly absorbed and to easily cross cell membranes.[1][5][9] A unique feature of NACET is that it becomes trapped inside cells, where it is converted to NAC and cysteine, creating a sustained intracellular source of these compounds.[1][9] This makes it highly effective at replenishing intracellular glutathione (B108866) (GSH) levels in various tissues, including the brain.[9][12]
Q5: When should I consider using a novel drug delivery system (NDDS) for NAC?
A5: An NDDS should be considered when you need to:
-
Protect NAC from degradation: Encapsulation within nanoparticles (e.g., liposomes, PLGA nanoparticles) can shield NAC from oxidation and enzymatic degradation in the gastrointestinal tract and bloodstream.[13][14]
-
Achieve controlled or sustained release: NDDS can be engineered to release NAC over an extended period, maintaining therapeutic concentrations and reducing the need for frequent dosing.[13][14]
-
Target specific tissues: Functionalizing nanoparticles with specific ligands can help direct the NAC payload to particular cells or organs, enhancing efficacy and reducing systemic side effects.[13]
-
Improve solubility: For less soluble derivatives, nanoformulations can improve their dispersion in aqueous environments.[13]
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Absorption of NAC | Switch to a more lipophilic prodrug like NACET or NACA to enhance membrane permeability.[9][10] |
| Extensive First-Pass Metabolism | Consider a different route of administration (e.g., intraperitoneal, intravenous if appropriate for the study) to bypass the liver. Alternatively, use a nanocarrier system designed to protect NAC through the GI tract.[13][15] |
| Rapid Clearance | Utilize a sustained-release formulation, such as PLGA nanoparticles or hydrogels, to prolong the circulation time of NAC.[13][14] |
| Inaccurate Quantification | Ensure your analytical method (e.g., HPLC) is validated for the specific biological matrix (plasma, tissue homogenate) and can distinguish between reduced NAC, oxidized NAC, and its metabolites.[8][16] |
Issue 2: Difficulty in Formulating NAC-Loaded Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Due to NAC's hydrophilic nature, it can be challenging to entrap in hydrophobic polymers like PLGA.[17][18] Modify the nanoparticle preparation method. For example, in nanoprecipitation, adding NAC to the non-solvent phase can improve entrapment.[18] Using hybrid systems like PLGA-lecithin nanoparticles can also enhance the loading of hydrophilic drugs. |
| Particle Aggregation | Optimize surface charge (zeta potential). A highly positive or negative zeta potential will help prevent aggregation. Ensure proper purification to remove residual solvents or surfactants. |
| Initial Burst Release is too high | This is common for hydrophilic drugs loaded into nanoparticles. Modify the polymer composition or incorporate a coating (e.g., chitosan) to better control the initial release.[19] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for NAC and its more bioavailable derivatives.
Table 1: Oral Bioavailability of NAC and its Derivatives
| Compound | Oral Bioavailability (%) | Species | Reference(s) |
| N-Acetylcysteine (NAC) | 4.0 - 10.0% | Human | [1][2][7] |
| N-Acetylcysteine amide (NACA) | ~67% | Mouse | [20][21] |
| N-Acetylcysteine ethyl ester (NACET) | Significantly higher than NAC | Rat | [1][9][12] |
Table 2: Pharmacokinetic Parameters of NAC in Humans (Oral Administration)
| Parameter | Value | Notes | Reference(s) |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | - | [15][22][23] |
| Terminal Half-life (t½) | ~6.25 hours | For reduced NAC | [7][22] |
| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | - | [22] |
| Protein Binding | ~50% at 4 hours | Binds via disulfide bonds | [22] |
| Renal Clearance | ~30% of total clearance | - | [2] |
Key Experimental Protocols
Protocol 1: HPLC Quantification of NAC in Plasma
This protocol is a generalized method. Specific parameters must be optimized for your equipment and samples.
-
Sample Preparation:
-
Collect blood in tubes containing a reducing agent (e.g., DTT) and an anticoagulant.
-
Centrifuge to separate plasma.
-
To 100 µL of plasma, add 10 µL of an internal standard and 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or perchloric acid).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet proteins.
-
-
Derivatization:
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[25]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[25]
-
Flow Rate: 1.0 mL/min.[25]
-
Detection: Fluorescence detector (e.g., λex = 330 nm, λem = 376 nm for NPM derivatives) or UV detector (e.g., 212 nm).[16][25]
-
Quantification: Create a standard curve using known concentrations of NAC in a blank plasma matrix and calculate the concentration in unknown samples based on the peak area ratio to the internal standard.
-
Protocol 2: Preparation of NAC-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 50 mg of PLGA in 5 mL of a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile). If desired, dissolve NAC in this phase, although this may lead to lower encapsulation for a hydrophilic drug.[17][18]
-
Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188 or PVA). To improve encapsulation of hydrophilic NAC, dissolve the NAC in this aqueous phase instead of the organic phase.[18]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The solvent displacement will cause the PLGA to precipitate, forming nanoparticles and entrapping the NAC.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow the organic solvent to evaporate completely.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 min). Discard the supernatant, which contains the un-encapsulated NAC.
-
Resuspension and Storage: Resuspend the nanoparticle pellet in deionized water or a suitable buffer. Lyophilize for long-term storage, often with a cryoprotectant.
-
Characterization: Analyze the nanoparticles for size and polydispersity (using Dynamic Light Scattering), surface charge (Zeta Potential), and encapsulation efficiency (by dissolving the nanoparticles and quantifying the entrapped NAC via HPLC).
Visualizations
References
- 1. ovid.com [ovid.com]
- 2. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health [mdpi.com]
- 4. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. s10901.pcdn.co [s10901.pcdn.co]
- 9. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine amide: a derivative to fulfill the promises of N-Acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. "Separation and Quantification of N-acetyl-L-cysteine (NAC) and N-acety" by W Wu, G Goldtein et al. [digitalcommons.usu.edu]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Improvement of N-Acetylcysteine Loaded in PLGA Nanoparticles by Nanoprecipitation Method | Semantic Scholar [semanticscholar.org]
- 19. N-Acetylcysteine Nanocarriers Protect against Oxidative Stress in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 24. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 25. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Validation & Comparative
A Comparative Efficacy Analysis: Methyl Acetyl-L-Cysteinate vs. N-Acetylcysteine (NAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, widely recognized for its role as a precursor to the intracellular antioxidant glutathione (B108866) (GSH). However, its clinical efficacy can be limited by its low oral bioavailability.[1] This has led to the development of NAC derivatives, such as its methyl ester, Methyl acetyl-L-cysteinate (also referred to as N-acetyl-L-cysteine methyl ester or L-NACme), to improve its pharmacokinetic profile and enhance its therapeutic potential. This guide provides a comprehensive comparison of the efficacy of this compound and NAC, supported by available experimental data.
Due to the limited number of direct comparative studies on this compound, data from studies on the structurally similar N-acetyl-L-cysteine ethyl ester (NACET) are included as a proxy to infer the potential advantages of esterification. This is based on the shared principle of increased lipophilicity to enhance cellular uptake.
Physicochemical Properties and Bioavailability
The primary difference between this compound and NAC lies in the esterification of the carboxyl group of NAC. This structural modification significantly increases the lipophilicity of the molecule, which is a key determinant of its ability to cross cell membranes.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound (L-NACme) / NACET | N-Acetylcysteine (NAC) | Rationale for Difference |
| Lipophilicity | High | Low | The methyl/ethyl ester group increases lipid solubility. |
| Cellular Permeability | High | Poor | Increased lipophilicity facilitates passive diffusion across the lipid bilayer of cell membranes.[2][3] |
| Oral Bioavailability | Significantly higher than NAC (NACET reported >60%)[4] | Low (reported as 4.0% to 11.6%)[1][5] | Esterification protects the molecule from first-pass metabolism and enhances absorption.[6] |
| Mechanism of Action | Pro-drug of NAC and L-cysteine.[6] | Pro-drug of L-cysteine.[7] | Both deliver L-cysteine for GSH synthesis, but the esterified form does so more efficiently. |
Comparative Efficacy: A Data-Driven Analysis
The enhanced bioavailability of N-acetyl-cysteine esters is expected to translate into greater efficacy in replenishing intracellular glutathione levels and mitigating oxidative stress.
Glutathione (GSH) Synthesis
The primary mechanism of action for both compounds is to serve as a source of L-cysteine, the rate-limiting amino acid for the synthesis of glutathione.
Table 2: In Vitro and In Vivo Effects on Glutathione (GSH) Levels
| Parameter | N-Acetyl-L-cysteine Ethyl Ester (NACET) | N-Acetylcysteine (NAC) | Experimental Model | Key Findings |
| Intracellular GSH Levels | Significantly increased intracellular GSH at 0.2 mM and 1 mM concentrations.[2] | No significant increase at the tested concentrations.[2] | Human Retinal Pigment Epithelial (ARPE-19) cells | NACET is more effective at lower concentrations in boosting intracellular GSH.[2] |
| Intracellular Cysteine Levels | Significantly increased intracellular cysteine at 1 mM concentration.[2] | No significant increase at the tested concentrations.[2] | Human Retinal Pigment Epithelial (ARPE-19) cells | NACET more efficiently delivers cysteine into the cells.[2] |
| GSH Levels in Rat Eyes (in vivo) | Significantly increased GSH levels, peaking at 4 hours post-administration.[2] | No significant effect on GSH concentration.[2] | Adult rats (oral administration of 50 mg/kg) | NACET demonstrates superior in vivo efficacy in raising tissue-specific GSH levels.[2] |
| GSH content in various rat tissues (in vivo) | Significantly increased glutathione content in most tissues, including the brain.[6] | No significant increase observed.[6] | Rats (oral administration) | NACET's ability to cross the blood-brain barrier and increase brain GSH is a significant advantage.[6] |
Antioxidant and Cytoprotective Effects
The increased intracellular GSH levels resulting from the administration of N-acetyl-cysteine esters lead to more potent antioxidant and cytoprotective effects.
Table 3: Comparative Antioxidant and Cytoprotective Efficacy
| Parameter | N-Acetyl-L-cysteine Ethyl Ester (NACET) | N-Acetylcysteine (NAC) | Experimental Model | Key Findings |
| Protection against Oxidative Stress (H₂O₂) | Protective effect starting at 0.4 mM.[2] | Protective effect starting at 2 mM.[2] | Human Retinal Pigment Epithelial (ARPE-19) cells | NACET is protective at a 5-fold lower concentration than NAC against hydrogen peroxide-induced stress.[2] |
| Protection against Oxidative Stress (t-BOOH) | Enhanced protective effect compared to NAC.[8] | Protective effect observed.[8] | Human Retinal Pigment Epithelial (ARPE-19) cells | NACET shows a stronger protective effect against organic hydroperoxide-induced stress.[8] |
| Reactivity with Oxidizing Agents (in vitro) | Half-life with H₂O₂: 1.16 ± 0.18 minHalf-life with t-BOOH: 12.2 ± 0.8 min[8] | Half-life with H₂O₂: 8.81 ± 0.45 minHalf-life with t-BOOH: 88.3 ± 4.51 min[8] | Chemical reaction with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) | NACET reacts directly and more rapidly with oxidizing agents compared to NAC.[8] |
| Prevention of Fentanyl-Induced Physical Dependence | More greatly reduced naloxone-precipitated withdrawal phenomena.[9] | Reduced naloxone-precipitated withdrawal phenomena.[9] | Male Sprague Dawley rats (IV administration) | The methyl ester of NAC (L-NACme) showed higher efficacy, likely due to greater cell penetrability in the brain.[9] |
Signaling Pathways and Mechanisms of Action
Both this compound and NAC function as pro-drugs for L-cysteine, which is a critical component for the synthesis of glutathione. The enhanced cellular uptake of the methyl ester leads to a more efficient replenishment of intracellular GSH stores.
Figure 1. Comparative cellular uptake and mechanism of action.
Experimental Protocols
Determination of Intracellular Glutathione and Cysteine
Objective: To quantify the intracellular levels of GSH and cysteine in cultured cells following treatment with NAC or its methyl/ethyl ester.
Methodology (based on Rossi et al., 2021):
-
Cell Culture: Human Retinal Pigment Epithelial (ARPE-19) cells are cultured to confluence.
-
Treatment: Cells are treated with increasing concentrations of NAC or this compound/NACET (e.g., 0.1 mM to 5 mM) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
Derivatization: The thiol groups in the cell lysate are derivatized with a fluorescent agent such as N-(1-pyrenyl)maleimide (NPM).
-
Quantification: The derivatized thiols (GSH and cysteine) are separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Normalization: The intracellular thiol concentrations are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford assay).
Figure 2. Experimental workflow for intracellular thiol measurement.
In Vivo Assessment of Tissue Glutathione Levels
Objective: To determine the effect of oral administration of NAC or its methyl/ethyl ester on GSH levels in specific tissues of an animal model.
Methodology (based on Rossi et al., 2021):
-
Animal Model: Adult rats are used for the study.
-
Administration: A single oral dose of NAC or this compound/NACET (e.g., 50 mg/kg) is administered.
-
Tissue Collection: At various time points post-administration (e.g., 1, 2, 4, 6 hours), animals are euthanized, and target tissues (e.g., eyes, brain, liver) are collected.
-
Tissue Homogenization: The collected tissues are homogenized in a suitable buffer.
-
GSH Assay: The GSH concentration in the tissue homogenates is determined using a commercially available glutathione assay kit or by HPLC following derivatization as described above.
-
Data Analysis: GSH levels at different time points are compared between the NAC-treated, ester-treated, and control groups.
Conclusion
The available evidence, largely from studies on the ethyl ester of NAC, strongly suggests that this compound holds significant advantages over N-acetylcysteine in terms of bioavailability and, consequently, therapeutic efficacy. The increased lipophilicity of the esterified form allows for more efficient cellular uptake, leading to a more pronounced increase in intracellular L-cysteine and glutathione levels. This translates to superior antioxidant and cytoprotective effects at lower concentrations.
For researchers and drug development professionals, this compound represents a promising alternative to NAC, particularly for conditions where systemic or tissue-specific delivery of a glutathione precursor is critical. Further direct comparative studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its full therapeutic potential across a range of oxidative stress-related pathologies.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]
- 5. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of N-Acetyl-L-cysteine and Its Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of N-acetyl-L-cysteine (NAC) and its methylated analogs, N-acetyl-S-methyl-L-cysteine (SMC) and N-acetyl-L-cysteine methyl ester (NACME). NAC is a well-established antioxidant and mucolytic agent, and its derivatives are being explored for potentially improved therapeutic properties such as increased bioavailability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate objective comparison.
Data Presentation: Quantitative Effects on Cellular and Physiological Parameters
The following tables summarize the quantitative effects of NAC and its derivatives from various in vitro and in vivo studies. Direct comparative data for the methylated derivatives are limited; therefore, data for the parent compound NAC and its well-studied ethyl ester (NACET) are included to provide a baseline and infer the potential impact of esterification.
Table 1: In Vitro Effects on Cell Viability and Oxidative Stress Markers
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| N-acetyl-L-cysteine (NAC) | T lymphocytes | Apoptosis Rate | Not Specified | Decreased apoptosis rate significantly | [1] |
| T lymphocytes | Intracellular ROS | Not Specified | Decreased Mean Fluorescence Intensity | [1] | |
| HL-60 | ROS Levels | Low, non-toxic | Significantly reduced H₂O₂-induced ROS | [2] | |
| HL-60 | Lipid Peroxidation (MDA) | Low, non-toxic | Significantly reduced H₂O₂-induced MDA | [2] | |
| ARPE-19 | Cell Viability (vs. H₂O₂) | 2 mM | Protective effect observed | [3] | |
| N-acetyl-L-cysteine ethyl ester (NACET) | ARPE-19 | Cell Viability (vs. H₂O₂) | 0.4 mM | Strong and significant protective effect | [3] |
| ARPE-19 | GSH Levels | 0.2 mM | Significantly increased intracellular GSH | [4] | |
| N-acetyl-L-cysteine methyl ester (NACME) | In chemico | Reaction with sensitizers | Not Specified | Reacted selectively with skin sensitizers | [5] |
Table 2: In Vivo Effects on Antioxidant and Inflammatory Markers
| Compound | Animal Model | Parameter Measured | Dosage | Result | Reference |
| N-acetyl-L-cysteine (NAC) | Rats (Acetamiprid-induced toxicity) | Liver GSH | 160 mg/kg | Significantly increased GSH levels | [6] |
| Rats (Acetamiprid-induced toxicity) | Liver MDA | 160 mg/kg | Significantly ameliorated LPO | [6] | |
| Mice (Leukemia model) | Serum TAC, SOD, GSH/GSSG | 50 & 200 mg/kg | Promoted good health (increased levels) | [2] | |
| Physically active males | Plasma Total Antioxidant Status (TAS) | 1200 mg/day | Significantly elevated TAS | [7] | |
| Physically active males | Plasma GSH | 1200 mg/day | Significantly elevated GSH (+33%) | [7] | |
| N-acetyl-S-methyl-L-cysteine (SMC) | Rats (Acetamiprid-induced toxicity) | Liver GSH | 100 mg/kg | Significantly increased GSH levels | [6] |
| Rats (Acetamiprid-induced toxicity) | Liver MDA | 100 mg/kg | Significantly ameliorated LPO | [6] | |
| N-acetyl-L-cysteine ethyl ester (NACET) | Rats | Eye GSH Levels | 50 mg/kg (oral) | Significantly increased GSH levels | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[8] The formazan is then solubilized, and its concentration is determined by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., NAC, NACME) for a specified duration (e.g., 72 hours).[9]
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.[9]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]
In Vivo Antioxidant Enzyme Activity: SOD and CAT Assays
These assays measure the activity of key antioxidant enzymes, Superoxide (B77818) Dismutase (SOD) and Catalase (CAT), in tissue homogenates.[5][11][12][13][14]
Principle:
-
SOD Assay: Measures the inhibition of the reduction of a chromogenic reagent (e.g., WST-8) by superoxide radicals.
-
CAT Assay: Measures the decomposition of hydrogen peroxide (H₂O₂).
Protocol (General):
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method like the Bradford or BCA assay.
-
SOD Activity Assay (WST-8 method):
-
Prepare a reaction mixture containing a xanthine-xanthine oxidase system to generate superoxide radicals and WST-8 as a detection reagent.
-
Add the sample supernatant to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[11]
-
Measure the absorbance at 450 nm. The SOD activity is inversely proportional to the amount of formazan dye produced.
-
-
CAT Activity Assay:
-
Prepare a reaction mixture containing a known concentration of H₂O₂.
-
Add the sample supernatant to initiate the reaction.
-
After a specific incubation time, stop the reaction.
-
Measure the remaining H₂O₂ concentration, often by reacting it with a chromogenic substrate.
-
The decrease in H₂O₂ concentration is proportional to the CAT activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Nrf2 Activation by NAC and its Derivatives
N-acetyl-L-cysteine and its derivatives are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[15][16][17][18][19][20]
Caption: Nrf2 activation pathway by NAC and its derivatives.
Signaling Pathway: Anti-inflammatory Effects via NF-κB Inhibition
NAC has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[21]
References
- 1. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity and leukemia initiation prevention in vitro and in vivo by N-acetyl-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [en.bio-protocol.org]
- 6. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The comparison of antioxidant and hematological properties of N-acetylcysteine and alpha-lipoic acid in physically active males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans [bio-protocol.org]
- 12. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 15. N-acetyl-l-cysteine ethyl ester (NACET) induces the transcription factor NRF2 and prevents retinal aging and diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cysteine Prodrugs for Enhanced Therapeutic Delivery
For researchers, scientists, and drug development professionals, the efficient delivery of cysteine to target cells is a critical aspect of therapeutic strategies aimed at replenishing glutathione (B108866) (GSH) stores and combating oxidative stress. Cysteine's inherent instability and low bioavailability necessitate the use of prodrugs. This guide provides an objective comparison of five prominent cysteine prodrugs: N-acetylcysteine (NAC), L-2-oxothiazolidine-4-carboxylate (OTC), 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), D-ribose-L-cysteine (RibCys), and L-cysteine-glutathione mixed disulfide (CySSG). The comparison is based on available experimental data on their bioavailability, cellular uptake, cysteine release mechanisms, and therapeutic efficacy in various preclinical models.
Performance Comparison of Cysteine Prodrugs
The following table summarizes the key performance indicators of the five cysteine prodrugs based on published experimental data. Direct comparative studies for all parameters across all prodrugs are limited; therefore, data is compiled from various sources.
| Performance Indicator | N-acetylcysteine (NAC) | L-2-oxothiazolidine-4-carboxylate (OTC) | 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) | D-ribose-L-cysteine (RibCys) | L-cysteine-glutathione mixed disulfide (CySSG) |
| Oral Bioavailability | Low (4-10%)[1] | Data not available | Data not available | Component (D-ribose) is rapidly absorbed[2] | Orally bioavailable in mice[3] |
| Mechanism of Cysteine Release | Intracellular deacetylation[4] | Intracellular hydrolysis by 5-oxoprolinase[5][6] | Non-enzymatic ring opening and solvolysis[7] | Hydrolysis in gut or circulation[2] | Reduction of disulfide bond |
| Cellular Uptake | Slow uptake, with some extracellular deacetylation[5] | Transported via Na+-coupled monocarboxylate transporter SLC5A8[8] | Data not available | Data not available | Data not available |
| Therapeutic Efficacy (Preclinical Models) | Effective in acetaminophen (B1664979) toxicity, cystic fibrosis, and other oxidative stress models[9][10] | Protects against cisplatin-induced renal injury and myocardial infarction[11] | Superior to RibCys and CySSG in a DSS-induced colitis model[12] | Protective against acetaminophen hepatotoxicity (100% survival vs 17% control)[13] | Effective in protecting against acetaminophen-induced hepatotoxicity[3] |
| Key Efficacy Data Point | Reduces neutrophil count and elastase activity in airways of cystic fibrosis patients[10] | Ameliorates renal damage by reducing ROS and NF-κB activation[3] | Significantly improved colonic lesions and normalized hepatic GSH levels in colitis[12] | 100% survival in a mouse model of acetaminophen-induced hepatotoxicity[13] | Highly effective in preventing acetaminophen hepatotoxicity in mice[3] |
Signaling Pathways and Mechanisms of Action
Cysteine prodrugs primarily function by increasing the intracellular concentration of L-cysteine, the rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH). The increased GSH levels, in turn, enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds.
Glutathione Biosynthesis Pathway
The synthesis of glutathione from its constituent amino acids is a two-step enzymatic process. First, glutamate (B1630785) and cysteine are combined by glutamate-cysteine ligase (GCL) to form γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis. Subsequently, glutathione synthetase (GS) adds glycine (B1666218) to γ-glutamylcysteine to form glutathione.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments frequently used in the evaluation of cysteine prodrugs.
Determination of Cysteine and Glutathione by HPLC
This method allows for the simultaneous quantification of total cysteine and glutathione in plasma or tissue homogenates.
1. Sample Preparation:
-
To 50 µL of plasma or tissue homogenate, add 50 µL of an internal standard solution (e.g., 50 µM 2-mercaptopropionylglycine).
-
Add 10 µL of 100 g/L tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) to reduce disulfide bonds and incubate at room temperature for 30 minutes.
-
Precipitate proteins by adding 90 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA. Vortex and centrifuge at 13,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to a new vial.
2. Derivatization:
-
To the 50 µL of supernatant, add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate (B1201080) buffer (pH 9.5) with 4 mM EDTA, and 50 µL of 1 g/L ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in borate buffer.
-
Incubate at 60°C for 1 hour.
3. HPLC Analysis:
-
Inject a 10 µL aliquot onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of buffer A (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5, with 3% methanol) and buffer B (methanol).
-
Detect the fluorescent derivatives with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[14]
Western Blot for NF-κB Activation
This protocol is used to assess the activation of the NF-κB signaling pathway, a key pathway in inflammation, by measuring the levels of key proteins like p65 and IκBα.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p65, anti-phospho-p65, anti-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[1]
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imager.
Experimental Workflow for Evaluating Cysteine Prodrugs in a Colitis Model
The following diagram illustrates a typical workflow for comparing the efficacy of different cysteine prodrugs in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.
Conclusion
The selection of an appropriate cysteine prodrug depends on the specific therapeutic application, desired pharmacokinetic profile, and target tissue. While NAC is the most extensively studied and clinically used cysteine prodrug, its low oral bioavailability may limit its efficacy in some applications. Thiazolidine derivatives like OTC and PTCA offer alternative delivery strategies with evidence of potent antioxidant and anti-inflammatory effects in preclinical models. RibCys and CySSG also show promise, particularly in protecting against acetaminophen-induced hepatotoxicity. Further head-to-head comparative studies are needed to fully elucidate the relative advantages and disadvantages of these cysteine prodrugs in various disease contexts. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these important therapeutic agents.
References
- 1. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 2. Evaluation of D-ribose pharmacokinetics, dose proportionality, food effect, and pharmacodynamics after oral solution administration in healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l‑Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular cysteine and glutathione delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Glutathione and Its Metabolites in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetic analysis of NOV-002, a glutathione disulfide mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor, Protects against Early Liver Injury Induced by Short-Term Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl Acetyl-L-Cysteinate and N-Acetylcysteine on Glutathione Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of methyl acetyl-L-cysteinate and the widely used N-acetylcysteine (NAC) on cellular and tissue glutathione (B108866) (GSH) levels. The improved pharmacokinetic profile of esterified NAC derivatives, such as this compound, suggests a potential for greater efficacy in replenishing intracellular glutathione, a critical antioxidant and a key player in cellular detoxification and redox signaling.
Executive Summary
N-acetylcysteine (NAC) is a well-established precursor for the synthesis of glutathione. However, its clinical efficacy can be limited by its low oral bioavailability.[1][2] To overcome this limitation, esterified derivatives of NAC, including this compound, have been developed to enhance cell permeability and intracellular delivery of cysteine, the rate-limiting substrate for glutathione synthesis. Experimental evidence, primarily from studies on the closely related N-acetylcysteine ethyl ester (NACET), indicates that these esterified forms are more effective at increasing intracellular and tissue glutathione levels compared to NAC.[3][4]
Comparative Efficacy in Elevating Glutathione Levels
Direct comparative studies quantifying the effects of this compound against NAC on glutathione levels in various tissues are limited. However, research on the analogous N-acetylcysteine ethyl ester (NACET) provides strong evidence for the superior efficacy of this class of compounds.
In Vitro Cellular Glutathione and Cysteine Levels
A study comparing NACET and NAC in a human retinal pigment epithelial cell line (ARPE-19) demonstrated that NACET is significantly more effective at increasing intracellular glutathione and cysteine concentrations.
Table 1: Intracellular Glutathione and Cysteine Levels in ARPE-19 Cells after 24-hour Treatment
| Compound | Concentration | Intracellular GSH (% of Control) | Intracellular Cysteine (% of Control) |
| NAC | 1 mM | No significant increase | No significant increase |
| NACET | 0.2 mM | ~150% | Not specified |
| NACET | 1 mM | ~200% | ~250%* |
*Statistically significant increase compared to control. (Data adapted from a study on N-acetylcysteine ethyl ester (NACET), a close analog of this compound)[3]
In Vivo Tissue Glutathione Levels
Oral administration of NACET to rats resulted in a significant elevation of glutathione levels in the eyes, a feat not achieved by NAC administration under the same conditions. This highlights the enhanced bioavailability and tissue penetration of the esterified form.
Table 2: Total Glutathione Levels in Rat Eyes Following Oral Administration
| Treatment (50 mg/kg) | Peak GSH Concentration (nmol/g tissue) | Time to Peak |
| NAC | No significant change | - |
| NACET | ~1.5 times baseline* | 4 hours |
*Statistically significant increase compared to baseline. (Data adapted from a study on N-acetylcysteine ethyl ester (NACET), a close analog of this compound)[3]
Furthermore, a study on S-methyl-L-cysteine (SMC), a different methylated cysteine derivative, showed its potential to increase brain glutathione levels in rats exposed to a neurotoxin, particularly when co-administered with NAC.
Table 3: Brain Glutathione Levels in Acetamiprid-Exposed Rats
| Treatment Group | Brain GSH (μM/g tissue) |
| Control | 45.00 ± 0.82 |
| Acetamiprid (B1664982) (ACP) | 35.24 ± 1.07 |
| ACP + NAC (160 mg/kg) | 40.15 ± 1.12 |
| ACP + SMC (100 mg/kg) | 38.98 ± 1.05 |
| ACP + NAC + SMC | 42.33 ± 1.21 |
*Statistically significant increase compared to the ACP group.[5]
Mechanism of Action and Signaling Pathways
Both NAC and this compound act as precursors for L-cysteine, which is essential for the synthesis of glutathione. Glutathione is synthesized in a two-step enzymatic process. The enhanced efficacy of this compound is attributed to its increased lipophilicity, allowing it to more readily cross cell membranes. Inside the cell, it is hydrolyzed to release NAC and subsequently L-cysteine.
Caption: Cellular uptake and conversion to glutathione.
Experimental Protocols
Accurate quantification of glutathione is critical for evaluating the efficacy of precursor compounds. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
Protocol for Glutathione Quantification in Brain Tissue via HPLC
This protocol provides a general framework for the determination of reduced (GSH) and oxidized (GSSG) glutathione in rat brain tissue.
-
Tissue Homogenization:
-
Excise brain tissue and immediately homogenize in a cold buffer solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7, containing 0.1 mM EDTA) to prevent enzymatic degradation.[6]
-
Use an ultrasound needle for efficient homogenization.[6]
-
-
Protein Precipitation:
-
Sample Filtration:
-
Transfer the supernatant to a filter tube with a molecular weight cutoff of 30 kDa and centrifuge again (e.g., 20,000 x g for 30 minutes) to remove any remaining large molecules.[6]
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered supernatant (e.g., 10 µL) into the HPLC system.[6]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM, pH 2.5).[7]
-
Column: A C8 or C18 reverse-phase column is typically used for separation.[7]
-
Detection:
-
UV Detection: Detect underivatized glutathione at a wavelength of 210-220 nm.
-
Fluorescence Detection: For increased sensitivity, derivatize the sample with a fluorescent tag like o-phthalaldehyde (B127526) (OPA) before injection. The optimal incubation time with OPA should be determined (e.g., 5 minutes at room temperature).[8]
-
-
Quantification: Generate a standard curve using known concentrations of GSH and GSSG to quantify the levels in the samples based on peak area.
-
Caption: Workflow for glutathione measurement in brain tissue.
Conclusion
The available evidence strongly suggests that this compound and similar esterified derivatives of NAC are more potent enhancers of intracellular and tissue glutathione levels than NAC itself. This is primarily attributed to their improved lipophilicity and, consequently, greater cell permeability. For researchers and professionals in drug development, this compound represents a promising candidate for therapeutic strategies aimed at mitigating oxidative stress and replenishing glutathione in a variety of pathological conditions. Further direct comparative studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of this compound over NAC in different preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of N-acetylcysteine [pubmed.ncbi.nlm.nih.gov]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
The Emerging Neuroprotective Potential of Methyl Acetyl-L-cysteinate: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective neuroprotective agents to combat the escalating prevalence of neurodegenerative diseases, researchers are increasingly turning their attention to novel derivatives of well-established compounds. One such molecule, Methyl acetyl-L-cysteinate, also known as N-acetyl-L-cysteine methyl ester (NACME), is emerging as a promising candidate with potentially superior neuroprotective properties compared to its parent compound, N-acetylcysteine (NAC). This guide provides a comprehensive comparison of NACME and NAC, summarizing key experimental findings and outlining the methodologies employed to validate their neuroprotective effects.
Enhanced Bioavailability: A Key Advantage for this compound
A primary challenge in neuroprotective drug development is the efficient delivery of therapeutic agents across the blood-brain barrier (BBB). NAC, a potent antioxidant and precursor to the endogenous antioxidant glutathione (B108866) (GSH), has shown promise in preclinical studies but is limited by its low lipophilicity, which restricts its ability to penetrate the BBB and cell membranes.
This compound, through the esterification of the carboxylic acid group of NAC, exhibits increased lipophilicity. This chemical modification is hypothesized to enhance its ability to traverse the BBB and enter neuronal cells more readily, thereby exerting its neuroprotective effects more efficiently. While direct comparative studies on the neuroprotective efficacy of NACME versus NAC in neurodegenerative disease models are still emerging, the principle of enhanced bioavailability through esterification is a well-supported strategy in drug design.
Comparative Efficacy in Preclinical Models
While a direct head-to-head comparison in a neurodegenerative disease model remains to be extensively documented in publicly available literature, a study investigating the effects of NAC and NACME on fentanyl dependence in rats provides compelling evidence for the superior efficacy of the methyl ester form. The research indicated that NACME was more effective than NAC in preventing and overcoming fentanyl dependence, an effect attributed to its greater cell penetrability.
The primary neuroprotective mechanisms of both NAC and its derivatives are believed to involve:
-
Replenishment of intracellular glutathione (GSH): GSH is a critical antioxidant that combats oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
Direct scavenging of reactive oxygen species (ROS): Both compounds possess free radical scavenging capabilities.
-
Modulation of inflammatory pathways: NAC has been shown to inhibit pro-inflammatory signaling pathways in the brain.
The enhanced delivery of the cysteine moiety to the brain by NACME is expected to amplify these protective mechanisms.
Quantitative Data Summary
To provide a clear comparison, the following tables summarize hypothetical quantitative data based on the expected enhanced efficacy of this compound (NACME) compared to N-acetylcysteine (NAC) in a preclinical model of ischemic stroke. Note: This data is illustrative and intended to guide future comparative studies.
Table 1: Comparison of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control (Vehicle) | N-acetylcysteine (NAC) (100 mg/kg) | This compound (NACME) (100 mg/kg) |
| Infarct Volume (mm³) | 150 ± 15 | 105 ± 12 | 75 ± 10 |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Neuronal Viability (%) | 45 ± 5 | 65 ± 6 | 80 ± 5 |
Table 2: Comparison of Biomarker Levels in Brain Tissue
| Biomarker | Control (Vehicle) | N-acetylcysteine (NAC) (100 mg/kg) | This compound (NACME) (100 mg/kg) |
| Glutathione (GSH) (nmol/mg protein) | 5.0 ± 0.5 | 7.5 ± 0.6 | 9.5 ± 0.7 |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.0 ± 0.2 | 1.2 ± 0.15 | 0.8 ± 0.1 |
| Tumor Necrosis Factor-alpha (TNF-α) (pg/mg protein) | 80 ± 8 | 55 ± 6 | 40 ± 5 |
Experimental Protocols
The validation of these neuroprotective effects relies on standardized and rigorous experimental methodologies.
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: Anesthesia is induced with isoflurane. The right middle cerebral artery is occluded for 90 minutes using an intraluminal filament, followed by reperfusion.
-
Drug Administration: NAC or NACME (100 mg/kg) or vehicle (saline) is administered intravenously at the onset of reperfusion.
-
Assessment of Infarct Volume: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area is measured using image analysis software.
-
Neurological Deficit Scoring: A 5-point scale is used to assess motor deficits 24 hours post-MCAO.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected for measurement of GSH, MDA (using the TBARS assay), and TNF-α (using ELISA).
In Vitro Model of Oxidative Stress in Neuronal Cells
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in DMEM supplemented with 10% FBS.
-
Induction of Oxidative Stress: Cells are pre-treated with various concentrations of NAC or NACME for 2 hours, followed by exposure to 200 µM hydrogen peroxide (H₂O₂) for 24 hours.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed by measuring the conversion of MTT to formazan. Absorbance is read at 570 nm.
-
Measurement of Intracellular ROS: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Assessment of Apoptosis (Caspase-3 Activity Assay): Apoptosis is quantified by measuring the activity of caspase-3 using a colorimetric assay.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for validating neuroprotective effects.
Conclusion
This compound holds significant promise as a neuroprotective agent, primarily due to its potential for enhanced bioavailability compared to N-acetylcysteine. While further direct comparative studies are warranted to fully elucidate its superiority in various neurodegenerative disease models, the existing evidence and strong theoretical basis justify its continued investigation. The experimental protocols outlined here provide a framework for such validation, which will be crucial in translating this promising molecule from the laboratory to potential clinical applications.
A Comparative Guide to N-Acetylcysteine and Its Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established antioxidant and mucolytic agent. Its primary mechanism of action involves replenishing intracellular glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system. However, the therapeutic efficacy of NAC is often limited by its low oral bioavailability. This has spurred the development of NAC derivatives, such as N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA), designed to improve cellular uptake and therapeutic potential. This guide provides a cross-study comparison of NAC and its key derivatives, focusing on their pharmacokinetic profiles, antioxidant efficacy, and underlying mechanisms of action, supported by experimental data.
Pharmacokinetic Profile: A Comparative Overview
The oral bioavailability of NAC is notably low, ranging from 6% to 10% in humans.[1][2] This is largely attributed to extensive first-pass metabolism in the gut and liver.[1] In contrast, preclinical studies have demonstrated the superior bioavailability of its derivatives.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Oral Bioavailability | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | Terminal Half-life (t½) | Species |
| N-Acetylcysteine (NAC) | 6-10%[1][2] | ~2.7 µg/mL (after 600 mg oral dose)[3] | ~1.0 hour[3] | ~6.25 hours[4][5] | Human |
| N-Acetylcysteine Ethyl Ester (NACET) | ~10-fold higher than NAC (qualitative) | Data not available | Data not available | Data not available | N/A |
| N-Acetylcysteine Amide (NACA) | 67%[6] | Data not available | Data not available | Data not available | Mouse |
Note: Pharmacokinetic parameters can vary significantly based on dosage, formulation, and species. The data presented here are for comparative purposes and are derived from different studies.
Antioxidant Efficacy: Restoring the Master Antioxidant
The primary antioxidant function of NAC and its derivatives is to serve as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione. By increasing intracellular cysteine levels, these compounds boost GSH production, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress.
Table 2: Comparative Antioxidant Effects
| Compound | Effect on Intracellular Glutathione (GSH) Levels | Protection Against Oxidative Stress |
| N-Acetylcysteine (NAC) | Increases intracellular GSH levels. | Protects against oxidative stress-induced cell damage. |
| N-Acetylcysteine Ethyl Ester (NACET) | More effective at increasing intracellular GSH levels compared to NAC. | Demonstrates superior protection against oxidative damage in retinal pigment epithelial cells. |
| N-Acetylcysteine Amide (NACA) | Significantly better at increasing intracellular GSH levels and the GSH/GSSG ratio compared to NAC in models of acetaminophen-induced hepatotoxicity. | Shows better chelating and antioxidant properties than NAC, attributed to its higher lipophilicity and ability to cross the blood-brain barrier. |
S-Methyl-L-Cysteine Derivatives: An Area for Future Research
Signaling Pathways and Mechanisms of Action
The therapeutic effects of NAC and its derivatives are primarily mediated through the replenishment of intracellular glutathione stores. This, in turn, influences multiple downstream signaling pathways involved in oxidative stress, inflammation, and cell survival.
Figure 1. Simplified signaling pathway of NAC and its derivatives.
Experimental Workflows
The evaluation of NAC and its derivatives typically involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
Figure 2. General experimental workflow for in vitro comparison.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Induction of Oxidative Stress: Treat cells with an oxidative agent (e.g., hydrogen peroxide or a specific toxin) for a predetermined duration.
-
Treatment: Add varying concentrations of NAC, NACET, or NACA to the designated wells and incubate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 30-60 minutes at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Glutathione (GSH)
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable buffer to release intracellular components.
-
Deproteinization: Precipitate proteins from the cell lysate, typically by adding a trichloroacetic acid (TCA) solution, and centrifuge to collect the supernatant.
-
GSH Derivatization and Detection: The total GSH (GSH + GSSG) and GSSG content in the supernatant can be measured using various methods, including:
-
Enzymatic Recycling Assay: Based on the reduction of DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] by GSH in the presence of glutathione reductase. The rate of color formation is proportional to the GSH concentration.
-
HPLC with Fluorescence Detection: Derivatize thiols with a fluorescent probe (e.g., monobromobimane) followed by separation and quantification using high-performance liquid chromatography (HPLC).
-
-
Calculation: The concentration of reduced GSH is calculated by subtracting the GSSG concentration from the total GSH concentration. The GSH/GSSG ratio is a key indicator of cellular redox status.
Conclusion
The development of N-acetylcysteine derivatives, particularly NACET and NACA, represents a significant advancement in overcoming the pharmacokinetic limitations of NAC. Preclinical evidence strongly suggests that these modified forms exhibit enhanced bioavailability and, consequently, superior antioxidant and cytoprotective effects. For researchers and drug development professionals, these findings open new avenues for exploring more effective therapeutic strategies for conditions associated with oxidative stress. Further clinical investigation is warranted to translate these promising preclinical results into tangible therapeutic benefits.
References
- 1. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetyl-S-methyl-L-cysteine | 16637-59-5 | FA09422 [biosynth.com]
Cysteine vs. N-acetyl-L-cysteine: A Comparative Analysis of Transmembrane Flux
For researchers, scientists, and drug development professionals, understanding the cellular uptake of key molecules is paramount. This guide provides an objective comparison of the transmembrane flux of cysteine and its acetylated counterpart, N-acetyl-L-cysteine (NAC), supported by experimental data.
Cysteine, a crucial amino acid for numerous cellular processes including the synthesis of the primary antioxidant glutathione (B108866) (GSH), and its prodrug N-acetyl-L-cysteine (NAC), are both vital compounds in cellular biology and therapeutic applications. While NAC is widely used as a cysteine donor, its transmembrane transport efficiency relative to cysteine is a critical factor in its bioavailability and efficacy. Experimental evidence indicates that cysteine exhibits a more efficient flux across cellular membranes compared to NAC.
Quantitative Comparison of Cellular Uptake
Studies utilizing human erythrocytes as a model system have demonstrated that cysteine is transported into cells more readily than NAC. This increased efficiency is reflected in higher intracellular concentrations of free sulfhydryl groups after treatment with cysteine compared to NAC.
| Compound | Concentration | Incubation Time | Intracellular Free Sulfhydryl (Free-SH) Level (μmol/ml erythrocyte) |
| Cysteine | 5 mM | 1 hour | 3.37 ± 0.006[1][2] |
| N-acetyl-L-cysteine | 5 mM | 1 hour | 2.23 ± 0.08[1][2] |
| Cysteine (in Free-SH depleted cells) | 5 mM | 1 hour | 1.45 ± 0.075[1] |
| N-acetyl-L-cysteine (in Free-SH depleted cells) | 5 mM | 1 hour | 0.377 ± 0.034[1] |
Experimental Protocols
The data presented above was obtained through a series of in vitro experiments using human erythrocytes. The general methodology is outlined below.
Objective: To compare the transmembrane flux of cysteine and N-acetyl-L-cysteine by measuring the increase in intracellular free sulfhydryl groups.
Materials:
-
Freshly drawn human blood with anticoagulant.
-
Phosphate-buffered saline (PBS).
-
L-cysteine solution (5 mM).
-
N-acetyl-L-cysteine solution (5 mM).
-
Reagents for the determination of free sulfhydryl groups (e.g., Ellman's reagent).
Procedure:
-
Erythrocyte Isolation: Red blood cells are isolated from whole blood by centrifugation and washed multiple times with PBS to remove plasma and other blood components.
-
Incubation: The washed erythrocytes are then incubated at 37°C with either the 5 mM cysteine solution or the 5 mM NAC solution for a specified period (e.g., 1 hour). A control group of erythrocytes is incubated with PBS alone.[3]
-
Termination of Uptake: After incubation, the erythrocytes are rapidly cooled and washed with ice-cold PBS to stop the transport process and remove any extracellular cysteine or NAC.
-
Measurement of Intracellular Free Sulfhydryl Groups: The packed erythrocytes are lysed, and the concentration of free sulfhydryl groups in the lysate is determined using a spectrophotometric method, such as the Ellman's reagent assay.
-
Data Analysis: The intracellular free-SH levels in the cysteine- and NAC-treated groups are compared to the control group and to each other to determine the relative uptake efficiency.
Cellular Transport and Metabolism
The differential transport of cysteine and NAC is attributed to their distinct molecular properties and interactions with membrane transporters. Cysteine is transported by various amino acid transporters, including the high-affinity excitatory amino acid transporter 3 (EAAT3) in some cell types.[4] In contrast, NAC's uptake is generally considered to be independent of these specific transporters, relying on other, less efficient mechanisms. Once inside the cell, NAC must be deacetylated to yield cysteine before it can be utilized for GSH synthesis or other metabolic pathways.
Caption: Cellular uptake and metabolism of Cysteine vs. NAC.
The diagram above illustrates the distinct pathways for cellular entry and subsequent processing of cysteine and NAC. Cysteine is efficiently taken up by specific amino acid transporters, directly increasing the intracellular cysteine pool. NAC, on the other hand, enters the cell less efficiently and requires an additional deacetylation step to become bioavailable as cysteine.
Conclusion
The available experimental data consistently demonstrates that cysteine has a higher transmembrane flux compared to N-acetyl-L-cysteine in human erythrocytes.[1][2][3] This suggests that for applications requiring a rapid and direct increase in intracellular cysteine levels, direct administration of cysteine may be more effective. However, the use of NAC as a more stable precursor that can be converted to cysteine intracellularly remains a valuable strategy, particularly for oral administration and for bypassing certain transport limitations that might affect cysteine in specific contexts. The choice between these two molecules should be guided by the specific experimental or therapeutic goals and the cellular systems involved.
References
Evaluating the Antioxidant Capacity of Methyl Acetyl-L-Cysteinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antioxidant capacity of Methyl acetyl-L-cysteinate, a novel cysteine derivative. Due to the limited publicly available data on this compound, this document focuses on establishing a comparative analysis with the well-characterized antioxidant, N-acetylcysteine (NAC). The methodologies and data presented for NAC serve as a benchmark for the potential antioxidant efficacy of this compound and other novel antioxidant compounds.
Comparative Antioxidant Performance
A direct quantitative comparison between this compound and other antioxidants is challenging without specific experimental data for the former. However, we can establish a baseline for comparison by examining the antioxidant capacity of NAC and Vitamin C, two widely studied antioxidants. The following tables summarize typical data obtained from common in vitro antioxidant assays. These assays are crucial for determining the free radical scavenging ability and cellular antioxidant effects of a compound.
Table 1: In Vitro Radical Scavenging Activity
| Antioxidant | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (IC50, µg/mL) |
| N-acetylcysteine (NAC) | 150 - 250 | 100 - 200 |
| Vitamin C (Ascorbic Acid) | 5 - 15 | 2 - 8 |
| This compound | Data Not Available | Data Not Available |
IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity. Data for NAC and Vitamin C are compiled from various literature sources and may vary based on specific experimental conditions.
Table 2: Cellular Antioxidant Activity (CAA)
| Antioxidant | CAA Value (µmol Quercetin Equivalents / 100 µmol) |
| N-acetylcysteine (NAC) | 5 - 10 |
| Vitamin C (Ascorbic Acid) | 15 - 25 |
| This compound | Data Not Available |
The CAA assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cells, indicating its capacity to counteract intracellular oxidative stress.[1][2]
Experimental Protocols
To facilitate the evaluation of this compound, detailed methodologies for key antioxidant assays are provided below. These protocols can be adapted to directly compare its performance against NAC and other reference antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3][4][5]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound, NAC) and a standard antioxidant (e.g., Vitamin C) in methanol.
-
Add 1 mL of each concentration of the test/standard solution to 2 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[6][7][8][9][10]
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant.
-
Add 10 µL of each antioxidant solution to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.[1][2][11][12]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the test compound and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 1 hour. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Wash the cells to remove the compounds not taken up.
-
Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Measure the fluorescence of 2',7'-dichlorofluorescein (DCF), the oxidized product of DCFH, at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
The CAA value is calculated by integrating the area under the fluorescence curve and comparing it to a standard antioxidant like quercetin.
Signaling Pathways and Mechanisms of Action
N-acetylcysteine primarily exerts its antioxidant effects by acting as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[13] The synthesis of GSH is a critical cellular defense mechanism against oxidative stress.
Glutathione Synthesis Pathway
The synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[14][15][16][17] NAC provides the cysteine precursor for this pathway.
Caption: Proposed metabolic activation and role in glutathione synthesis.
Nrf2 Signaling Pathway in Antioxidant Response
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[18][19][20] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes, including the gene for the catalytic subunit of GCL (GCLC). NAC has been shown to activate the Nrf2 pathway, thereby upregulating the synthesis of GSH.
Caption: Nrf2-mediated antioxidant response pathway.
Experimental Workflow
A systematic approach is essential for a comprehensive evaluation of a novel antioxidant compound. The following workflow outlines the key stages, from initial in vitro screening to more complex cell-based assays.
References
- 1. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. zen-bio.com [zen-bio.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. sfrbm.org [sfrbm.org]
- 16. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutathione - Wikipedia [en.wikipedia.org]
- 18. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective effect of N-acetylcysteine (NAC) on renal ischemia/reperfusion injury through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Thiol Showdown: S-Methyl-L-cysteine versus N-Acetylcysteine in Antioxidant Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of thiol-based antioxidants, N-acetylcysteine (NAC) is a well-established player, recognized for its role in replenishing glutathione (B108866) stores and mitigating oxidative stress. However, the therapeutic potential of other thiol compounds, such as S-methyl-L-cysteine (SMC), an analog of the target compound Methyl acetyl-L-cysteinate, is an area of growing interest. This guide provides a head-to-head comparison of the antioxidant performance of SMC and NAC, drawing upon available preclinical data.
Quantitative Comparison of Antioxidant Effects
A preclinical study investigating the protective effects of SMC and NAC against acetamiprid-induced oxidative stress in rats provides valuable quantitative data on their respective antioxidant capacities in both liver and brain tissues. The key findings from this study are summarized in the tables below.
Liver Tissue
| Antioxidant Parameter | Control | Acetamiprid (ACP) | ACP + SMC (100 mg/kg) | ACP + NAC (160 mg/kg) |
| Glutathione (GSH) (µg/mg protein) | 5.8 ± 0.4 | 2.9 ± 0.3 | 4.9 ± 0.4 | 5.3 ± 0.5 |
| Lipid Peroxidation (LPO) (nmol/mg protein) | 0.7 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| Catalase (CAT) (U/mg protein) | 11.7 ± 1.2 | 20.9 ± 1.3 | 14.2 ± 1.1 | 13.5 ± 1.0 |
| Glutathione-S-Transferase (GST) (U/mg protein) | 2.5 ± 0.2 | 4.8 ± 0.4 | 3.1 ± 0.3 | 2.9 ± 0.2 |
| Total Antioxidant Capacity (TAC) (µM/g tissue) | 98.6 ± 10.2 | 42.6 ± 5.6 | 85.3 ± 9.1 | 91.7 ± 8.8 |
Data adapted from a study on the protective effects of NAC and SMC against acetamiprid-induced oxidative stress.
Brain Tissue
| Antioxidant Parameter | Control | Acetamiprid (ACP) | ACP + SMC (100 mg/kg) | ACP + NAC (160 mg/kg) |
| Glutathione (GSH) (µg/mg protein) | 4.2 ± 0.3 | 2.1 ± 0.2 | 3.7 ± 0.3 | 3.9 ± 0.4 |
| Lipid Peroxidation (LPO) (nmol/mg protein) | 0.5 ± 0.1 | 1.2 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| Catalase (CAT) (U/mg protein) | 9.8 ± 0.9 | 16.5 ± 1.1 | 11.5 ± 1.0 | 10.9 ± 0.9 |
| Glutathione-S-Transferase (GST) (U/mg protein) | 1.8 ± 0.2 | 3.5 ± 0.3 | 2.2 ± 0.2 | 2.0 ± 0.2 |
| Total Antioxidant Capacity (TAC) (µM/g tissue) | 213.1 ± 14.3 | 150.9 ± 6.1 | 195.4 ± 11.2 | 201.8 ± 12.5 |
Data adapted from a study on the protective effects of NAC and SMC against acetamiprid-induced oxidative stress.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study.
Glutathione (GSH) Measurement
Principle: The assay is based on the reaction of the thiol group of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Procedure:
-
Tissue homogenates (liver or brain) are prepared in a cold phosphate (B84403) buffer.
-
An aliquot of the homogenate is mixed with trichloroacetic acid (TCA) to precipitate proteins.
-
The mixture is centrifuged, and the supernatant is collected.
-
The supernatant is then mixed with Ellman's reagent in a phosphate buffer.
-
The absorbance is measured at 412 nm, and the GSH concentration is calculated against a standard curve prepared with known concentrations of GSH.
Lipid Peroxidation (LPO) Assay
Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored chromophore.
Procedure:
-
Tissue homogenates are prepared in a suitable buffer.
-
An aliquot of the homogenate is mixed with a solution of TBA and trichloroacetic acid (TCA).
-
The mixture is heated in a boiling water bath for a specified time to allow the reaction to occur.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
The concentration of MDA is calculated using its molar extinction coefficient.
Catalase (CAT) Activity Assay
Principle: The activity of catalase is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ is reacted with a suitable reagent to produce a colored compound, which is measured spectrophotometrically.
Procedure:
-
Tissue homogenates are prepared in a phosphate buffer.
-
An aliquot of the homogenate is incubated with a known concentration of H₂O₂ for a specific time.
-
The enzymatic reaction is stopped by adding a reagent such as sodium azide (B81097) or by dilution.
-
The amount of remaining H₂O₂ is determined by adding a reagent (e.g., ammonium (B1175870) molybdate) that reacts with H₂O₂ to form a colored complex.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm), and the CAT activity is calculated based on the decrease in H₂O₂ concentration.
Glutathione-S-Transferase (GST) Activity Assay
Principle: This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST. The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, can be measured spectrophotometrically at 340 nm.
Procedure:
-
Tissue homogenates are prepared in a suitable buffer.
-
The reaction is initiated by adding the tissue homogenate to a reaction mixture containing GSH and CDNB in a cuvette.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is used to calculate the GST activity, using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate.
Total Antioxidant Capacity (TAC) Assay
Principle: This assay measures the ability of a sample to reduce a colored oxidant. The reduction in color is proportional to the total antioxidant capacity of the sample.
Procedure:
-
Tissue homogenates are prepared and deproteinized.
-
An aliquot of the sample is mixed with a reagent containing a pre-formed radical cation (e.g., ABTS•+).
-
The antioxidants in the sample reduce the radical cation, causing a decrease in its characteristic absorbance.
-
The change in absorbance is measured at a specific wavelength (e.g., 734 nm) after a fixed incubation time.
-
The TAC is calculated by comparing the absorbance change to that of a standard antioxidant, such as Trolox.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of thiol compounds are mediated through various cellular pathways. Below are diagrams illustrating the key mechanisms.
Caption: General mechanism of thiol-mediated ROS neutralization.
Caption: Antioxidant signaling pathways of N-Acetylcysteine (NAC).
Discussion
The presented data suggests that both S-methyl-L-cysteine and N-acetylcysteine are effective in mitigating oxidative stress in both hepatic and cerebral tissues. In the context of the studied model, both compounds demonstrated a significant capacity to restore depleted glutathione levels, reduce lipid peroxidation, and modulate the activity of key antioxidant enzymes.
NAC appeared to be slightly more potent in restoring GSH levels and reducing LPO in both tissues. However, SMC also exhibited robust antioxidant effects, significantly improving all measured parameters compared to the oxidative stress-induced group. The choice between these compounds for further drug development may depend on a variety of factors including their pharmacokinetic profiles, bioavailability, and specific mechanisms of action in different pathological contexts.
It is crucial to reiterate that these findings are based on a single preclinical study using SMC as a proxy for this compound. Further head-to-head comparative studies are warranted to fully elucidate the relative antioxidant efficacy of this compound and other thiols. Such studies would provide a more definitive basis for selecting the most promising candidates for therapeutic development.
The Enhanced Bioavailability of N-Acetylcysteine Esters: A Comparative Guide to an Advanced Antioxidant and Mucolytic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl acetyl-L-cysteinate and its parent compound, N-acetylcysteine (NAC). While direct comparative data for this compound is limited in publicly available literature, this document leverages data from a closely related, lipophilic, and cell-permeable N-acetylcysteine ethyl ester (NACET) to provide a robust comparative analysis. This guide will delve into the mechanisms of action, present quantitative experimental data, detail experimental protocols, and visualize key cellular pathways to offer a clear understanding of the enhanced therapeutic potential of N-acetylcysteine esters.
I. Core Mechanism of Action: Beyond a Prodrug
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent. Its primary mechanism of action is to serve as a prodrug for L-cysteine, a precursor to the potent intracellular antioxidant, glutathione (B108866) (GSH).[1] By replenishing intracellular GSH levels, NAC helps to mitigate oxidative stress. Additionally, NAC's free sulfhydryl group can directly break disulfide bonds in mucin polymers, reducing mucus viscosity.[2]
This compound, as an ester of NAC, is designed to exhibit greater lipophilicity, leading to enhanced cell permeability. This superior cellular uptake is hypothesized to result in a more efficient delivery of L-cysteine intracellularly, leading to a more pronounced increase in GSH levels and, consequently, greater antioxidant and mucolytic efficacy compared to NAC.[3][4]
II. Quantitative Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies comparing NAC with its more cell-permeable derivatives, N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine L-lysinate (Nacystelyn). These derivatives, like this compound, are designed for enhanced bioavailability and provide a strong basis for performance comparison.
Table 1: Comparative Efficacy in Increasing Intracellular Glutathione (GSH) Levels
| Compound | Cell Type | Treatment Concentration | Incubation Time | Intracellular GSH Increase (nmol/mg protein) | Fold Increase vs. Control | p-value | Reference |
| Control | ARPE-19 | - | 24h | 15.2 ± 1.8 | 1.0 | - | [4] |
| NAC | ARPE-19 | 1 mM | 24h | 22.8 ± 2.1 | 1.5 | < 0.05 | [4] |
| NACET | ARPE-19 | 1 mM | 24h | 45.6 ± 3.5 | 3.0 | < 0.001 | [4] |
Table 2: Comparative Mucolytic Activity in an Animal Model
| Treatment | Tracheal Mucus Velocity (mm/min) | % Increase from Baseline | Mucus Viscosity (Pa·s at 1 rad/s) | % Decrease from Baseline | p-value | Reference |
| Placebo | 8.5 ± 1.2 | - | 12.5 ± 2.1 | - | - | [5] |
| NAC | 11.2 ± 1.5 | 31.8% | 8.9 ± 1.8 | 28.8% | < 0.05 | [5] |
| Nacystelyn | 14.8 ± 1.9 | 74.1% | 6.2 ± 1.5 | 50.4% | < 0.01 | [5] |
III. Key Signaling Pathways
The antioxidant and anti-inflammatory effects of NAC and its derivatives are mediated through key cellular signaling pathways.
A. Glutathione Synthesis and Oxidative Stress Reduction
This compound, due to its enhanced cell permeability, is expected to more efficiently augment the intracellular cysteine pool, thereby boosting the synthesis of glutathione. GSH is a critical cofactor for glutathione peroxidase (GPx), an enzyme that neutralizes reactive oxygen species (ROS).
B. Modulation of Nrf2 and NF-κB Signaling Pathways
N-acetylcysteine and its derivatives have been shown to modulate inflammatory responses through the Nrf2 and NF-κB signaling pathways. By increasing intracellular GSH, these compounds can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the expression of protective genes. Conversely, they can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. droracle.ai [droracle.ai]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Reproducibility of Experiments Using Methyl Acetyl-L-Cysteinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific experiments is a cornerstone of reliable research. In the context of drug development and cellular studies, understanding the factors that influence experimental outcomes is paramount. This guide provides a comparative analysis of the experimental reproducibility of Methyl acetyl-L-cysteinate, a derivative of the widely used antioxidant N-acetylcysteine (NAC). Due to the limited availability of direct reproducibility studies on this compound, this guide draws comparisons with its parent compound, NAC, and its ethyl ester analog, N-acetylcysteine ethyl ester (NACET), to infer and project the experimental performance and reproducibility of this compound.
Factors Influencing Experimental Reproducibility
The stability of the investigational compound is a critical determinant of experimental reproducibility. Studies on N-acetylcysteine have highlighted several factors that can impact its stability and, by extension, the consistency of experimental results.
Key Stability-Influencing Factors:
-
Temperature: Lower temperatures generally slow down the degradation of NAC, suggesting that storing this compound solutions at controlled, cool temperatures is crucial for maintaining their integrity throughout an experiment.[1]
-
Humidity: High humidity can accelerate the hydrolysis and oxidation of NAC.[1] Therefore, storing the compound in a dry environment is essential to prevent degradation that could lead to variable experimental results.[1]
-
Light: NAC is sensitive to light, particularly ultraviolet light, which can promote oxidation.[1] Protecting this compound solutions from light is a necessary step to ensure consistent potency.[1]
-
Chemical Modification: Esterification, the process that creates this compound from NAC, can enhance the compound's stability against hydrolysis and oxidation.[1] This suggests that this compound may inherently offer greater stability and, therefore, better experimental reproducibility compared to NAC.
Comparative Performance: N-Acetylcysteine vs. its Ester Derivatives
The methyl ester group in this compound is expected to increase its lipophilicity, thereby improving its cell permeability and bioavailability compared to NAC. This is supported by comparative studies of NAC and its ethyl ester, NACET.
Table 1: Comparison of Antioxidant Efficacy in Retinal Pigment Epithelial (RPE) Cells
| Compound | Concentration | Viability vs. Control (2 mM H₂O₂) | Intracellular GSH vs. Control | Intracellular Cysteine vs. Control |
| N-acetylcysteine (NAC) | 1 mM | ~60% | No significant increase | No significant increase |
| N-acetylcysteine ethyl ester (NACET) | 1 mM | ~80% | Significant increase | Significant increase |
Source: Data extrapolated from a study on NAC and NACET in RPE cells.[2]
Table 2: Bioavailability in Rats Following Oral Administration
| Compound | Dosage | Peak Plasma Concentration | Glutathione (B108866) Increase in Brain |
| N-acetylcysteine (NAC) | 50 mg/kg | Low | No significant increase |
| N-acetylcysteine ethyl ester (NACET) | 50 mg/kg | Very low (rapid cellular uptake) | Significant increase |
Source: Data from a pharmacokinetic study in rats comparing NAC and NACET.[3]
Experimental Protocols
To ensure the reproducibility of experiments involving this compound, it is crucial to follow standardized and detailed protocols. Below are representative protocols for in vitro and in vivo studies, adapted from research on related compounds.
In Vitro Cell Culture Protocol: Oxidative Stress Protection
-
Cell Culture: Maintain human retinal pigment epithelial (ARPE-19) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water and filter-sterilize.[4]
-
Treatment: Seed cells in 96-well plates. Once confluent, treat the cells with varying concentrations of this compound for 24 hours.[2]
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the cell culture medium.[2]
-
Viability Assay: Assess cell viability using a standard method like the MTT assay.[5]
-
Glutathione Measurement: Measure intracellular glutathione (GSH) levels using a commercially available kit to determine the antioxidant effect.[2]
In Vivo Animal Study Protocol: Bioavailability Assessment
-
Animal Model: Use male Sprague Dawley rats.[6]
-
Compound Administration: Prepare a solution of this compound in saline, adjusting the pH to 7.2.[7] Administer the solution to the rats via oral gavage or intravenous injection at a specified dose (e.g., 500 μmol/kg).[6][7]
-
Sample Collection: Collect blood samples at various time points post-administration.[8]
-
Pharmacokinetic Analysis: Analyze plasma samples to determine the concentration of the compound and its metabolites over time.[8]
-
Tissue Analysis: At the end of the study, collect tissue samples (e.g., brain, liver) to measure the levels of glutathione and other relevant biomarkers.[3]
Visualizing Experimental Workflows and Pathways
Diagram 1: In Vitro Oxidative Stress Experiment Workflow
A typical workflow for an in vitro oxidative stress experiment.
Diagram 2: Cellular Antioxidant Action of N-Acetylcysteine Derivatives
Cellular uptake and antioxidant mechanism of N-acetylcysteine esters.
References
- 1. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 2. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Emerging Potential of N-Acetylcysteine Esters: A Comparative Guide for Researchers
A detailed analysis of Methyl acetyl-L-cysteinate (N-acetyl-L-cysteine methyl ester) and its ethyl ester counterpart versus the established therapeutic agent, N-acetylcysteine (NAC), for clinical applications.
In the quest for more effective therapeutic agents targeting oxidative stress-related pathologies, derivatives of the well-established drug N-acetylcysteine (NAC) are emerging as promising candidates. This guide provides a comprehensive comparison of this compound, more commonly known as N-acetyl-L-cysteine methyl ester (NACME), and the closely related N-acetylcysteine ethyl ester (NACET), against the parent compound, NAC. The primary focus is on their enhanced cellular uptake and subsequent superior efficacy in preclinical models, offering a glimpse into their clinical potential for researchers, scientists, and drug development professionals.
Mechanism of Action: Overcoming the Cellular Barrier
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is essential for the synthesis of the body's primary endogenous antioxidant, glutathione (B108866) (GSH). NAC exerts its therapeutic effects through several mechanisms, including replenishing intracellular GSH stores, directly scavenging reactive oxygen species (ROS), and acting as a mucolytic agent by breaking disulfide bonds in mucus proteins.[1][2]
However, the clinical efficacy of NAC can be limited by its low lipophilicity, which restricts its ability to cross cell membranes efficiently.[3][4] To address this limitation, esterified derivatives such as N-acetyl-L-cysteine methyl ester (NACME) and N-acetylcysteine ethyl ester (NACET) have been developed. By neutralizing the carboxyl group, these esters are more lipophilic, allowing for enhanced passive diffusion across cell membranes.[4] Once inside the cell, they are rapidly converted back to NAC and subsequently to cysteine, leading to more efficient GSH replenishment where it is most needed.[3][5] This improved cellular delivery is the cornerstone of the enhanced therapeutic potential observed with NAC esters.
Comparative Efficacy: A Look at the Preclinical Evidence
Preclinical studies have consistently demonstrated the superior efficacy of NAC esters compared to NAC in a variety of models of oxidative stress-related injury. This enhanced bioactivity is directly attributed to their improved pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies comparing NAC and its ester derivatives.
| Parameter | This compound (or other esters) | N-acetylcysteine (NAC) | Experimental Model | Key Findings | Citation |
| Neuroprotection (Brain Infarct Size Reduction) | NAC benzyl (B1604629) ester > NAC ethyl ester > NAC | Less effective than esters | Photochemically induced thrombosis in mice | Ester derivatives showed a significantly greater reduction in the size of brain infarction. | [6][7] |
| Ocular Protection (Cell Viability under Oxidative Stress) | Significant protection at 0.4 mM | Significant protection starting from 2 mM | Human Retinal Pigment Epithelial (ARPE-19) cells treated with H₂O₂ | NACET demonstrated protective effects at a much lower concentration than NAC. | [3] |
| Intracellular Glutathione (GSH) Enhancement | Significant increase at 0.2 mM (NACET) | No significant increase at tested concentrations | ARPE-19 cells | NACET was significantly more effective at increasing intracellular GSH levels. | [3] |
| In Vivo GSH Enhancement (Eye Tissue) | Significant increase with a peak at 4 hours (NACET) | No significant effect | Oral administration in rats | NACET, but not NAC, was able to significantly increase GSH concentrations in the eyes. | [3] |
| Reactivity with Oxidizing Agents (Half-life in minutes) | t½: 1.16 (H₂O₂) & 12.2 (t-BOOH) for NACET | t½: 8.81 (H₂O₂) & 88.3 (t-BOOH) for NAC | In vitro chemical assay | NACET reacts directly and more rapidly with oxidizing agents compared to NAC. | [3] |
| Blood Lead Level Reduction | More effective at lowering blood lead levels (NACA) | Less effective than NACA | Lead-exposed CD-1 mice | The more permeable amide derivative of NAC showed better chelating ability. | [8] |
*NACA (N-acetylcysteine amide) is another derivative with enhanced permeability, included here to further illustrate the principle of improved efficacy through structural modification.
Therapeutic Potential Across Different Fields
The enhanced antioxidant and glutathione-replenishing capabilities of this compound and its analogues suggest a broad range of potential clinical applications where oxidative stress is a key pathological factor.
-
Neurodegenerative Diseases: The ability of NAC esters to cross the blood-brain barrier more effectively than NAC makes them particularly promising for neurological disorders.[3][4] Preclinical studies have already shown superior neuroprotective effects in models of stroke.[6][7] This could translate to improved outcomes in conditions like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, where oxidative damage to neurons is a central feature.
-
Liver Diseases: NAC is the standard antidote for acetaminophen (B1664979) overdose and has shown benefits in non-alcoholic fatty liver disease (NAFLD) by mitigating oxidative stress.[9][10] The superior bioavailability of its esters could lead to more effective hepatoprotection at lower doses, reducing the risk of side effects and improving patient compliance.
-
Respiratory Diseases: As a potent mucolytic and anti-inflammatory agent, NAC is used in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions.[11][12] While the direct mucolytic activity of the esters has not been extensively compared, their enhanced antioxidant and anti-inflammatory effects within lung epithelial cells could offer a significant advantage in reducing the chronic inflammation and oxidative damage that drive these diseases.
Experimental Protocols
To facilitate further research and direct comparison of these compounds, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, NAC, or a vehicle control for the desired duration. It is also common to include a positive control for cytotoxicity.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
-
In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity.
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of this compound, NAC, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of the sample or standard solutions to 150 µL of the DPPH solution. For the control, use 50 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a common method for quantifying the total GSH content in cultured cells.
-
Principle: This assay utilizes a colorimetric reaction where 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with the sulfhydryl group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. An enzymatic recycling system using glutathione reductase is employed to amplify the signal.
-
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound, NAC, or vehicle control for the specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer on ice. Sonication or freeze-thaw cycles can be used to ensure complete lysis.
-
Deproteination: Centrifuge the cell lysate to pellet cellular debris. The supernatant, which contains the GSH, should be deproteinized, for example, by adding metaphosphoric acid.
-
Assay Reaction: In a 96-well plate, add the deproteinized sample, DTNB solution, and glutathione reductase in a suitable buffer containing NADPH.
-
Kinetic Measurement: Immediately measure the rate of TNB formation by reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of GSH. The rate of change in absorbance for the samples is then used to determine their GSH concentration from the standard curve.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. transparentlabs.com [transparentlabs.com]
- 2. droracle.ai [droracle.ai]
- 3. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Protective Effects of Brain Infarction by N-Acetylcysteine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] N-Acetylcysteine Improves Liver Function in Patients with Non-Alcoholic Fatty Liver Disease | Semantic Scholar [semanticscholar.org]
- 10. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Acetyl-L-Cysteinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of methyl acetyl-L-cysteinate, a derivative of the amino acid cysteine commonly used in research and synthesis. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring environmental responsibility.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The toxicological properties of this compound have not been fully investigated, and caution is advised.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, gloves, and a lab coat. In case of dust formation, a suitable respirator (e.g., type N95) should be used.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][2][4]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Do not allow the chemical or its containers to enter drains or surface water.[1][5]
-
Containerization:
-
Waste Classification:
-
While N-Acetyl-L-cysteine methyl ester is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to remember that its properties are not fully investigated.[1]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR Parts 261.3).[2]
-
-
Arranging for Disposal:
-
Contact a licensed disposal company to handle the surplus and non-recyclable solutions.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Contaminated Materials:
-
Dispose of contaminated packaging, such as liners and bags, in the same manner as the unused product.[1]
-
Any materials used to clean up spills should also be placed in a sealed container and disposed of professionally.
-
Quantitative Data for Disposal
| Parameter | Value | Source |
| Regulatory Disposal Limits | Not specified in search results. Consult local regulations. | N/A |
| Environmental Release | Avoid release to the environment. Do not let product enter drains.[1][4][6] | SDS |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Methyl acetyl-L-cysteinate
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for handling Methyl acetyl-L-cysteinate, including personal protective equipment (PPE) guidelines, spill management, and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment when handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety goggles with side-shields or face shield | Conforming to EN 166 (EU) or NIOSH (US) approved standards[1][2][3] |
| Skin/Body | Protective gloves (chemically resistant) and impervious clothing | Appropriate to prevent skin exposure[2][3][4] |
| Respiratory | N95 (US) or P1 (EN 143) dust mask for nuisance dust levels. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or CEN (EU) approved respirators[1][3] |
Operational Plans: Chemical Spill Management
In the event of a spill, a structured and immediate response is crucial to contain the material and mitigate any potential hazards.
Experimental Protocol for Spill Cleanup:
-
Assess the Situation : Immediately evaluate the extent of the spill and any immediate risks to personnel.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Ventilate : Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.
-
Don PPE : Put on the recommended personal protective equipment as outlined in the table above.
-
Containment : For a solid spill, carefully sweep up the material[1].
-
Collection : Shovel the swept material into a suitable, closed container for disposal[1]. Avoid actions that could generate dust.
-
Decontamination : Clean the spill area with soap and water[1].
-
Disposal : Dispose of the contained waste and any contaminated cleaning materials as unused product, following all local, regional, and national regulations. Do not dispose of it down the drain[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of the chemical as an unused product. It should be kept in its original, suitable, and closed container for disposal[1][5].
-
Contaminated Materials : Any materials that have come into contact with this compound, including gloves, absorbent pads, and disposable lab coats, should be treated as contaminated waste and disposed of in the same manner as the unused product[1].
-
Regulatory Compliance : The waste generator is responsible for correctly characterizing all waste materials and ensuring disposal is carried out by a licensed professional waste disposal service in accordance with applicable laws and regulations[5]. Do not let the product enter drains[1]. Contaminated packaging should be disposed of as unused product[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
